Product packaging for Methyl 2-guanidinoacetate(Cat. No.:)

Methyl 2-guanidinoacetate

Cat. No.: B15201757
M. Wt: 131.13 g/mol
InChI Key: BYUOAQWHIKQRNX-UHFFFAOYSA-N
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Description

Methyl 2-guanidinoacetate is a useful research compound. Its molecular formula is C4H9N3O2 and its molecular weight is 131.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9N3O2 B15201757 Methyl 2-guanidinoacetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H9N3O2

Molecular Weight

131.13 g/mol

IUPAC Name

methyl 2-(diaminomethylideneamino)acetate

InChI

InChI=1S/C4H9N3O2/c1-9-3(8)2-7-4(5)6/h2H2,1H3,(H4,5,6,7)

InChI Key

BYUOAQWHIKQRNX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN=C(N)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Guanidinoacetic Acid and its Methyl Ester Derivative

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide focuses primarily on the chemical and biological properties of guanidinoacetic acid (GAA), the direct precursor to methyl 2-guanidinoacetate. Due to a significant lack of available scientific literature and experimental data for this compound, this document leverages the comprehensive data of its parent compound to provide a thorough technical overview. Information specific to this compound is included where available and is clearly delineated.

Introduction

Guanidinoacetic acid (GAA), also known as glycocyamine, is a naturally occurring amino acid derivative synthesized in the kidneys from L-arginine and glycine. It serves as the immediate and direct precursor in the biosynthesis of creatine, a vital molecule for cellular energy metabolism, particularly in tissues with high energy demands such as skeletal muscle and the brain. Its methyl ester, this compound, is a derivative where the carboxylic acid group is esterified. While GAA is extensively studied for its role in animal nutrition and as a potential therapeutic agent, its methyl ester remains largely uncharacterized in scientific literature. This guide provides a detailed summary of the chemical properties, biological significance, and relevant experimental methodologies for GAA, with inferred properties and synthesis of its methyl ester.

Chemical and Physical Properties

The chemical and physical properties of Guanidinoacetic Acid (GAA) are well-documented. In contrast, specific experimental data for this compound is sparse. The properties of GAA are summarized in Table 1.

Table 1: Physicochemical Properties of Guanidinoacetic Acid (GAA)

PropertyValueReference(s)
Molecular Formula C₃H₇N₃O₂[1]
Molecular Weight 117.11 g/mol [1]
Appearance White to off-white crystalline solid[2]
Melting Point >300 °C[3]
Water Solubility 3.6 mg/mL at 15 °C[1]
pKa (Strongest Acidic) ~3.4[4]
pKa (Strongest Basic) ~12.2[5]
logP -1.8[5]

This compound has a molecular formula of C₄H₉N₃O₂ and a molecular weight of 131.13 g/mol . The esterification of the carboxylic acid group would be expected to decrease its water solubility and alter its pKa values compared to GAA.

Biological Significance and Signaling Pathways

Creatine Biosynthesis Pathway

Guanidinoacetic acid is a central intermediate in the endogenous synthesis of creatine. This two-step pathway is crucial for maintaining the necessary pool of creatine for cellular energy buffering.

  • Step 1: Synthesis of GAA: In the kidneys, the enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from L-arginine to glycine, forming GAA and L-ornithine.[6]

  • Step 2: Methylation to Creatine: GAA is then transported to the liver, where it is methylated by the enzyme guanidinoacetate N-methyltransferase (GAMT), using S-adenosylmethionine (SAM) as the methyl donor, to produce creatine.[6]

This pathway is tightly regulated, with creatine levels providing feedback inhibition on the AGAT enzyme.[6]

Creatine_Biosynthesis cluster_kidney Kidney cluster_liver Liver Arginine L-Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT GAA Guanidinoacetic Acid (GAA) GAMT GAMT GAA->GAMT Creatine Creatine Ornithine L-Ornithine SAM S-Adenosyl Methionine (SAM) SAM->GAMT SAH S-Adenosyl homocysteine (SAH) AGAT->GAA AGAT->Ornithine GAMT->Creatine GAMT->SAH

Figure 1: Creatine Biosynthesis Pathway.
mTOR Signaling Pathway

Recent studies have indicated that GAA can influence muscle growth and myogenic differentiation through the Akt/mTOR/S6K signaling pathway.[7] This pathway is a central regulator of protein synthesis and cell growth. Supplementation with GAA has been shown to promote myotube growth, suggesting a role beyond just being a creatine precursor.[7] The activation of the mTOR pathway by GAA is a key area of research for its potential applications in animal feed and as a therapeutic agent for muscle-wasting conditions.[8][9]

mTOR_Signaling GAA Guanidinoacetic Acid (GAA) Akt Akt GAA->Akt activates mTOR mTOR Akt->mTOR activates S6K S6K mTOR->S6K activates Protein_Synthesis Protein Synthesis & Muscle Growth S6K->Protein_Synthesis promotes

Figure 2: GAA and the mTOR Signaling Pathway.
Nrf2 Signaling Pathway

While direct evidence linking GAA to the Nrf2 pathway is still emerging, GAA's role in cellular metabolism suggests potential indirect interactions. The Nrf2 pathway is a key regulator of cellular antioxidant responses. Given that creatine synthesis and the associated methylation cycle can impact cellular redox status, it is plausible that GAA levels could influence Nrf2 activation.

Experimental Protocols

Synthesis of this compound (Fischer Esterification)

This protocol describes a general method for the synthesis of this compound from guanidinoacetic acid via Fischer esterification.

Materials:

  • Guanidinoacetic acid (GAA)

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve guanidinoacetic acid in an excess of anhydrous methanol.

  • Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for a specified time (e.g., 2-4 hours), monitoring the reaction by thin-layer chromatography.

  • After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization or column chromatography as needed.

Fischer_Esterification cluster_reactants Reactants GAA Guanidinoacetic Acid Reflux Reflux GAA->Reflux MeOH Methanol MeOH->Reflux Catalyst H₂SO₄ (catalyst) Catalyst->Reflux Workup Aqueous Workup (NaHCO₃, Brine) Reflux->Workup Drying Drying (MgSO₄) Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Product This compound Evaporation->Product

Figure 3: Experimental Workflow for Fischer Esterification.
Determination of pKa by Titration

This protocol outlines the determination of the acid dissociation constants (pKa) of guanidinoacetic acid using acid-base titration.[2][6]

Materials:

  • 0.1 M Guanidinoacetic acid solution

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Calibrated pH meter

  • Burettes, beaker, magnetic stirrer

Procedure:

  • Pipette a known volume (e.g., 20 mL) of the 0.1 M guanidinoacetic acid solution into a beaker.

  • Standardize the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Measure and record the initial pH of the GAA solution.

  • Titrate the solution with 0.1 M HCl, adding small increments (e.g., 0.3 mL) and recording the pH after each addition until the pH drops to approximately 1.5.

  • In a separate experiment, titrate a fresh 20 mL aliquot of the GAA solution with 0.1 M NaOH, again adding small increments and recording the pH until it reaches approximately 12.5.

  • Plot the pH versus the volume of titrant (HCl and NaOH) added.

  • The pKa values correspond to the pH at the midpoints of the buffer regions on the titration curve.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the determination of the thermodynamic solubility of guanidinoacetic acid in an aqueous buffer.[1][10]

Materials:

  • Guanidinoacetic acid (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Shaker or orbital incubator at a controlled temperature (e.g., 25°C or 37°C)

  • Centrifuge and/or syringe filters (0.22 µm)

  • HPLC-UV system for quantification

Procedure:

  • Add an excess amount of solid guanidinoacetic acid to a known volume of PBS in a sealed container to create a supersaturated slurry.

  • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant.

  • Quantify the concentration of dissolved GAA in the clear filtrate using a validated HPLC-UV method.

  • The measured concentration represents the thermodynamic solubility of GAA under the specified conditions.

Stability Indicating HPLC-UV Method

This protocol provides a framework for assessing the stability of guanidinoacetic acid under various stress conditions.[11]

Materials:

  • Guanidinoacetic acid

  • HPLC-grade water, acetonitrile, and relevant buffers (e.g., phosphate, formate)

  • Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂) for forced degradation studies

  • HPLC system with a UV detector and a suitable reversed-phase column (e.g., C18)

Procedure:

  • Method Development: Develop an HPLC method capable of separating GAA from its potential degradation products. This typically involves optimizing the mobile phase composition, flow rate, and column temperature. A common mobile phase could be a gradient of an aqueous buffer and an organic solvent like acetonitrile.

  • Forced Degradation: Subject solutions of GAA to stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.

  • Analysis: Analyze the stressed samples at various time points using the developed HPLC method.

  • Peak Purity: Assess the peak purity of the GAA peak in the stressed samples to ensure that it is not co-eluting with any degradation products.

  • Quantification: Quantify the amount of GAA remaining in the stressed samples to determine the degradation rate.

Conclusion

Guanidinoacetic acid is a pivotal molecule in cellular energy metabolism, primarily through its role as the direct precursor to creatine. Its chemical properties, including its high polarity and multiple ionizable groups, are well-suited for its biological functions. While its methyl ester, this compound, remains a compound of research interest, a comprehensive understanding of its chemical and biological profile requires further investigation. The experimental protocols detailed in this guide provide a robust framework for the synthesis and characterization of these and similar compounds, which is essential for ongoing research in drug development, nutritional science, and molecular biology.

References

An In-depth Technical Guide to the Structure and Synthesis of Methyl 2-Guanidinoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-guanidinoacetate, a methylated derivative of the creatine precursor guanidinoacetic acid (GAA), is a molecule of significant interest in biochemical and pharmaceutical research. Understanding its structure and synthesis is crucial for exploring its potential therapeutic applications and for its use as a research tool. This technical guide provides a comprehensive overview of the chemical structure of this compound and details a plausible chemical synthesis pathway, including a detailed experimental protocol. The biological synthesis of its precursor, guanidinoacetic acid, is also discussed to provide a broader context.

Structure of this compound

This compound is characterized by a central glycine backbone with a guanidinium group attached to the nitrogen atom and a methyl ester at the carboxyl terminus.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueSource
Chemical Formula C₄H₉N₃O₂PubChem[1]
Molecular Weight 131.13 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 23094-17-9PubChem[1]
Appearance White to off-white solid (predicted)-
Solubility Soluble in water (predicted)-
Structural Diagram

The chemical structure of this compound is illustrated below.

structure cluster_0 This compound C1 C O1 O C1->O1 C1->O1 O2 O C1->O2 C2 CH₂ C1->C2 CH3 CH₃ O2->CH3 N1 NH C2->N1 C3 C N1->C3 N2 NH₂ C3->N2 N3 NH₂ C3->N3

Figure 1: Chemical structure of this compound.

Synthesis Pathway

The synthesis of this compound can be approached through two primary routes: the esterification of guanidinoacetic acid or the guanidination of glycine methyl ester. The latter is often more practical due to the availability of the starting materials.

Biological Synthesis of the Precursor, Guanidinoacetic Acid (GAA)

In biological systems, guanidinoacetic acid (GAA) is the direct precursor to creatine.[2] The synthesis is a two-step enzymatic process primarily occurring in the kidneys and liver.[3]

  • Formation of Guanidinoacetic Acid: The enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from L-arginine to glycine, producing GAA and L-ornithine.[4]

  • Methylation to Creatine: Subsequently, guanidinoacetate N-methyltransferase (GAMT) methylates GAA, using S-adenosyl-L-methionine (SAM) as the methyl donor, to form creatine.[4]

The biological pathway is depicted in the following diagram.

biological_synthesis cluster_AGAT AGAT cluster_GAMT GAMT Arginine L-Arginine GAA Guanidinoacetic Acid (GAA) Arginine->GAA + Glycine Ornithine L-Ornithine Arginine->Ornithine Glycine Glycine SAM S-adenosyl-L-methionine (SAM) SAH S-adenosyl-L-homocysteine (SAH) SAM->SAH Creatine Creatine GAA_methyl Guanidinoacetic Acid (GAA) GAA_methyl->Creatine + SAM

Figure 2: Biological synthesis pathway of creatine from L-arginine and glycine.
Chemical Synthesis of this compound

A plausible and efficient method for the chemical synthesis of this compound involves the guanidination of glycine methyl ester hydrochloride using a suitable guanidinylating agent, such as S-methylisothiourea sulfate, in a basic medium.

The overall reaction is as follows:

Glycine methyl ester hydrochloride + S-Methylisothiourea sulfate → this compound

The workflow for this synthesis is outlined below.

synthesis_workflow Start Start Dissolve Dissolve Glycine Methyl Ester HCl and S-Methylisothiourea Sulfate in Water Start->Dissolve Adjust_pH Adjust pH to ~10.5 with NaOH Dissolve->Adjust_pH React Stir at Room Temperature for 24-48h Adjust_pH->React Monitor Monitor Reaction by TLC React->Monitor Acidify Acidify with HCl to pH ~2 Monitor->Acidify Extract Extract with Organic Solvent (e.g., Ethyl Acetate) to Remove Impurities Acidify->Extract Neutralize Neutralize Aqueous Layer with a Weak Base (e.g., NaHCO₃) Extract->Neutralize Concentrate Concentrate Under Reduced Pressure Neutralize->Concentrate Purify Purify by Recrystallization or Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize End End Characterize->End

Figure 3: Experimental workflow for the synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from glycine methyl ester hydrochloride.

Materials and Reagents
  • Glycine methyl ester hydrochloride

  • S-Methylisothiourea sulfate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Appropriate solvents for TLC (e.g., ethyl acetate/methanol mixture)

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine methyl ester hydrochloride (1.0 eq) and S-methylisothiourea sulfate (0.5 eq, as it contains two guanidinylating equivalents) in deionized water.

  • pH Adjustment: Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (e.g., 2M) dropwise while monitoring the pH. Adjust the pH to approximately 10.5.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup - Acidification and Extraction: Upon completion, cool the reaction mixture in an ice bath and carefully acidify to a pH of approximately 2 with concentrated hydrochloric acid. Extract the acidic aqueous solution with an organic solvent such as ethyl acetate to remove any non-polar impurities. Discard the organic layer.

  • Workup - Neutralization and Isolation: Carefully neutralize the aqueous layer with a weak base like sodium bicarbonate until the pH is approximately 7-8.

  • Concentration: Concentrate the neutralized aqueous solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/ether) or by column chromatography on silica gel.

  • Characterization: Characterize the purified this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, and determine the yield.

Expected Spectroscopic Data
  • ¹H NMR: A singlet corresponding to the methyl ester protons (~3.7 ppm), a singlet for the methylene protons adjacent to the ester and guanidinium groups (~4.0 ppm), and broad signals for the NH protons of the guanidinium group.

  • ¹³C NMR: A signal for the methyl ester carbon (~52 ppm), a signal for the methylene carbon (~42 ppm), a signal for the carbonyl carbon of the ester (~170 ppm), and a signal for the carbon of the guanidinium group (~157 ppm).

  • FT-IR: Characteristic absorption bands for N-H stretching (around 3300-3100 cm⁻¹), C=O stretching of the ester (around 1740 cm⁻¹), and C-N stretching.

Conclusion

This technical guide has provided a detailed overview of the structure and a plausible synthesis pathway for this compound. The provided experimental protocol offers a practical approach for its preparation in a laboratory setting. A thorough understanding of its synthesis is fundamental for researchers and scientists in the fields of drug development and biochemical research, enabling further investigation into its biological activities and potential therapeutic applications. Further experimental work is required to confirm the specific reaction conditions, yields, and detailed spectroscopic characterization of this compound.

References

The Central Role of Methyl 2-Guanidinoacetate (Guanidinoacetate) in Health and Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-guanidinoacetate, more commonly known as guanidinoacetate (GAA), is a critical endogenous amino acid derivative that serves as the direct and sole precursor for creatine biosynthesis. This vital metabolic pathway, initiated by L-arginine:glycine amidinotransferase (AGAT) and completed by guanidinoacetate N-methyltransferase (GAMT), is fundamental for cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as the brain and skeletal muscle. Dysregulation of GAA metabolism, most notably in the autosomal recessive disorder GAMT deficiency, leads to a profound depletion of cerebral creatine and a pathogenic accumulation of GAA, resulting in severe neurological manifestations including intellectual disability, epilepsy, and movement disorders. Consequently, the quantification of GAA in biological fluids has become a key biomarker for the diagnosis of GAMT deficiency and is a cornerstone of newborn screening programs for this treatable inborn error of metabolism. This technical guide provides an in-depth overview of the biological role and significance of GAA, including its synthesis, metabolism, and physiological functions. It further details the pathophysiology associated with its dysregulation, presents quantitative data on its concentrations in health and disease, and provides comprehensive experimental protocols for its analysis and the characterization of related enzymatic activities.

Biological Role and Significance of Guanidinoacetate (GAA)

Guanidinoacetate is an intermediate metabolite in the synthesis of creatine, a molecule of paramount importance for cellular energy buffering.[1][2] The biological significance of GAA is therefore intrinsically linked to the function of the creatine/phosphocreatine system.

Creatine Biosynthesis

The de novo synthesis of creatine is a two-step enzymatic process that primarily involves the kidneys and the liver.[2][3]

  • Step 1: Formation of Guanidinoacetate (GAA). In the kidneys, the enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from L-arginine to glycine, producing L-ornithine and GAA.[2] This is considered the rate-limiting step in creatine synthesis.[4]

  • Step 2: Methylation of GAA to Creatine. GAA is then transported via the bloodstream to the liver, where guanidinoacetate N-methyltransferase (GAMT) catalyzes the methylation of GAA to form creatine.[3] This reaction utilizes S-adenosylmethionine (SAM) as the methyl group donor, converting it to S-adenosylhomocysteine (SAH).[3]

The Creatine-Phosphocreatine Energy Shuttle

Once synthesized, creatine is released into circulation and taken up by high-energy demand tissues, such as skeletal muscle and the brain, via a specific creatine transporter (SLC6A8).[5] Within the cell, creatine kinase (CK) reversibly phosphorylates creatine to phosphocreatine. The phosphocreatine shuttle plays a crucial role in maintaining ATP homeostasis by rapidly regenerating ATP from ADP during periods of high energy consumption.[1]

Pathophysiology: Guanidinoacetate Methyltransferase (GAMT) Deficiency

GAMT deficiency is an autosomal recessive inborn error of creatine metabolism caused by mutations in the GAMT gene.[3][6] This genetic defect leads to a blockage in the conversion of GAA to creatine, resulting in two major biochemical consequences:

  • Creatine Deficiency: The lack of creatine production leads to a severe depletion of creatine and phosphocreatine in the brain and muscles, impairing cellular energy buffering.[1]

  • Guanidinoacetate Accumulation: The upstream metabolite, GAA, accumulates to toxic levels in various tissues and bodily fluids.[1][7]

The clinical manifestations of untreated GAMT deficiency are severe and primarily neurological, including:[8]

  • Intellectual disability

  • Severe speech delay

  • Epilepsy

  • Autistic-like behaviors

  • Involuntary movement disorders

The neurotoxicity of GAA is a key factor in the pathology of GAMT deficiency. Proposed mechanisms include excitotoxicity through interference with GABA-A receptors and impairment of mitochondrial energy metabolism.

Quantitative Data

The quantification of GAA and creatine in biological fluids is essential for the diagnosis and monitoring of GAMT deficiency. The following tables summarize typical concentrations in healthy individuals and the characteristic biochemical profile of patients with GAMT deficiency.

Table 1: Reference Ranges of Guanidinoacetate and Creatine in Healthy Individuals

AnalyteMatrixAge GroupConcentration RangeCitation(s)
GuanidinoacetatePlasmaAll ages0.1 - 0.5 µmol/L[9][10]
UrineChildren & Adults10 - 150 µmol/mmol creatinine[9][11]
CSFChildren & Adults0.01 - 0.1 µmol/L[1]
CreatinePlasmaAll ages15 - 60 µmol/L[9][10]
UrineChildren & Adults50 - 600 µmol/mmol creatinine[9][11]
CSFChildren & Adults30 - 60 µmol/L[1]

Table 2: Biochemical Profile in Guanidinoacetate Methyltransferase (GAMT) Deficiency

AnalyteMatrixFindingTypical Concentration RangeCitation(s)
GuanidinoacetatePlasmaMarkedly Elevated5 - 20 µmol/L[1][5]
UrineMarkedly Elevated>1000 µmol/mmol creatinine[7][10]
CSFMarkedly Elevated2 - 10 µmol/L[1]
CreatinePlasmaLow to Normal< 15 µmol/L[1][5]
UrineLow to Normal< 50 µmol/mmol creatinine[1][7]
CSFMarkedly Decreased< 5 µmol/L[1]

Table 3: Apparent Kinetic Parameters of Enzymes in Creatine Biosynthesis

EnzymeOrganismSubstrateApparent K_mApparent V_maxCitation(s)
Guanidinoacetate N-methyltransferase (GAMT)HumanGuanidinoacetate9.5 - 14.8 µM-[12]
HumanS-adenosylmethionine68 - 78 µM-[12]
L-arginine:glycine amidinotransferase (AGAT)MouseGlycine2.06 mM6.48 ± 0.26 pmol/min/mg kidney[4]
MouseL-arginine2.67 mM2.17 ± 0.49 pmol/min/mg kidney[4]

Experimental Protocols

Quantification of Guanidinoacetate in Plasma by LC-MS/MS

This protocol is a representative method for the sensitive and specific quantification of GAA.

4.1.1. Materials and Reagents

  • Guanidinoacetate (GAA) standard

  • ¹³C₂-GAA (internal standard)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Plasma samples (patient and control)

  • Microcentrifuge tubes

  • LC-MS/MS system with an ESI source

4.1.2. Sample Preparation

  • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ACN containing the ¹³C₂-GAA internal standard (final concentration, e.g., 1 µmol/L).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[13][14]

4.1.3. LC-MS/MS Analysis

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% FA in water.

  • Mobile Phase B: 0.1% FA in ACN.

  • Gradient: A suitable gradient to separate GAA from other plasma components (e.g., 0-5% B over 1 min, 5-95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions:

    • GAA: e.g., m/z 118 -> 76

    • ¹³C₂-GAA: e.g., m/z 120 -> 78

4.1.4. Data Analysis

Quantify GAA concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped plasma).

Guanidinoacetate Methyltransferase (GAMT) Enzyme Activity Assay

This assay measures the conversion of GAA to creatine in cell lysates.

4.2.1. Materials and Reagents

  • Lymphocytes or fibroblasts

  • Lysis buffer (e.g., Tris-HCl with protease inhibitors)

  • ¹³C₂-Guanidinoacetate

  • S-adenosylmethionine (SAM)

  • ¹³C₂-d₃-Creatine (internal standard)

  • Methanol

  • LC-MS/MS system

4.2.2. Procedure

  • Prepare cell lysates by sonication or freeze-thaw cycles in lysis buffer.

  • Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • Set up the reaction mixture containing cell lysate (e.g., 50-100 µg protein), ¹³C₂-GAA (e.g., 100 µM), and SAM (e.g., 200 µM) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Incubate at 37°C for a defined period (e.g., 2-4 hours).

  • Stop the reaction by adding 3 volumes of ice-cold methanol containing the ¹³C₂-d₃-creatine internal standard.

  • Centrifuge to pellet precipitated protein.

  • Analyze the supernatant by LC-MS/MS for the formation of ¹³C₂-creatine.[15]

4.2.3. Data Analysis

Calculate the rate of ¹³C₂-creatine formation and normalize it to the protein concentration and incubation time to determine the GAMT activity (e.g., in pmol/h/mg protein).

L-arginine:glycine amidinotransferase (AGAT) Enzyme Activity Assay

This assay measures the formation of GAA from arginine and glycine.

4.3.1. Materials and Reagents

  • Cell lysates (as in 4.2.1)

  • L-[guanido-¹⁵N₂]-Arginine

  • Glycine

  • ¹³C₂-Guanidinoacetate (internal standard)

  • Methanol

  • LC-MS/MS system

4.3.2. Procedure

  • Prepare cell lysates and determine protein concentration as described for the GAMT assay.

  • Set up the reaction mixture containing cell lysate, L-[guanido-¹⁵N₂]-Arginine (e.g., 2 mM), and glycine (e.g., 5 mM) in a suitable buffer.

  • Incubate at 37°C for a defined period (e.g., 4-6 hours).

  • Stop the reaction with ice-cold methanol containing the ¹³C₂-Guanidinoacetate internal standard.

  • Process the sample as in the GAMT assay.

  • Analyze the supernatant by LC-MS/MS for the formation of ¹⁵N₂-Guanidinoacetate.[4]

4.3.3. Data Analysis

Calculate the rate of ¹⁵N₂-Guanidinoacetate formation and normalize to protein concentration and incubation time to determine AGAT activity.

Visualizations

Creatine_Biosynthesis_Pathway cluster_kidney Kidney cluster_liver Liver Arginine L-Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT Ornithine L-Ornithine AGAT->Ornithine GAA Guanidinoacetate (GAA) AGAT->GAA GAA_liver Guanidinoacetate (GAA) GAA->GAA_liver Bloodstream GAMT GAMT SAH S-adenosyl- homocysteine (SAH) GAMT->SAH Creatine Creatine GAMT->Creatine SAM S-adenosyl- methionine (SAM) SAM->GAMT GAA_liver->GAMT GAMT_Deficiency_Newborn_Screening start Newborn Dried Blood Spot Collection tier1 Tier 1: Flow Injection Analysis-Tandem MS (Measure GAA and Creatine) start->tier1 decision1 GAA Elevated? tier1->decision1 tier2 Tier 2: LC-MS/MS (Confirmatory GAA Analysis) decision1->tier2 Yes normal Screen Negative decision1->normal No decision2 GAA Confirmed Elevated? tier2->decision2 referral Referral for Clinical Evaluation and Diagnostic Testing decision2->referral Yes decision2->normal No GAA_Neurotoxicity_Pathway GAA Elevated Guanidinoacetate (GAA) in GAMT Deficiency GABA_receptor GABA-A Receptor Interaction GAA->GABA_receptor Mitochondria Mitochondrial Dysfunction GAA->Mitochondria Excitotoxicity Excitotoxicity and Neuronal Hyperexcitability GABA_receptor->Excitotoxicity Energy_depletion Impaired Energy Metabolism Mitochondria->Energy_depletion Seizures Seizures Excitotoxicity->Seizures Neuronal_damage Neuronal Damage and Intellectual Disability Excitotoxicity->Neuronal_damage Energy_depletion->Neuronal_damage

References

The Endogenous Production of Methyl 2-Guanidinoacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-guanidinoacetate, more commonly known as creatine, is a vital molecule for cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as muscle and brain. Its endogenous production is a two-step enzymatic process involving L-arginine:glycine amidinotransferase (AGAT) and guanidinoacetate N-methyltransferase (GAMT). This technical guide provides a comprehensive overview of the core principles governing the endogenous synthesis of creatine, including the biochemical pathway, enzymatic kinetics, regulatory mechanisms, and detailed experimental protocols for its study. The information is intended to serve as a foundational resource for researchers and professionals involved in the study of creatine metabolism and the development of therapeutic strategies for related disorders.

Introduction

Creatine plays a pivotal role in cellular bioenergetics by serving as a temporal and spatial buffer for ATP. The creatine kinase system, utilizing creatine and its phosphorylated form, phosphocreatine, facilitates the rapid regeneration of ATP at sites of high energy consumption. While dietary intake contributes to the body's creatine pool, endogenous synthesis is a critical source. This synthesis primarily occurs in the kidneys and liver, involving a coordinated interplay between two key enzymes.[1][2] Disruptions in this pathway lead to cerebral creatine deficiency syndromes, characterized by severe neurological and developmental impairments.[3][4] A thorough understanding of the endogenous production of creatine is therefore essential for both basic research and clinical applications.

The Biosynthetic Pathway of this compound (Creatine)

The endogenous synthesis of creatine from the amino acids L-arginine and L-glycine is a two-step process:

Step 1: Formation of Guanidinoacetate (GAA)

The first and rate-limiting step is the transfer of an amidino group from L-arginine to glycine, catalyzed by the enzyme L-arginine:glycine amidinotransferase (AGAT) . This reaction produces guanidinoacetate (GAA) and L-ornithine.[1] AGAT is predominantly located in the mitochondria of kidney and pancreas cells.[5][6]

Step 2: Methylation of Guanidinoacetate

In the second step, GAA is methylated to form creatine. This reaction is catalyzed by guanidinoacetate N-methyltransferase (GAMT) , which utilizes S-adenosylmethionine (SAM) as the methyl donor, converting it to S-adenosylhomocysteine (SAH).[7] GAMT is primarily found in the cytoplasm of liver and pancreas cells.[5] Following its synthesis, creatine is transported via the bloodstream to tissues with high energy requirements.[1]

Creatine_Biosynthesis_Pathway cluster_kidney Kidney (Mitochondria) cluster_liver Liver (Cytoplasm) Arginine L-Arginine AGAT AGAT Arginine->AGAT Glycine L-Glycine Glycine->AGAT GAA Guanidinoacetate (GAA) AGAT->GAA Ornithine L-Ornithine AGAT->Ornithine GAA_liver Guanidinoacetate (GAA) GAA->GAA_liver Transported via bloodstream GAMT GAMT GAA_liver->GAMT SAM S-Adenosylmethionine (SAM) SAM->GAMT Creatine Creatine (this compound) GAMT->Creatine SAH S-Adenosylhomocysteine (SAH) GAMT->SAH

Caption: The two-step enzymatic pathway of endogenous creatine synthesis.

Enzyme Kinetics and Regulation

The efficiency and regulation of creatine biosynthesis are governed by the kinetic properties of AGAT and GAMT and by feedback mechanisms.

Quantitative Data on Enzyme Kinetics

The Michaelis-Menten constant (Km) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax), providing an indication of substrate affinity.

EnzymeSpecies & TissueSubstrateKmVmaxReference
AGAT Mouse KidneyL-Glycine2.06 mM6.48 ± 0.26 pmol/min/mg kidney[8]
Mouse KidneyL-Arginine2.67 mM2.17 ± 0.49 pmol/min/mg kidney[8]
GAMT Human (Fibroblasts, Lymphoblasts, Amniotic cells)Guanidinoacetate9.5 - 14.8 µM-[9]
Human (Fibroblasts, Lymphoblasts, Amniotic cells)S-Adenosylmethionine68 - 78 µM-[9]
Regulation of the Biosynthetic Pathway

The endogenous synthesis of creatine is tightly regulated to maintain homeostasis. The primary regulatory point is the AGAT-catalyzed reaction.

  • Feedback Inhibition: The final product, creatine, acts as a feedback inhibitor by repressing the synthesis of AGAT at the transcriptional level.[10]

  • Product Inhibition: The AGAT reaction is also competitively inhibited by L-ornithine, one of its products.[10]

  • Hormonal Regulation: Growth hormone and thyroxine have been shown to induce AGAT activity.[1][6]

Regulation_of_Creatine_Synthesis AGAT_gene AGAT Gene AGAT_enzyme AGAT Enzyme AGAT_gene->AGAT_enzyme Transcription & Translation Ornithine L-Ornithine AGAT_enzyme->Ornithine Product Creatine Creatine Creatine->AGAT_gene Feedback Repression Ornithine->AGAT_enzyme Product Inhibition Hormones Growth Hormone Thyroxine Hormones->AGAT_gene Induction

Caption: Regulatory mechanisms of the creatine biosynthesis pathway.

Experimental Protocols

Accurate measurement of enzyme activities and metabolite concentrations is crucial for studying creatine biosynthesis. Below are detailed methodologies for key experiments.

Radiometric Assay for GAMT Activity

This method is based on the transfer of a radiolabeled methyl group from S-adenosylmethionine to guanidinoacetate.[9]

Materials:

  • Cell extracts (e.g., from fibroblasts, lymphoblasts)

  • [¹⁴C]S-adenosylmethionine

  • Guanidinoacetate

  • Tris-HCl buffer

  • HPLC system with a radioactivity detector

  • Scintillation fluid

Procedure:

  • Prepare cell extracts by homogenization and centrifugation.

  • Set up the reaction mixture containing cell extract, guanidinoacetate, and [¹⁴C]S-adenosylmethionine in Tris-HCl buffer.

  • Incubate the mixture at 37°C for a defined period.

  • Stop the reaction by adding a quenching agent (e.g., perchloric acid).

  • Separate the radiolabeled creatine from the unreacted [¹⁴C]S-adenosylmethionine and other components using HPLC.

  • Quantify the amount of [¹⁴C]creatine formed using a radioactivity detector or by collecting fractions and performing liquid scintillation counting.

  • Calculate GAMT activity based on the amount of product formed per unit time per milligram of protein.

LC-MS/MS Method for GAMT Activity in Lymphocytes

This stable isotope dilution assay offers a non-radioactive and sensitive method for determining GAMT activity.[11]

Materials:

  • Lymphocyte cell lysate

  • ¹³C₂-guanidinoacetate (stable isotope-labeled substrate)

  • ²H₃-S-adenosylmethionine (stable isotope-labeled methyl donor)

  • Tris-HCl buffer (pH 8.5)

  • LC-MS/MS system

Procedure:

  • Isolate lymphocytes from whole blood.

  • Prepare cell homogenate.

  • The reaction mixture consists of the cell homogenate, 8 mmol/L ¹³C₂-guanidinoacetate, and 25 mmol/L ²H₃-S-adenosylmethionine in 200 mmol/L Tris-HCl buffer.

  • Incubate the reaction mixture for 2 hours at 37°C.

  • Take samples at the start and end of the incubation period.

  • Perform butylation of the formed ²H₃-¹³C₂-creatine.

  • Analyze the samples using LC-MS/MS to quantify the amount of labeled creatine produced.

  • GAMT activity is expressed as pmol of product formed per hour per milligram of protein.

HPLC Quantification of Guanidinoacetate and Creatine

This method allows for the simultaneous measurement of GAA and creatine in biological fluids.[12][13]

Materials:

  • Plasma, urine, or cerebrospinal fluid samples

  • Internal standards (e.g., deuterated creatine, ¹³C-labeled GAA)

  • Acetonitrile for protein precipitation

  • HPLC system with a UV or fluorescence detector

  • Derivatizing agent (e.g., benzoin for fluorescence detection)

Procedure:

  • Deproteinize samples by adding acetonitrile and centrifuging.

  • Add internal standards to the supernatant.

  • For fluorescence detection, derivatize the samples with benzoin.

  • Inject the prepared sample into the HPLC system.

  • Separate GAA and creatine using a reversed-phase column with an appropriate mobile phase.

  • Detect and quantify the analytes using a UV or fluorescence detector.

  • Calculate the concentrations of GAA and creatine based on the peak areas relative to the internal standards.

Experimental_Workflow_LCMS start Sample Collection (e.g., Lymphocytes) homogenization Cell Homogenization start->homogenization incubation Incubation with Labeled Substrates (¹³C₂-GAA, ²H₃-SAM) homogenization->incubation derivatization Butylation incubation->derivatization analysis LC-MS/MS Analysis derivatization->analysis quantification Quantification of Labeled Creatine analysis->quantification

Caption: General workflow for GAMT activity measurement by LC-MS/MS.

Conclusion

The endogenous production of this compound (creatine) is a fundamental biochemical process with significant implications for health and disease. This guide has provided a detailed overview of the biosynthetic pathway, the kinetics and regulation of the key enzymes AGAT and GAMT, and robust experimental protocols for their investigation. For researchers and drug development professionals, a deep understanding of these core principles is paramount for advancing our knowledge of creatine metabolism and for the rational design of therapeutic interventions for creatine deficiency syndromes and other related disorders. Future research focusing on the intricate regulatory networks and the development of novel high-throughput screening assays will further enhance our ability to modulate this critical metabolic pathway for therapeutic benefit.

References

The Pivotal Role of Guanidinoacetate N-Methyltransferase (GAMT) in Cellular Energy Homeostasis and Neurological Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanidinoacetate N-methyltransferase (GAMT) is a critical enzyme in the creatine biosynthesis pathway, catalyzing the final step of creatine production. This guide provides a comprehensive overview of GAMT's function, catalytic mechanism, and physiological significance. It delves into the profound clinical implications of GAMT deficiency, a rare but devastating inherited metabolic disorder. This document serves as a technical resource, offering detailed experimental protocols for studying GAMT and quantitative data on its kinetics and relevant biomarkers, to support ongoing research and the development of novel therapeutic strategies.

Core Function and Catalytic Mechanism of GAMT

Guanidinoacetate N-methyltransferase (EC 2.1.1.2) is a methyltransferase that plays an indispensable role in cellular energy metabolism.[1] Its primary function is to catalyze the methylation of guanidinoacetate (GAA) to form creatine, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor.[2] The reaction also yields S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation.[3]

The chemical reaction catalyzed by GAMT is as follows:

Guanidinoacetate + S-adenosyl-L-methionine → Creatine + S-adenosyl-L-homocysteine [4]

This reaction is the terminal and rate-limiting step in the de novo synthesis of creatine.[5] Creatine is subsequently phosphorylated to phosphocreatine, a high-energy phosphate compound that serves as a temporal and spatial energy buffer in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain.[5]

The catalytic mechanism of GAMT has been a subject of detailed investigation. Evidence from quantum mechanics/molecular mechanics studies suggests a concerted mechanism . In this model, the proton transfer from the nitrogen of GAA to an aspartate residue (Asp-134) in the enzyme's active site occurs simultaneously with the methyl group transfer from SAM to the same nitrogen atom of GAA.[6] This concerted action is believed to be more energetically favorable than a stepwise mechanism.[6]

Physiological Significance and Tissue Distribution

The GAMT gene is located on chromosome 19p13.3.[2] While GAMT is expressed in various tissues, its highest activity is found in the liver, which is the primary site of creatine synthesis in the body.[2] From the liver, creatine is transported via the bloodstream to tissues that have high energy requirements, most notably skeletal muscle and the brain.[5] The pancreas also exhibits significant GAMT activity.[7]

The creatine/phosphocreatine system is vital for:

  • Rapid ATP regeneration: Phosphocreatine can quickly donate its phosphate group to ADP to regenerate ATP during periods of high energy expenditure.[5]

  • Intracellular energy transport: The creatine kinase shuttle facilitates the transport of high-energy phosphate from the mitochondria to sites of ATP utilization.

  • Buffering of intracellular pH.

Clinical Relevance: GAMT Deficiency

Mutations in the GAMT gene lead to guanidinoacetate N-methyltransferase deficiency, an autosomal recessive inborn error of creatine metabolism.[8][9] This deficiency results in a dual biochemical pathology:

  • Cerebral Creatine Deficiency: The inability to synthesize creatine leads to a severe depletion of creatine and phosphocreatine in the brain.[10]

  • Accumulation of Guanidinoacetate (GAA): The substrate of GAMT, GAA, accumulates to toxic levels in the brain and other tissues.[8]

The clinical manifestations of GAMT deficiency are severe and primarily neurological, including:[8][11]

  • Intellectual disability

  • Developmental delay

  • Seizures that are often resistant to conventional antiepileptic drugs

  • Movement disorders, such as dystonia and chorea

  • Autistic-like behaviors

The neurotoxicity of GAA is a major contributor to the pathology of GAMT deficiency.[10] Early diagnosis and treatment are crucial to prevent irreversible neurological damage.[10] Treatment strategies focus on restoring cerebral creatine levels through oral creatine monohydrate supplementation and reducing GAA levels through dietary arginine restriction and ornithine supplementation.[10]

Quantitative Data

Kinetic Properties of GAMT
ParameterSubstrateValueSpecies/Cell TypeReference
Apparent Km Guanidinoacetate9.5-14.8 µMHuman Fibroblasts/Lymphoblasts/Amniotic Cells[12]
Apparent Km S-adenosylmethionine68-78 µMHuman Fibroblasts/Lymphoblasts/Amniotic Cells[12]
Enzyme Activity 0.38-0.56 nmol/h/mg proteinHuman Fibroblasts[12]
Enzyme Activity 0.61-0.84 nmol/h/mg proteinHuman Lymphoblasts[12]
Enzyme Activity 0.38-0.56 nmol/h/mg proteinHuman Amniotic Cells[12]
Enzyme Activity 27-130 pmol/h/mg proteinHuman Lymphocytes (isolated same day)[13][14]
Enzyme Activity 15-146 pmol/h/mg proteinHuman Lymphocytes (isolated next day)[13][14]
Metabolite Concentrations in Biological Fluids

Healthy Controls

AnalyteFluidConcentration RangeReference
Guanidinoacetate (GAA) Plasma0.02 - 0.79 µmol/L[15][16]
Urine3.1 - 311 µmol/L (age-dependent)[1][16]
CSFAge-dependent, generally low nmol/L range[1]
Creatine Plasma10 - 100 µmol/L (age-dependent)[1][15]
UrineAge-dependent[1]
CSFAge-dependent[1]

GAMT Deficient Patients (Untreated)

AnalyteFluidConcentrationReference
Guanidinoacetate (GAA) PlasmaMarkedly elevated (e.g., 18.6 µmol/L)[8][16]
UrineMarkedly elevated (e.g., 1783 µmol/L)[16]
CSFMarkedly elevated[1][8]
Creatine PlasmaLow (e.g., 10.7 µmol/L)[8][16]
UrineLow[8]
CSFLow[1][8]

Experimental Protocols

GAMT Enzyme Activity Assay in Lymphocytes by LC-MS/MS

This protocol is adapted from methodologies described for the non-invasive diagnosis of GAMT deficiency.[13][14]

Objective: To determine the catalytic activity of GAMT in isolated human lymphocytes.

Materials:

  • Whole blood collected in heparinized tubes

  • Ficoll-Paque for lymphocyte isolation

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • Reaction buffer (e.g., phosphate buffer, pH 7.4)

  • Substrates: 13C2-guanidinoacetate and 2H3-S-adenosylmethionine (stable isotope-labeled)

  • Internal standard: 2H3-13C2-creatine

  • Acetonitrile for protein precipitation

  • Butanolic-HCl for derivatization

  • LC-MS/MS system

Procedure:

  • Lymphocyte Isolation: Isolate lymphocytes from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol. Wash the isolated lymphocytes with PBS.

  • Cell Lysis: Resuspend the lymphocyte pellet in ice-cold lysis buffer. Sonicate or vortex vigorously to ensure complete cell lysis. Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.

  • Protein Quantification: Determine the total protein concentration of the cell lysate using a standard protein assay.

  • Enzymatic Reaction: a. In a microcentrifuge tube, combine a specific amount of cell lysate (e.g., 50-100 µg of protein) with the reaction buffer. b. Add the stable isotope-labeled substrates (13C2-guanidinoacetate and 2H3-S-adenosylmethionine) to initiate the reaction. c. Incubate the reaction mixture at 37°C for a defined period (e.g., 1-4 hours).

  • Reaction Termination and Sample Preparation: a. Stop the reaction by adding ice-cold acetonitrile to precipitate the proteins. b. Add the internal standard (2H3-13C2-creatine). c. Centrifuge to remove the precipitated protein. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Derivatize the dried residue by adding butanolic-HCl and incubating at 60°C. Evaporate the derivatization reagent.

  • LC-MS/MS Analysis: a. Reconstitute the derivatized sample in the mobile phase. b. Inject the sample into the LC-MS/MS system. c. Separate the analytes using a suitable C18 column with an appropriate mobile phase gradient. d. Detect and quantify the product (2H3-13C2-creatine) and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis: Calculate the amount of product formed and normalize it to the amount of protein used and the incubation time. Express the GAMT activity in pmol/h/mg of protein.

Quantification of Guanidinoacetate and Creatine in Plasma by LC-MS/MS

This protocol is based on established methods for the biochemical diagnosis of creatine deficiency syndromes.[15][17][18][19]

Objective: To accurately measure the concentrations of GAA and creatine in human plasma.

Materials:

  • Plasma collected in EDTA or heparin tubes

  • Acetonitrile

  • Internal standards: 13C2-GAA and d3-creatine

  • Butanolic-HCl for derivatization (optional, but can improve sensitivity)

  • LC-MS/MS system

Procedure:

  • Sample Preparation: a. To a specific volume of plasma (e.g., 50 µL), add the internal standards (13C2-GAA and d3-creatine). b. Add a sufficient volume of ice-cold acetonitrile (e.g., 200 µL) to precipitate the plasma proteins. c. Vortex the mixture thoroughly and then centrifuge at high speed to pellet the precipitated proteins.

  • Derivatization (Optional): a. Transfer the supernatant to a new tube and evaporate to dryness. b. Add butanolic-HCl and incubate to form butyl esters of the analytes. c. Evaporate the derivatization reagent.

  • LC-MS/MS Analysis: a. Reconstitute the dried residue (derivatized or underivatized) in the initial mobile phase. b. Inject the sample into the LC-MS/MS system. c. Perform chromatographic separation on a C18 or HILIC column. d. Use electrospray ionization in positive mode and MRM to detect and quantify GAA, creatine, and their respective internal standards.

  • Quantification: Generate a standard curve using known concentrations of GAA and creatine. Calculate the concentrations of the analytes in the plasma samples by comparing their peak area ratios to the internal standards against the standard curve.

Recombinant Human GAMT Expression and Purification

This is a general protocol for expressing and purifying recombinant GAMT in E. coli, based on common molecular biology techniques.[7][20][21][22][23]

Objective: To produce purified, active recombinant human GAMT for in vitro studies.

Materials:

  • Expression vector containing the human GAMT cDNA (e.g., pET vector with a His-tag)

  • E. coli expression strain (e.g., BL21(DE3))

  • LB broth with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., PBS with lysozyme and protease inhibitors)

  • Sonication equipment

  • Ni-NTA affinity chromatography column

  • Wash and elution buffers for affinity chromatography

  • Dialysis tubing

  • Storage buffer (e.g., Tris buffer with glycerol)

Procedure:

  • Transformation: Transform the GAMT expression vector into the E. coli expression strain.

  • Expression: a. Inoculate a small culture of the transformed bacteria and grow overnight. b. Use the overnight culture to inoculate a larger volume of LB broth. c. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. e. Continue to incubate the culture for several hours at a reduced temperature (e.g., 18-30°C) to improve protein solubility.

  • Cell Harvest and Lysis: a. Harvest the bacterial cells by centrifugation. b. Resuspend the cell pellet in ice-cold lysis buffer. c. Lyse the cells by sonication on ice. d. Centrifuge the lysate at high speed to pellet the insoluble cell debris. Collect the supernatant containing the soluble recombinant GAMT.

  • Purification: a. Load the soluble lysate onto a Ni-NTA affinity column pre-equilibrated with binding buffer. b. Wash the column extensively with wash buffer to remove non-specifically bound proteins. c. Elute the His-tagged GAMT protein using an elution buffer containing a high concentration of imidazole.

  • Dialysis and Storage: a. Dialyze the eluted protein against a storage buffer to remove imidazole and to buffer exchange. b. Determine the protein concentration and purity (e.g., by SDS-PAGE). c. Store the purified GAMT protein in aliquots at -80°C.

Visualizations

Creatine_Biosynthesis_Pathway cluster_Creatine_Synthesis Creatine Biosynthesis Arginine Arginine GAA Guanidinoacetate (GAA) Arginine->GAA AGAT Glycine Glycine Glycine->GAA Creatine Creatine GAA->Creatine GAMT Ornithine Ornithine SAH S-adenosylhomocysteine (SAH) SAM S-adenosylmethionine (SAM) SAM->GAA

Caption: The two-step enzymatic pathway of creatine biosynthesis.

GAMT_Experimental_Workflow cluster_Sample_Preparation Sample Preparation cluster_Assay Assay cluster_Analysis Analysis Sample Biological Sample (e.g., Lymphocytes, Plasma) Lysis Cell Lysis / Protein Precipitation Sample->Lysis Quantification Protein Quantification (for enzyme assay) Lysis->Quantification Enzyme_Reaction Enzymatic Reaction (with labeled substrates) Lysis->Enzyme_Reaction Lysate Data_Processing Data Processing and Quantification Quantification->Data_Processing Normalization Factor Derivatization Derivatization (optional) Enzyme_Reaction->Derivatization LC_MSMS LC-MS/MS Analysis Derivatization->LC_MSMS LC_MSMS->Data_Processing

Caption: A typical experimental workflow for measuring GAMT activity.

References

The Intricate Relationship Between Guanidinoacetate and Creatine Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine, a pivotal molecule in cellular energy metabolism, is synthesized endogenously through a well-defined two-step enzymatic pathway. This technical guide provides an in-depth exploration of this biosynthesis process, with a primary focus on the enzymatic conversion of guanidinoacetate to creatine. It will detail the key enzymes, their kinetics, and the intricate regulatory mechanisms that govern this vital pathway. Furthermore, this guide will furnish researchers with detailed experimental protocols for the assessment of enzyme activity and the quantification of relevant metabolites, alongside visual representations of the biochemical and regulatory pathways to facilitate a comprehensive understanding.

Introduction: The Central Role of Creatine in Cellular Bioenergetics

Creatine, chemically known as N-(aminoiminomethyl)-N-methylglycine, and its phosphorylated form, phosphocreatine, constitute a critical energy buffering and transport system in cells with high and fluctuating energy demands, such as skeletal muscle and neurons. The creatine kinase system facilitates the rapid regeneration of adenosine triphosphate (ATP) from adenosine diphosphate (ADP), thereby maintaining cellular energy homeostasis. The de novo synthesis of creatine is, therefore, a fundamental biological process. This synthesis primarily involves two key enzymatic steps, starting from the amino acids arginine and glycine. The final and committing step in this pathway is the methylation of guanidinoacetate.

The Biochemical Pathway of Creatine Biosynthesis

The endogenous synthesis of creatine is a two-step process that predominantly occurs in the kidneys and liver, involving the interplay of two crucial enzymes: L-arginine:glycine amidinotransferase (AGAT) and guanidinoacetate N-methyltransferase (GAMT).

Step 1: Formation of Guanidinoacetate by AGAT

The initial step in creatine biosynthesis is the formation of guanidinoacetate (GAA), also known as glycocyamine. This reaction is catalyzed by L-arginine:glycine amidinotransferase (AGAT; EC 2.1.4.1) and involves the transfer of an amidino group from L-arginine to glycine. The products of this reaction are L-ornithine and guanidinoacetate.[1][2] AGAT is primarily located in the mitochondria of kidney and pancreas cells.[2]

Step 2: Methylation of Guanidinoacetate to Creatine by GAMT

The second and final step is the methylation of guanidinoacetate to form creatine. This reaction is catalyzed by guanidinoacetate N-methyltransferase (GAMT; EC 2.1.1.2), which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.[1][2] GAMT transfers the methyl group from SAM to the nitrogen atom of the guanidino group of GAA, yielding creatine and S-adenosyl-L-homocysteine (SAH).[2] GAMT is predominantly found in the cytoplasm of liver and pancreas cells.[1][2] The product of this reaction, creatine, is then transported via the bloodstream to tissues with high energy requirements.

It is important to clarify the terminology used in the user's request. "Methyl 2-guanidinoacetate" is chemically synonymous with creatine. Guanidinoacetate is 2-guanidinoacetic acid, and its methylation results in the formation of creatine.

Quantitative Data

The efficiency and capacity of the creatine biosynthesis pathway are determined by the kinetic properties of its enzymes and the cellular concentrations of its substrates and products.

Enzyme Kinetics

The Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the key enzymes in creatine biosynthesis provide insight into their substrate affinity and catalytic efficiency.

EnzymeSubstrateKm Value (Human)Vmax Value (Human)Organism/Tissue Source for Vmax
Arginine:Glycine Amidinotransferase (AGAT) L-Arginine~2.7 mMData not available in searched results.-
Glycine~2.1 mM
Guanidinoacetate N-Methyltransferase (GAMT) Guanidinoacetate (GAA)9.5-14.8 µM0.08 ± 0.02 µmol/min/mgRecombinant Human GAMT
S-Adenosyl-L-Methionine (SAM)68-78 µM
Metabolite Concentrations

The physiological and pathological concentrations of creatine and its precursors are critical indicators of the biosynthesis pathway's status. Deficiencies in AGAT or GAMT lead to characteristic changes in the levels of these metabolites.

MetaboliteConditionPlasma ConcentrationUrine Concentration
Guanidinoacetate (GAA) Normal1.16 ± 0.59 µmol/L311 ± 191 µmol/L
AGAT Deficiency0.01-0.04 µmol/L2.4-5.8 µmol/L
GAMT Deficiency18.6 µmol/L1783 µmol/L
Creatine + Creatinine Normal79 ± 38 µmol/L9.9 ± 4.1 mmol/L
AGAT Deficiency15-29 µmol/L2.1-3.3 mmol/L
GAMT Deficiency10.7 µmol/L2.1 mmol/L

Table 2: Plasma and urine concentrations of guanidinoacetate and creatine + creatinine in normal and deficient states.[3]

Experimental Protocols

Accurate measurement of enzyme activity and metabolite concentrations is essential for studying creatine biosynthesis and diagnosing related disorders.

AGAT Enzyme Activity Assay (Spectrophotometric Method)

This protocol is adapted from methods that measure the production of ornithine.

Principle: The activity of AGAT is determined by measuring the rate of ornithine production from arginine and glycine. Ornithine can be quantified spectrophotometrically after reaction with ninhydrin.

Materials:

  • Cell or tissue lysate

  • Assay Buffer: 0.1 M Potassium Phosphate buffer, pH 7.4

  • Substrate Solution: 50 mM L-Arginine and 50 mM Glycine in Assay Buffer

  • Stopping Solution: 10% (w/v) Trichloroacetic Acid (TCA)

  • Ninhydrin Reagent

  • Ornithine standards

Procedure:

  • Prepare cell or tissue lysates in a suitable lysis buffer and determine the protein concentration.

  • In a microcentrifuge tube, add 50 µL of lysate (containing a known amount of protein).

  • Pre-incubate the lysate at 37°C for 5 minutes.

  • Initiate the reaction by adding 50 µL of the pre-warmed Substrate Solution.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding 100 µL of ice-cold Stopping Solution.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Transfer the supernatant to a new tube for ornithine quantification using a ninhydrin-based colorimetric assay.

  • Measure the absorbance at the appropriate wavelength (typically 570 nm) and calculate the amount of ornithine produced by comparing to a standard curve.

  • Express AGAT activity as nmol of ornithine produced per hour per mg of protein.

GAMT Enzyme Activity Assay (HPLC-UV Method)

This protocol is based on the quantification of creatine produced from GAA and SAM.

Principle: The activity of GAMT is determined by measuring the rate of creatine formation. Creatine is separated from the reaction mixture by High-Performance Liquid Chromatography (HPLC) and quantified by UV detection.[4]

Materials:

  • Cell or tissue lysate

  • Assay Buffer: 0.2 M Tris-HCl buffer, pH 8.5

  • Substrate Solution: 10 mM Guanidinoacetate (GAA) and 5 mM S-Adenosyl-L-Methionine (SAM) in Assay Buffer

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile Phase: A suitable buffered aqueous/organic mobile phase for separating creatine.

  • Creatine standards

Procedure:

  • Prepare cell or tissue lysates and determine the protein concentration.

  • In a microcentrifuge tube, combine 100 µg of protein from the lysate with the Substrate Solution in a final volume of 200 µL in Assay Buffer.

  • Incubate the reaction mixture at 37°C for 2 hours.

  • Terminate the reaction by adding a suitable quenching agent (e.g., perchloric acid) and then neutralizing.

  • Centrifuge to remove precipitated protein.

  • Filter the supernatant and inject a defined volume into the HPLC system.

  • Separate creatine from other components on the C18 column.

  • Detect creatine by UV absorbance at approximately 210 nm.

  • Quantify the amount of creatine produced by comparing the peak area to a standard curve generated with known concentrations of creatine.

  • Express GAMT activity as pmol or nmol of creatine produced per hour per mg of protein.

HPLC Analysis of Creatine and Guanidinoacetate in Biological Fluids

Principle: Creatine and guanidinoacetate in plasma or urine can be quantified using HPLC with pre-column derivatization and fluorescence detection for enhanced sensitivity.[3]

Materials:

  • Plasma or urine samples

  • Internal Standards (e.g., deuterated creatine and 13C-labeled GAA)

  • Derivatization Reagent (e.g., benzoin)

  • HPLC system with a fluorescence detector

  • C18 reverse-phase HPLC column

  • Appropriate mobile phase for gradient or isocratic elution

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma or urine samples.

    • For plasma, precipitate proteins using a suitable agent (e.g., acetonitrile or perchloric acid).

    • Centrifuge to pellet the precipitated proteins.

    • For urine, dilute the sample with water.

    • Add a known amount of internal standard to the supernatant (for plasma) or diluted urine.

  • Derivatization:

    • Mix a specific volume of the prepared sample with the derivatization reagent.

    • Incubate the mixture under conditions optimized for the derivatization reaction (e.g., specific temperature and time).

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Separate the derivatized analytes on the C18 column using a suitable mobile phase gradient.

    • Detect the fluorescent derivatives using a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.

  • Quantification:

    • Identify the peaks corresponding to creatine and GAA based on their retention times compared to standards.

    • Calculate the concentration of each analyte by relating its peak area to the peak area of the internal standard and comparing this ratio to a calibration curve.

Visualizations of Pathways and Workflows

Visual representations are indispensable tools for understanding complex biological processes. The following diagrams were generated using Graphviz (DOT language) to illustrate the creatine biosynthesis pathway, a representative experimental workflow, and the regulatory signaling network.

Creatine_Biosynthesis_Pathway cluster_kidney Kidney (Mitochondria) cluster_liver Liver (Cytoplasm) Arginine L-Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT GAA Guanidinoacetate (GAA) GAA_liver Guanidinoacetate (GAA) GAA->GAA_liver Transport via Blood Ornithine L-Ornithine AGAT->GAA AGAT->Ornithine SAM S-Adenosyl- Methionine (SAM) GAMT GAMT SAM->GAMT SAH S-Adenosyl- Homocysteine (SAH) Creatine Creatine GAMT->SAH GAMT->Creatine GAA_liver->GAMT GAMT_Assay_Workflow start Start: Cell/Tissue Lysate protein_quant Protein Quantification start->protein_quant reaction_setup Incubate Lysate with GAA and SAM at 37°C protein_quant->reaction_setup reaction_stop Terminate Reaction reaction_setup->reaction_stop centrifugation Centrifuge to Remove Precipitated Protein reaction_stop->centrifugation hplc Analyze Supernatant by HPLC-UV centrifugation->hplc quantification Quantify Creatine Peak hplc->quantification end End: Calculate GAMT Activity quantification->end Creatine_Regulation_Pathway cluster_regulation Regulation of Creatine Biosynthesis cluster_biosynthesis Creatine Biosynthesis Creatine Creatine AGAT_gene AGAT Gene Expression Creatine->AGAT_gene Feedback Inhibition AGAT_enzyme AGAT Enzyme AGAT_gene->AGAT_enzyme synthesis Growth_Hormone Growth Hormone Growth_Hormone->AGAT_gene Upregulation Testosterone Testosterone Testosterone->AGAT_gene Upregulation Estrogen Estrogen Estrogen->AGAT_gene Downregulation GAA Guanidinoacetate AGAT_enzyme->GAA

References

The Tale of Two Guanidino Compounds: A Technical Dissection of Guanidinoacetic Acid and its Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – In the intricate world of biochemistry and drug development, the distinction between structurally similar molecules can have profound implications for biological activity, bioavailability, and therapeutic potential. This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the key differences between two such molecules: guanidinoacetic acid (GAA) and its derivative, methyl 2-guanidinoacetate. While both share a common guanidino backbone, the presence of a methyl ester in the latter fundamentally alters its physicochemical and biological profile.

Core Chemical and Physical Distinctions

Guanidinoacetic acid, also known as glycocyamine, is a naturally occurring amino acid derivative that serves as the direct precursor to creatine, a vital molecule in cellular energy metabolism.[1] Chemically, it is characterized by a guanidino group attached to a glycine backbone. This compound, as its name suggests, is the methyl ester of GAA. This seemingly minor structural modification—the substitution of a carboxylic acid proton with a methyl group—leads to significant differences in their properties.

A summary of their key chemical and physical properties is presented in Table 1.

PropertyGuanidinoacetic Acid (GAA)This compoundReference
Synonyms Glycocyamine, N-AmidinoglycineMethyl guanidinoacetate[2]
Molecular Formula C₃H₇N₃O₂C₄H₉N₃O₂[2][3]
Molecular Weight 117.11 g/mol 131.13 g/mol [2][3]
IUPAC Name 2-Guanidinoacetic acidThis compound[2][3]
CAS Number 352-97-611332686[2][3]
Physical State Crystalline solidPredicted solid[3][4]
Water Solubility SolublePredicted to be less soluble than GAA[4]
pKa (Strongest Acidic) ~3.4Not experimentally determined[5]
pKa (Strongest Basic) ~12.2Not experimentally determined[5]

Note: Experimental data for this compound is limited. Some properties are predicted based on its chemical structure.

The esterification of the carboxyl group in this compound is expected to decrease its polarity and water solubility compared to the highly polar and water-soluble guanidinoacetic acid.[4] This change in polarity can have significant consequences for its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.

The Biological Landscape: Creatine Biosynthesis and Beyond

Guanidinoacetic acid plays a well-established and critical role in the endogenous synthesis of creatine.[6] This two-step enzymatic process is fundamental to maintaining cellular energy homeostasis, particularly in tissues with high energy demands such as muscle and brain.

The established creatine biosynthesis pathway is as follows:

  • Formation of Guanidinoacetic Acid (GAA): The enzyme L-arginine:glycine amidinotransferase (AGAT), primarily found in the kidneys and pancreas, catalyzes the transfer of an amidino group from arginine to glycine, forming GAA and ornithine.[6]

  • Methylation to Creatine: Guanidinoacetate N-methyltransferase (GAMT), located predominantly in the liver, then methylates GAA using S-adenosylmethionine (SAM) as the methyl donor to produce creatine.[4][6]

The biological fate of this compound is not as well-defined in the scientific literature. As an ester, it is plausible that it could act as a prodrug for GAA, being hydrolyzed by esterase enzymes in the body to release GAA. However, the efficiency and location of such a conversion are currently unknown. If hydrolyzed to GAA, it would then be expected to enter the creatine biosynthesis pathway.

Below is a diagram illustrating the established metabolic pathway of guanidinoacetic acid.

Creatine_Biosynthesis cluster_kidney_pancreas Kidney / Pancreas cluster_liver Liver Arginine L-Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT GAA Guanidinoacetic Acid (GAA) GAA_liver Guanidinoacetic Acid (GAA) GAA->GAA_liver Transported via bloodstream Ornithine Ornithine SAM S-Adenosylmethionine (SAM) GAMT GAMT SAM->GAMT SAH S-Adenosylhomocysteine (SAH) Creatine Creatine AGAT->GAA AGAT->Ornithine GAMT->SAH GAMT->Creatine GAA_liver->GAMT

Caption: Metabolic pathway of guanidinoacetic acid to creatine.

Experimental Methodologies for Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of GAA.[8]

  • Principle: The sample is passed through a column containing a stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases.

  • Protocol Outline (for GAA in Urine):

    • Sample Preparation: Urine samples are typically diluted and may undergo a derivatization step to enhance detection.

    • Chromatographic Separation: A C18 reversed-phase column is commonly used with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

    • Detection: Detection can be achieved using UV-Vis, fluorescence, or mass spectrometry detectors. Fluorescence detection often requires pre- or post-column derivatization.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), offers high sensitivity and specificity for the analysis of GAA.[9][10]

  • Principle: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio.

  • Protocol Outline (LC-MS/MS for GAA in Plasma):

    • Sample Preparation: Plasma proteins are precipitated using an organic solvent (e.g., methanol). An internal standard (e.g., isotopically labeled GAA) is added for accurate quantification.

    • LC Separation: The supernatant is injected into an LC system for chromatographic separation.

    • MS/MS Detection: The eluent from the LC is introduced into the mass spectrometer. The precursor ion corresponding to GAA is selected and fragmented, and a specific product ion is monitored for quantification (Selected Reaction Monitoring - SRM).

The workflow for a typical LC-MS/MS analysis is depicted below.

LCMS_Workflow Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (e.g., with Methanol) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC Liquid Chromatography (LC) Separation Supernatant->LC MS Tandem Mass Spectrometry (MS/MS) Detection LC->MS Data Data Analysis and Quantification MS->Data

Caption: General workflow for LC-MS/MS analysis of guanidino compounds.

Future Directions and Unanswered Questions

The comparative analysis of guanidinoacetic acid and this compound highlights a significant knowledge gap regarding the latter. While the biochemistry of GAA is well-established, the pharmacological and metabolic profile of its methyl ester remains largely unexplored. Future research should focus on:

  • Synthesis and Characterization: Development of efficient and scalable synthetic routes for this compound and thorough characterization of its physicochemical properties.

  • In Vitro and In Vivo Studies: Comparative studies to evaluate the membrane permeability, enzymatic stability, and conversion of this compound to GAA in various biological systems.

  • Pharmacokinetic and Pharmacodynamic Profiling: Elucidation of the ADME properties and the biological effects of this compound to determine its potential as a therapeutic agent or a research tool.

References

The Natural Occurrence of Methyl 2-Guanidinoacetate in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-guanidinoacetate, more commonly known as creatine, is a naturally occurring nitrogenous organic acid pivotal to cellular energy homeostasis. Synthesized endogenously and obtained from dietary sources, creatine is fundamental to the rapid regeneration of adenosine triphosphate (ATP) in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain. This technical guide provides an in-depth overview of the biosynthesis, distribution, and physiological roles of creatine in biological systems. It presents quantitative data on its concentration in various human tissues and biofluids, details common analytical methodologies for its quantification, and illustrates key metabolic pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential and metabolic significance of this vital compound.

Introduction

Creatine, chemically designated as this compound or N-(aminoiminomethyl)-N-methylglycine, is a central molecule in the energy metabolism of vertebrates.[1] It is not an essential nutrient, as it is produced endogenously by the human body.[1] The primary physiological role of creatine is to function as a temporal and spatial energy buffer. It facilitates the recycling of ATP, primarily in muscle and brain tissue, through the creatine kinase/phosphocreatine (CK/PCr) system.[1][2] Approximately 95% of the body's total creatine stores are found in skeletal muscle, with the remaining 5% distributed in the brain, heart, testes, and other tissues.[1][3] The daily requirement for a 70-kg male is approximately 2 grams, which is met through a combination of endogenous synthesis and dietary intake, primarily from meat and fish.[4][5]

Genetic deficiencies in the creatine biosynthesis pathway or its cellular transporter lead to severe neurological defects, underscoring its critical role in brain function.[1] Due to its importance in bioenergetics, creatine supplementation is widely studied for its ergogenic, neuroprotective, and potential therapeutic effects in a variety of clinical conditions.[3][6]

Biosynthesis of this compound (Creatine)

The endogenous synthesis of creatine is a two-step enzymatic process that primarily occurs in the kidneys and liver, utilizing three amino acids: arginine, glycine, and methionine.[5][7]

  • Step 1: Formation of Guanidinoacetate (GAA) . In the kidneys, the enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from L-arginine to glycine. This reaction produces L-ornithine and guanidinoacetate (GAA), the immediate precursor to creatine. This is considered the rate-limiting step in creatine synthesis.[7]

  • Step 2: Methylation of GAA to form Creatine . Guanidinoacetate is then transported via the bloodstream to the liver. There, the enzyme guanidinoacetate N-methyltransferase (GAMT) catalyzes the methylation of GAA, using S-adenosyl-L-methionine (SAM) as the methyl donor, to form creatine.[5][8]

Following its synthesis in the liver, creatine is released into the circulation and taken up by target tissues, most notably skeletal muscle and the brain, via a specific, sodium- and chloride-dependent creatine transporter protein known as SLC6A8.[1][2]

Creatine_Biosynthesis cluster_kidney Kidney cluster_liver Liver Arginine L-Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT GAA Guanidinoacetate (GAA) GAA_liver Guanidinoacetate (GAA) GAA->GAA_liver Transported via Blood Ornithine L-Ornithine AGAT->GAA AGAT->Ornithine GAMT GAMT GAA_liver->GAMT SAM S-Adenosyl Methionine (SAM) SAM->GAMT SAH S-Adenosyl Homocysteine (SAH) Creatine Creatine (this compound) Target Tissues Target Tissues (Muscle, Brain) Creatine->Target Tissues Transported via Blood GAMT->SAH GAMT->Creatine Energy_Shuttle cluster_mito Mitochondrion (ATP Production) cluster_cyto Cytosol (ATP Consumption) ATP_mito ATP mtCK Mitochondrial CK (mtCK) ATP_mito->mtCK ADP_mito ADP Cr_mito Creatine Cr_mito->mtCK PCr_mito Phosphocreatine (PCr) PCr_cyto Phosphocreatine (PCr) PCr_mito->PCr_cyto Diffusion mtCK->ADP_mito mtCK->PCr_mito ATP_cyto ATP Work Cellular Work (e.g., Muscle Contraction) ATP_cyto->Work Energy ADP_cyto ADP cytoCK Cytosolic CK (cytoCK) ADP_cyto->cytoCK Cr_cyto Creatine Cr_cyto->Cr_mito Diffusion PCr_cyto->cytoCK cytoCK->ATP_cyto cytoCK->Cr_cyto Work->ADP_cyto Experimental_Workflow start Biological Sample (Tissue, Plasma, Urine) homogenization Homogenization (for tissue samples) start->homogenization precipitation Protein Precipitation (e.g., Acetonitrile, Methanol) start->precipitation For fluid samples homogenization->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant analysis Instrumental Analysis (HPLC, LC-MS/MS, etc.) supernatant->analysis quantification Data Analysis & Quantification analysis->quantification end Result (Creatine Concentration) quantification->end

References

An In-depth Technical Guide to the Physicochemical Characteristics of Methyl 2-Guanidinoacetate for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of methyl 2-guanidinoacetate. It is important to note that there is a significant lack of publicly available, experimentally determined physicochemical data for this specific compound. Much of the quantitative data presented herein is based on computational predictions and data from its parent compound, guanidinoacetic acid (GAA). This guide aims to provide a reliable starting point for laboratory work, with the understanding that key properties should be experimentally verified.

Introduction

This compound is the methyl ester of guanidinoacetic acid (GAA), a critical endogenous precursor in the biosynthesis of creatine. Creatine plays a vital role in cellular energy metabolism, particularly in tissues with high energy demands such as muscle and brain. The study of GAA and its derivatives is pertinent to research in energy metabolism, neuromuscular disorders, and as potential ergogenic aids. Esterification of GAA to this compound is a chemical modification that is expected to alter its physicochemical properties, such as solubility and lipophilicity, which may, in turn, affect its biological absorption and distribution. This guide provides a summary of its known and predicted characteristics, relevant experimental protocols, and biological context.

Physicochemical Properties

Due to the absence of comprehensive experimental data for this compound, the following tables present predicted values for the compound and experimentally determined values for its parent compound, guanidinoacetic acid, for comparative purposes.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
Molecular Formula C₄H₉N₃O₂PubChem[1]
Molecular Weight 131.13 g/mol PubChem[1]
XLogP3 -1.9PubChem[1]
Hydrogen Bond Donor Count 3PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 131.069476 g/mol PubChem[1]
Monoisotopic Mass 131.069476 g/mol PubChem[1]
Topological Polar Surface Area 99.2 ŲPubChem[1]
Heavy Atom Count 9PubChem[1]
Formal Charge 0PubChem[1]
Complexity 143PubChem[1]

Table 2: Experimental Physicochemical Properties of Guanidinoacetic Acid (GAA)

PropertyExperimental ValueSource
CAS Number 352-97-6PubChem[2]
Molecular Formula C₃H₇N₃O₂PubChem[2]
Molecular Weight 117.11 g/mol PubChem[2]
Physical Description SolidPubChem[2]
Solubility in Water 3.6 mg/mL at 15 °CPubChem[2]
pKa Data availablePubChem[2]

Biological Context and Signaling Pathways

This compound is directly related to the creatine biosynthesis pathway. Its parent compound, GAA, is synthesized from the amino acids L-arginine and glycine by the enzyme L-arginine:glycine amidinotransferase (AGAT). GAA is then methylated by guanidinoacetate N-methyltransferase (GAMT), using S-adenosyl methionine (SAM) as a methyl donor, to form creatine. Creatine is subsequently phosphorylated to phosphocreatine, which serves as a rapid energy reserve in cells.

Below is a diagram illustrating the core creatine biosynthesis pathway.

Creatine_Biosynthesis Creatine Biosynthesis Pathway cluster_step1 Step 1: Synthesis of GAA cluster_step2 Step 2: Methylation of GAA cluster_step3 Energy Buffering Arginine L-Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT GAA Guanidinoacetic Acid (GAA) GAMT GAMT GAA->GAMT Creatine Creatine CK Creatine Kinase (CK) Creatine->CK SAM S-Adenosyl Methionine (SAM) SAM->GAMT SAH S-Adenosyl Homocysteine (SAH) Ornithine Ornithine Phosphocreatine Phosphocreatine ATP ATP ATP->CK ADP ADP AGAT->GAA AGAT->Ornithine GAMT->Creatine GAMT->SAH CK->Phosphocreatine CK->ADP Synthesis_Workflow Synthesis Workflow Start Start: Guanidinoacetic Acid Step1 Suspend in Methanol and cool in ice bath Start->Step1 Step2 Add Thionyl Chloride (or H₂SO₄) dropwise Step1->Step2 Step3 Reflux for 4-6 hours Step2->Step3 Step4 Evaporate excess Methanol Step3->Step4 Step5 Neutralize with NaHCO₃ Step4->Step5 Step6 Extract with organic solvent Step5->Step6 Step7 Dry and concentrate Step6->Step7 End End: Crude Methyl 2-Guanidinoacetate Step7->End Purify Purification (Recrystallization or Chromatography) End->Purify

References

Methodological & Application

Application Note: Accurate Quantification of Guanidinoacetate and Creatine in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Guanidinoacetate (GAA), also referred to as guanidinoacetic acid, is a critical intermediate in the endogenous synthesis of creatine. The methylation of GAA by guanidinoacetate N-methyltransferase (GAMT) produces creatine, a vital molecule for cellular energy metabolism, particularly in muscle and brain tissues.[1] Accurate quantification of GAA and creatine in plasma is essential for the diagnosis and monitoring of inherited disorders of creatine biosynthesis and transport, known as cerebral creatine deficiency syndromes (CCDS).[2][3][4] These include arginine:glycine amidinotransferase (AGAT) deficiency, GAMT deficiency, and creatine transporter (SLC6A8) defect.[4] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of GAA and creatine in human plasma.

Signaling Pathway

The biosynthesis of creatine involves a two-step enzymatic process primarily occurring in the kidneys and liver.

Creatine Biosynthesis Pathway cluster_kidney Kidney cluster_liver Liver Arginine L-Arginine GAA_formation AGAT Arginine->GAA_formation Glycine L-Glycine Glycine->GAA_formation GAA Guanidinoacetate (GAA) GAA_methylation GAMT GAA->GAA_methylation SAM S-Adenosyl Methionine (SAM) SAM->GAA_methylation Creatine Creatine SAH S-Adenosyl Homocysteine (SAH) GAA_formation->GAA Ornithine GAA_methylation->Creatine GAA_methylation->SAH

Caption: Creatine biosynthesis pathway illustrating the roles of AGAT and GAMT.

Experimental Workflow

The following diagram outlines the major steps for the quantification of GAA and creatine in plasma samples.

LC_MS_MS_Workflow Sample_Collection Plasma Sample Collection (EDTA or Sodium Heparin) Sample_Preparation Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Preparation Derivatization Derivatization (Butanolic-HCl) Sample_Preparation->Derivatization LC_Separation LC Separation (Isocratic Elution) Derivatization->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Experimental workflow for plasma GAA and creatine analysis.

Quantitative Data Summary

The presented LC-MS/MS method demonstrates high sensitivity and a broad dynamic range for the quantification of both GAA and creatine in plasma.

ParameterGuanidinoacetate (GAA)CreatineReference
Linearity Range0.02 - 40 µmol/L0.05 - 200 µmol/L[5][6]
Limit of Detection (LOD)0.002 µmol/L0.005 µmol/L[5][6]
Limit of Quantification (LOQ)0.02 µmol/L0.05 µmol/L[5][6]
Intra-assay CV< 6.1%< 3.4%[5]
Inter-assay CV< 7.7%< 5.0%[5]
Recovery96.5% - 103.0%101.2% - 102.1%[5][6]

Protocols

1. Plasma Sample Collection and Handling

  • Collection: Collect 1-4 mL of whole blood in a sodium heparin (green top) or EDTA K2 tube.[4][5]

  • Processing: Immediately after collection, centrifuge the blood sample at 3000 x g for 5 minutes.[5]

  • Storage: Separate the plasma from the red blood cells and store frozen at -20°C or below.[4][5] Samples are stable for 72 hours at -20°C and indefinitely at -80°C.[4] Avoid repeated freeze-thaw cycles.[4] Hemolyzed or thawed samples may not be suitable for analysis.[4]

2. Sample Preparation

This protocol is based on a protein precipitation method followed by derivatization.[5]

  • Reagents:

    • Acetonitrile (ACN)

    • Internal Standard (IS) Solution: Prepare a stock solution containing stable isotope-labeled analogs, such as ¹³C₂-GAA and d₃-creatine, in an appropriate solvent.

    • Butanolic-HCl

  • Procedure:

    • To 50 µL of plasma sample, add 25 µL of the IS solution.

    • Add 400 µL of acetonitrile to precipitate proteins.

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the supernatant to a clean vial.

    • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

3. Derivatization

Derivatization to butyl-esters enhances the chromatographic properties and mass spectrometric response of the analytes.[5]

  • Procedure:

    • To the dried extract, add 80 µL of butanolic-HCl.

    • Heat the vial at 65°C for 15 minutes.

    • After cooling, the sample is ready for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: An Agilent 1200 series or equivalent HPLC system can be used.[5]

  • Column: Supelcosil™ LC-8, 3 µm, 7.5 cm × 4.6 mm.[5]

  • Mobile Phase:

    • Solution A: 0.005 mol/L ammonium acetate containing 0.03% formic acid (FOA).[5]

    • Solution B: Acetonitrile containing 0.03% FOA.[5]

  • Chromatography: Isocratic elution with a mixture of 30% Solution A and 70% Solution B at a flow rate of 1.0 mL/min.[5]

  • Injection Volume: 5 µL.[5]

  • Total Run Time: 5 minutes.[5]

  • Mass Spectrometry (MS) System: A tandem mass spectrometer operating in positive ionization mode is used.[3][5]

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The specific precursor-to-product ion transitions for the derivatized analytes and their internal standards should be optimized.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the simultaneous quantification of guanidinoacetate and creatine in plasma samples. This methodology is a valuable tool for the clinical diagnosis of creatine deficiency syndromes and for research in related metabolic pathways. The simple sample preparation and short analytical run time make it suitable for high-throughput analysis in a clinical or research setting.

References

High-performance liquid chromatography (HPLC) methods for methyl 2-guanidinoacetate analysis.

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The following methods focus on the analysis of guanidinoacetate (GAA), the precursor to creatine. While the request specified "methyl 2-guanidinoacetate," this term is not standard in the literature found. It is possible that this refers to creatine itself (the methylated form of guanidinoacetate) or is an alternative name for guanidinoacetate. The methods provided are for the key analytes in the creatine biosynthesis pathway.

Introduction

Guanidinoacetate (GAA) is a critical intermediate in the endogenous synthesis of creatine, a molecule essential for energy metabolism in muscle and brain tissue. The analysis of GAA in biological matrices is crucial for the diagnosis and monitoring of creatine deficiency syndromes, such as arginine:glycine amidinotransferase (AGAT) deficiency and guanidinoacetate methyltransferase (GAMT) deficiency.[1] High-performance liquid chromatography (HPLC) and its combination with mass spectrometry (LC-MS/MS) are powerful techniques for the accurate and sensitive quantification of GAA in various biological samples, including plasma, urine, and dried blood spots.[2][3][4]

This document provides detailed application notes and protocols for the analysis of guanidinoacetate using various HPLC-based methods.

Creatine Biosynthesis Pathway

The synthesis of creatine involves two key enzymatic steps. First, arginine:glycine amidinotransferase (AGAT) catalyzes the formation of guanidinoacetate (GAA) from arginine and glycine. Subsequently, guanidinoacetate methyltransferase (GAMT) methylates GAA to form creatine, using S-adenosylmethionine (SAM) as a methyl donor.[1]

Creatine Biosynthesis Pathway cluster_AGAT AGAT cluster_GAMT GAMT Arginine Arginine GAA Guanidinoacetate (GAA) Arginine->GAA Glycine Glycine Glycine Creatine Creatine GAA->Creatine SAM -> SAH SAM S-adenosylmethionine (SAM) SAH S-adenosylhomocysteine (SAH)

Caption: The enzymatic pathway of creatine biosynthesis.

Quantitative Data Summary

The following table summarizes various HPLC and LC-MS/MS methods for the analysis of guanidinoacetate and related compounds.

Analyte(s)MatrixMethodColumnMobile PhaseDetectionLinearity RangeLODLOQ
Guanidinoacetic Acid (GAA)Dried Blood SpotsRP-HPLC with pre-column derivatization (benzoin)Not SpecifiedNot SpecifiedFluorescence0.5 - 50 µg/mL5 - 140 ng/mLNot Specified
Guanidinoacetate (GAA)UrineHPLC-FLDC18 (150 mm x 4.6 mm, 5.0 µm)50 mM formic acid and methanolFluorescence (Ex: 390 nm, Em: 470 nm)1 - 100 nmol/mLNot SpecifiedNot Specified
Creatine and Guanidinoacetate (GAA)PlasmaLC-MS/MSSupelcosil™ LC-8 (7.5 cm x 4.6 mm, 3 µm)A: 0.005 mol/L ammonium acetate with 0.03% formic acid; B: Acetonitrile with 0.03% formic acid (Isocratic A:B 30:70)ESI-MS/MS (MRM, Positive)GAA: 0.02 - 40 µmol/L; Creatine: 0.05 - 200 µmol/LGAA: 0.002 µmol/L; Creatine: 0.005 µmol/LGAA: 0.02 µmol/L; Creatine: 0.05 µmol/L
Guanidino CompoundsSerumHPLC-UV with pre-column derivatization (methylglyoxal)Kromasil C-18 (150 mm x 4.6 mm, 5 µm)Methanol:water:sodium tetraborate buffer (0.1 M, pH 7.5):acetonitrile (57:25:15:3 v/v/v/v)UV (275 nm)1.22 - 113.6 µmol/L0.041 - 0.12 µmol/LNot Specified
Creatine and Guanidinoacetic Acid-LC-MS/MS (HILIC)Shodex Asahipak NH2P-40 2D (2.0 mm I.D. x 150 mm)20 mM Ammonium formate in water/acetonitrile (30/70)ESI-MS/MS (MRM, Positive)Not SpecifiedNot SpecifiedNot Specified

Experimental Workflow for HPLC Analysis

The general workflow for the analysis of guanidinoacetate by HPLC involves sample preparation, chromatographic separation, detection, and data analysis.

HPLC Experimental Workflow SamplePrep Sample Preparation (e.g., Deproteinization, Derivatization) Injection Injection into HPLC System SamplePrep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (e.g., Fluorescence, UV, MS/MS) Separation->Detection DataAnalysis Data Analysis (Quantification) Detection->DataAnalysis

Caption: A generalized workflow for HPLC-based analysis.

Detailed Experimental Protocol: HPLC-FLD for Guanidinoacetate in Urine

This protocol is based on a method for the determination of guanidinoacetate in urine using HPLC with fluorescence detection.[1]

1. Materials and Reagents

  • Guanidinoacetate (GAA) standard

  • Formic acid

  • Methanol, HPLC grade

  • Ultrapure water

  • Urine samples

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector.

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5.0 µm particle size).

3. Preparation of Solutions

  • Mobile Phase: Prepare a solution of 50 mM formic acid in water and use methanol as the other mobile phase component. The specific gradient or isocratic conditions will need to be optimized for the specific column and system.

  • Standard Solutions: Prepare a stock solution of GAA in ultrapure water. From this stock, prepare a series of working standards by serial dilution to cover the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 nmol/mL).[1]

4. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Dilute the urine samples 20-fold with ultrapure water.[1]

  • Centrifuge the diluted samples to remove any particulate matter.

  • The supernatant is ready for injection into the HPLC system.

5. Chromatographic Conditions

  • Column: C18 (150 mm x 4.6 mm, 5.0 µm)

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 25°C[1]

  • Injection Volume: 20 µL

  • Fluorescence Detector Settings: Excitation wavelength (λex): 390 nm, Emission wavelength (λem): 470 nm.[1]

6. Analysis

  • Inject the prepared standards and samples onto the HPLC system.

  • Record the chromatograms and integrate the peak area for GAA.

  • Construct a calibration curve by plotting the peak area versus the concentration of the GAA standards.

  • Determine the concentration of GAA in the urine samples from the calibration curve.

7. Method Validation

  • The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines. Recovery was reported to be between 91% and 101%.[1]

Conclusion

The HPLC and LC-MS/MS methods described provide sensitive and reliable approaches for the quantification of guanidinoacetate in biological samples. The choice of method will depend on the specific requirements of the analysis, including the required sensitivity, sample matrix, and available instrumentation. The provided protocols and data serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of creatine metabolism and related disorders.

References

Application Note: High-Throughput Analysis of Methyl 2-Guanidinoacetate in Biological Matrices using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl 2-guanidinoacetate, more commonly known as guanidinoacetate (GAA), is a critical intermediate in the endogenous biosynthesis of creatine. The accurate quantification of GAA in biological fluids such as plasma and urine is essential for the diagnosis and monitoring of inherited disorders of creatine synthesis, namely Arginine:Glycine Amidinotransferase (AGAT) deficiency and Guanidinoacetate N-Methyltransferase (GAMT) deficiency.[1][2][3][4] Mass spectrometry, coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), has emerged as the gold standard for the sensitive and specific determination of GAA levels.[1][2][4][5][6] This application note details robust and reproducible protocols for the analysis of GAA in research and clinical settings.

Principle

Stable isotope dilution mass spectrometry is the cornerstone of these methods, providing high accuracy and precision.[1][2] A known amount of a stable isotope-labeled internal standard (e.g., [¹³C₂]-GAA) is added to the biological sample at the beginning of the sample preparation process.[5] This internal standard co-elutes with the endogenous GAA and is detected by the mass spectrometer. The ratio of the signal from the endogenous analyte to the signal from the internal standard is used to calculate the concentration of GAA in the original sample, effectively correcting for any sample loss during preparation and for variations in instrument response.

Quantitative Data Summary

The following tables summarize the performance characteristics of various mass spectrometry-based methods for the quantification of guanidinoacetate.

Table 1: LC-MS/MS Method Performance

ParameterPlasmaDried Blood SpotReference
Linearity Range (µmol/L)0.02 - 5000.25 - 12.5[7][8]
Limit of Detection (LOD) (µmol/L)0.0020.30[7][8]
Limit of Quantification (LOQ) (µmol/L)0.02N/A[7]
Intra-day Precision (%CV)6.01N/A[7]
Inter-day Precision (%CV)7.665.3[7][8]
Recovery (%)N/A94 - 105[8]

Table 2: GC-MS Method Performance

ParameterPlasmaReference
Linearity Range (µM)0.5 - 250[9]
Lowest Measurable Enrichment (%)0.3[9]
Inter-assay Precision (%CV)Available, not specified[9]
Intra-assay Precision (%CV)Available, not specified[9]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Guanidinoacetate in Plasma

This protocol is adapted from a method utilizing butylation for derivatization followed by LC-MS/MS analysis.[7]

1. Materials and Reagents

  • Plasma samples

  • Internal Standard Solution: [¹³C₂]-Guanidinoacetate in water

  • Acetonitrile (ACN)

  • Butanolic-HCl

  • Formic Acid (FOA)

  • Ammonium acetate

  • Ultrapure water

2. Sample Preparation

  • To 50 µL of plasma, add 25 µL of the internal standard solution.

  • Precipitate proteins by adding 400 µL of acetonitrile.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and dry under a stream of nitrogen at 40°C.

  • For derivatization, add 80 µL of butanolic-HCl and heat at 65°C for 15 minutes.

  • Dry the sample again under nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of a 50:50 (v/v) acetonitrile-water solution containing 0.05% formic acid.

3. LC-MS/MS Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: Supelcosil™ LC-8, 3 µm, 7.5 cm × 4.6 mm

  • Mobile Phase A: 0.005 mol/L ammonium acetate with 0.03% formic acid

  • Mobile Phase B: Acetonitrile with 0.03% formic acid

  • Elution: Isocratic with 30% A and 70% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • GAA-butyl ester: m/z 174.1 > 101.0[7]

    • ¹³C₂-GAA-butyl ester: m/z 176.1 > 103.0[7]

Protocol 2: GC-MS Analysis of Guanidinoacetate in Plasma

This protocol is based on the formation of bis(trifluoromethyl)-pyrimidine methyl ester derivatives.[9]

1. Materials and Reagents

  • Plasma samples

  • Internal Standard Solution: [¹³C₂, ¹⁵N]-Guanidinoacetate in water

  • Saturated aqueous sodium bicarbonate

  • Toluene

  • Hexafluoroacetylacetone

  • Acidic methanol

2. Sample Preparation and Derivatization

  • To 200 µL of plasma, add 50 µL of saturated aqueous sodium bicarbonate, 1 mL of toluene, and 35 µL of hexafluoroacetylacetone.

  • Incubate the mixture at 80°C for 2 hours with continuous stirring.

  • Allow the mixture to cool to room temperature.

  • The second derivatization step involves the addition of acidic methanol to the carboxyl group.

  • Further details on the methylation step can be found in the cited literature.[9]

3. GC-MS Conditions

  • GC System: Agilent GC or equivalent

  • MS System: Mass selective detector

  • Derivatives: Bis(trifluoromethyl)-pyrimidine methyl esters of GAA and the internal standard.

  • Analysis Mode: Selected Ion Monitoring (SIM) is typically used for quantification.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard ([¹³C₂]-GAA) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge dry_down1 Dry Supernatant centrifuge->dry_down1 derivatize Derivatization (Butanolic-HCl) dry_down1->derivatize dry_down2 Dry Sample derivatize->dry_down2 reconstitute Reconstitution dry_down2->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: LC-MS/MS workflow for guanidinoacetate analysis.

signaling_pathway arginine L-Arginine agat AGAT arginine->agat glycine Glycine glycine->agat guanidinoacetate Guanidinoacetate (this compound) gamt GAMT guanidinoacetate->gamt sam S-Adenosyl-L-methionine (SAM) sam->gamt creatine Creatine ornithine L-Ornithine sah S-Adenosyl-L-homocysteine (SAH) agat->guanidinoacetate agat->ornithine gamt->creatine gamt->sah

Caption: Creatine biosynthesis pathway.

References

Application Notes and Protocols for the Structural Elucidation of Methyl 2-Guanidinoacetate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the comprehensive structural analysis of methyl 2-guanidinoacetate using Nuclear Magnetic Resonance (NMR) spectroscopy. These guidelines are intended to assist researchers in confirming the molecular structure and purity of synthesized or isolated this compound.

Introduction

This compound, the methyl ester of guanidinoacetic acid (creatine precursor), is a molecule of interest in biochemical and pharmaceutical research. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such small molecules. This document outlines the application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques for the complete assignment of proton and carbon signals of this compound.

Predicted NMR Data

Due to the limited availability of published experimental NMR data for this compound, the following tables present predicted chemical shifts and coupling constants. These values are based on established NMR prediction algorithms and data from the structurally similar parent compound, guanidinoacetic acid. For guanidinoacetic acid, a doublet resonance at 3.98 ppm has been observed for the methylene protons in ¹H NMR spectra of urine samples at pH 2.5[1].

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
-CH₂-~3.9 - 4.1s-
-OCH₃~3.7s-
-NH- / -NH₂~7.0 - 7.5br s-

Note: The multiplicity of the -CH₂- protons is predicted as a singlet, assuming no significant coupling to the adjacent nitrogen protons, which often exchange rapidly with the solvent. The chemical shifts of the guanidinium protons (-NH- and -NH₂) are highly dependent on the solvent, concentration, and temperature, and they often appear as a broad singlet.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O~170 - 175
C=N~157 - 160
-CH₂-~40 - 45
-OCH₃~50 - 55

Experimental Protocols

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

  • Solvent Selection: Choose a deuterated solvent in which the sample is soluble. Deuterated methanol (CD₃OD) or deuterated water (D₂O) are suitable choices for this compound.

  • Concentration:

    • For ¹H NMR, a concentration of 5-10 mg/mL is recommended.

    • For ¹³C NMR and 2D NMR experiments, a higher concentration of 20-50 mg/mL is preferable to achieve a good signal-to-noise ratio in a reasonable time.

  • Procedure:

    • Weigh the desired amount of this compound into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent (typically 0.5-0.7 mL for a standard 5 mm NMR tube).

    • Vortex or sonicate the vial to ensure complete dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

    • Cap the NMR tube and label it clearly.

The following are general parameters for acquiring a comprehensive set of NMR data. Instrument-specific parameters may need to be optimized.

  • ¹H NMR Spectroscopy:

    • Purpose: To determine the number of different types of protons and their chemical environments.

    • Typical Parameters:

      • Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

      • Spectral Width: 12-16 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 8-16.

  • ¹³C NMR Spectroscopy:

    • Purpose: To determine the number of different types of carbon atoms.

    • Typical Parameters:

      • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

      • Spectral Width: 200-240 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more, depending on the sample concentration.

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).

    • Typical Parameters:

      • Pulse Program: Standard COSY experiment (e.g., cosygpqf on Bruker instruments).

      • Spectral Width: Same as ¹H NMR in both dimensions.

      • Number of Increments: 256-512 in the indirect dimension.

      • Number of Scans per Increment: 2-8.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between protons and carbons.

    • Typical Parameters:

      • Pulse Program: Standard HSQC experiment (e.g., hsqcedetgpsisp2 on Bruker instruments for multiplicity editing).

      • ¹H Spectral Width: Same as ¹H NMR.

      • ¹³C Spectral Width: Same as ¹³C NMR.

      • Number of Increments: 128-256 in the indirect dimension.

      • Number of Scans per Increment: 4-16.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.

    • Typical Parameters:

      • Pulse Program: Standard HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments).

      • ¹H Spectral Width: Same as ¹H NMR.

      • ¹³C Spectral Width: Same as ¹³C NMR.

      • Number of Increments: 256-512 in the indirect dimension.

      • Number of Scans per Increment: 8-32.

      • Long-range coupling delay (e.g., optimized for 8 Hz).

Data Analysis and Visualization

The following workflow outlines the logical steps for analyzing the NMR data to confirm the structure of this compound.

structure_elucidation_workflow A Acquire 1D NMR Spectra (¹H and ¹³C) B Identify Proton Signals (Chemical Shift, Integration, Multiplicity) A->B C Identify Carbon Signals (Chemical Shift) A->C D Acquire 2D NMR Spectra (COSY, HSQC, HMBC) B->D C->D E Analyze COSY (¹H-¹H Correlations) D->E F Analyze HSQC (¹H-¹³C One-Bond Correlations) D->F G Analyze HMBC (¹H-¹³C Long-Range Correlations) D->G H Connect Structural Fragments E->H F->H G->H I Confirm Structure of This compound H->I

Caption: Workflow for NMR-based structural elucidation.

The following diagram illustrates the key expected correlations in the 2D NMR spectra of this compound.

nmr_correlations cluster_structure This compound Structure cluster_correlations Expected NMR Correlations structure H_CH2 -CH₂- (¹H) C_CH2 -CH₂- (¹³C) H_CH2->C_CH2 HSQC C_CO C=O (¹³C) H_CH2->C_CO HMBC (2-bond) C_CN C=N (¹³C) H_CH2->C_CN HMBC (3-bond) H_OCH3 -OCH₃ (¹H) C_OCH3 -OCH₃ (¹³C) H_OCH3->C_OCH3 HSQC H_OCH3->C_CO HMBC (3-bond) creatine_biosynthesis cluster_enzymes Enzymatic Steps Arginine Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT Guanidinoacetate Guanidinoacetic Acid GAMT GAMT Guanidinoacetate->GAMT Creatine Creatine SAM S-Adenosyl Methionine (Methyl Donor) SAM->GAMT SAH S-Adenosyl Homocysteine AGAT->Guanidinoacetate GAMT->Creatine GAMT->SAH

References

Standard Protocols for In-Vitro Use of Methyl 2-Guanidinoacetate (Creatine) and its Precursor, Guanidinoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Methyl 2-guanidinoacetate, commonly known as creatine, is a naturally occurring nitrogenous organic acid that plays a crucial role in cellular energy homeostasis. Its immediate precursor is guanidinoacetate (GAA). Both compounds are of significant interest in biomedical research and drug development due to their involvement in energy metabolism, muscle physiology, and neurological function. In-vitro cell culture models are invaluable tools for elucidating the mechanisms of action, efficacy, and potential toxicity of creatine and GAA. These notes provide an overview of the applications and key considerations for their use in cell culture experiments.

This compound (Creatine) is widely studied for its role in cellular energy buffering, particularly in cells with high and fluctuating energy demands, such as muscle cells and neurons. In cell culture, creatine is used to investigate its effects on:

  • Myogenesis and Muscle Atrophy: Creatine has been shown to enhance the differentiation of myoblasts into myotubes and may protect against muscle atrophy.[1][2]

  • Neuroprotection: Studies suggest that creatine can protect neurons from various stressors, including excitotoxicity and oxidative stress, by maintaining cellular ATP levels.

  • Cellular Bioenergetics: As a key component of the phosphocreatine system, it is used to study energy-dependent cellular processes.

  • Signaling Pathways: Creatine supplementation can influence key signaling pathways involved in cell growth, proliferation, and differentiation, such as the Akt/mTOR and p38 MAPK pathways.[1]

Guanidinoacetate (GAA) is the direct precursor to creatine and is used in in-vitro studies to explore:

  • Creatine Biosynthesis: As a substrate for the enzyme guanidinoacetate N-methyltransferase (GAMT), GAA is used to study the endogenous synthesis of creatine in various cell types.

  • Neurotoxicity: At elevated concentrations, as seen in GAMT deficiency, GAA can be neurotoxic.[3] In-vitro models are used to investigate the mechanisms of this toxicity, which include interference with GABA receptors and impairment of mitochondrial function.[3][4]

  • Cellular Uptake and Metabolism: Studies with GAA help to understand its transport into cells and its subsequent conversion to creatine.

Data Presentation

Table 1: Recommended Concentrations of this compound (Creatine) for In-Vitro Studies

Cell Line/TypeConcentration RangeApplicationReference(s)
C2C12 Myoblasts5 mM - 25 mMStudying myogenesis, differentiation, and protein synthesis.[5][6]
S16 Schwann Cells200 nM - 20 µMInvestigating effects on cell proliferation.[7]
Primary Hippocampal Neurons5 mMAssessing neuroprotective effects against excitotoxicity.[8]
Neutrophils6.7 mMExamining effects on immunological function and ATP levels.

Table 2: Recommended Concentrations of Guanidinoacetate (GAA) for In-Vitro Studies

Cell Line/TypeConcentration RangeApplicationReference(s)
Rat Striatal Slices30 µM - 100 µMInvestigating inhibition of glutamate uptake.[9]
Primary Cortical Neurons10 µM - 167 µMStudying interaction with GABA-A receptors.[9]
Synaptosomes50 µM - 200 µMAssessing effects on adenine nucleotide hydrolysis.[10]
Hippocampal Slices11.5 µM - 4 mMEvaluating effects on synaptic transmission and potential neurotoxicity.[5]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

1.1. This compound (Creatine Monohydrate) Stock Solution

  • Materials: Creatine monohydrate powder, sterile distilled water or PBS, sterile 0.22 µm filter.

  • Procedure:

    • Weigh out the desired amount of creatine monohydrate.

    • In a sterile container, dissolve the creatine powder in sterile distilled water or PBS to a concentration of 100 mM. Gentle heating (e.g., 37°C) and vortexing may be required to fully dissolve the powder.

    • Once fully dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

1.2. Guanidinoacetate (GAA) Stock Solution

  • Materials: Guanidinoacetate powder, sterile distilled water or PBS, sterile 0.22 µm filter.

  • Procedure:

    • Weigh out the desired amount of guanidinoacetate.

    • In a sterile container, dissolve the GAA powder in sterile distilled water or PBS to a concentration of 100 mM.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube.

    • Aliquot the stock solution into smaller, single-use volumes.

    • Store the aliquots at -20°C.

Protocol 2: In-Vitro Treatment of Adherent Cells (e.g., C2C12 Myoblasts)
  • Cell Seeding:

    • Culture C2C12 myoblasts in growth medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C and 5% CO₂.

    • Seed the cells in multi-well plates at a density that will result in approximately 70-80% confluency at the time of treatment.

  • Treatment Preparation:

    • Thaw the creatine or GAA stock solution.

    • Prepare the treatment media by diluting the stock solution to the desired final concentration in the appropriate cell culture medium (e.g., growth medium or differentiation medium for C2C12 cells). Prepare a vehicle control medium containing the same volume of the solvent used for the stock solution.

  • Cell Treatment:

    • Aspirate the old medium from the cell culture plates.

    • Gently add the prepared treatment or vehicle control medium to the respective wells.

    • Return the plates to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Downstream Analysis:

    • Following incubation, the cells can be harvested for various analyses, such as:

      • Western Blotting: To assess the phosphorylation status of signaling proteins (e.g., Akt, p38).

      • RT-qPCR: To analyze the expression of target genes.

      • Immunofluorescence: To visualize cellular morphology and protein localization.

      • Metabolite Analysis: To measure intracellular creatine and phosphocreatine levels via HPLC or mass spectrometry.

      • Cell Viability/Proliferation Assays: (e.g., MTT, BrdU).

Protocol 3: Neurotoxicity Assay of Guanidinoacetate (GAA) in Neuronal Cultures
  • Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) according to standard protocols.

  • Treatment:

    • Prepare treatment media with varying concentrations of GAA (e.g., 10 µM, 50 µM, 100 µM) and a vehicle control.

    • Expose the neuronal cultures to the prepared media for a defined period (e.g., 24 or 48 hours).

  • Assessment of Neurotoxicity:

    • Cell Viability: Use assays such as LDH release (to measure membrane damage) or MTT/resazurin (to measure metabolic activity).

    • Mitochondrial Function: Assess mitochondrial membrane potential using fluorescent probes like TMRE or JC-1. Mitochondrial respiration can be measured using techniques like Seahorse XF analysis.

    • Oxidative Stress: Measure the production of reactive oxygen species (ROS) using probes like DCFDA.

    • Apoptosis: Use assays to detect caspase activation or DNA fragmentation (e.g., TUNEL assay).

Visualizations

Creatine_Biosynthesis_and_Signaling cluster_synthesis Creatine Biosynthesis cluster_signaling Cellular Effects of Creatine Arginine Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT Guanidinoacetate (GAA) Guanidinoacetate (GAA) AGAT->Guanidinoacetate (GAA) GAMT GAMT Guanidinoacetate (GAA)->GAMT SAM S-Adenosyl- methionine SAM->GAMT Creatine Creatine GAMT->Creatine SAH S-Adenosyl- homocysteine GAMT->SAH Creatine_uptake Creatine (extracellular) CRT Creatine Transporter (SLC6A8) Creatine_uptake->CRT Creatine_in Creatine (intracellular) CRT->Creatine_in PCr Phosphocreatine Creatine_in->PCr CK Akt_mTOR Akt/mTOR Pathway Creatine_in->Akt_mTOR p38_MAPK p38 MAPK Pathway Creatine_in->p38_MAPK ATP_pool Increased ATP/ADP Ratio PCr->ATP_pool Cell_Survival Neuroprotection & Cell Survival ATP_pool->Cell_Survival Protein_Synthesis Protein Synthesis & Myogenesis Akt_mTOR->Protein_Synthesis p38_MAPK->Protein_Synthesis

Caption: Creatine biosynthesis and its downstream signaling pathways.

Experimental_Workflow Start Start Cell_Culture Seed cells in multi-well plates Start->Cell_Culture Treatment_Prep Prepare media with Creatine/GAA (or vehicle control) Cell_Culture->Treatment_Prep Incubation Treat cells for defined duration (e.g., 24-72h) Treatment_Prep->Incubation Harvesting Harvest cells or media Incubation->Harvesting Analysis Downstream Analysis Harvesting->Analysis Western_Blot Western Blot (Signaling Proteins) Analysis->Western_Blot RT_qPCR RT-qPCR (Gene Expression) Analysis->RT_qPCR Metabolomics Metabolomics (Creatine/GAA levels) Analysis->Metabolomics Viability Cell Viability/ Toxicity Assays Analysis->Viability End End Western_Blot->End RT_qPCR->End Metabolomics->End Viability->End

Caption: General experimental workflow for in-vitro cell culture studies.

GAA_Neurotoxicity_Pathway High_GAA High Extracellular Guanidinoacetate (GAA) GABA_R GABA-A Receptor High_GAA->GABA_R Acts as agonist Glutamate_Uptake Glutamate Transporter High_GAA->Glutamate_Uptake Inhibits Mitochondria Mitochondrion High_GAA->Mitochondria Impairs function Altered_Inhibition Altered Neuronal Inhibition GABA_R->Altered_Inhibition Excitotoxicity Increased Extracellular Glutamate (Excitotoxicity) Glutamate_Uptake->Excitotoxicity Energy_Deficit Impaired Respiration & ATP Production Mitochondria->Energy_Deficit Neurotoxicity Neuronal Dysfunction & Cell Death Altered_Inhibition->Neurotoxicity Excitotoxicity->Neurotoxicity Energy_Deficit->Neurotoxicity

Caption: Proposed mechanisms of guanidinoacetate (GAA) neurotoxicity.

References

Application of methyl 2-guanidinoacetate as a precursor in creatine synthesis research.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine, an organic compound pivotal for energy homeostasis in vertebrates, plays a crucial role in recycling adenosine triphosphate (ATP), particularly in tissues with high and fluctuating energy demands such as muscle and brain.[1][2] Its synthesis, both biologically and chemically, is a subject of ongoing research, especially in the context of therapeutic applications and nutritional supplementation. Guanidinoacetic acid (GAA), the immediate precursor to creatine, is methylated to form creatine in a key biological step.[1][2] Methyl 2-guanidinoacetate, as the methyl ester of GAA, represents a chemically relevant starting point for synthetic creatine production. This document provides detailed application notes and protocols for researchers interested in utilizing guanidinoacetate and its derivatives in creatine synthesis research.

Biological Significance of the Guanidinoacetate to Creatine Pathway

In biological systems, creatine synthesis is a two-step process primarily involving the kidneys and the liver.[2][3]

  • Step 1: Synthesis of Guanidinoacetate (GAA) : The enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from L-arginine to glycine, producing guanidinoacetate and ornithine. This reaction predominantly occurs in the kidneys.[2][3]

  • Step 2: Methylation of GAA to Creatine : Guanidinoacetate is then transported to the liver, where it is methylated by the enzyme guanidinoacetate N-methyltransferase (GAMT), using S-adenosyl methionine (SAM) as the methyl donor, to yield creatine.[1][2]

Genetic deficiencies in the enzymes AGAT and GAMT can lead to creatine deficiency syndromes, characterized by severe neurological and muscular symptoms.[1][4] Research into the synthesis of creatine and its precursors is therefore critical for developing therapeutic interventions for these disorders.

Chemical Synthesis of Creatine

While the biological pathway provides the foundational understanding, chemical synthesis offers a scalable method for producing creatine for research and commercial purposes. A common and industrially relevant method for synthesizing creatine involves the reaction of a sarcosine salt with a guanylating agent. Although direct protocols starting from this compound are not widely published, a logical synthetic approach would involve its conversion to a guanidinoacetate salt followed by methylation, or more commonly, the use of precursors to synthesize guanidinoacetic acid which is then methylated.

A well-established method for creatine synthesis is the reaction of sarcosine (N-methylglycine) with cyanamide.[5]

Signaling Pathway: Biological Creatine Synthesis

The biological synthesis of creatine is a fundamental metabolic pathway.

Creatine_Biosynthesis cluster_kidney Kidney cluster_liver Liver Arginine L-Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT GAA Guanidinoacetate (GAA) GAA_liver Guanidinoacetate (GAA) GAA->GAA_liver Transport via bloodstream Ornithine Ornithine AGAT->GAA AGAT->Ornithine Creatine Creatine SAM S-adenosyl methionine (SAM) GAMT GAMT SAM->GAMT SAH S-adenosyl homocysteine (SAH) GAMT->Creatine GAMT->SAH GAA_liver->GAMT

Caption: Biological pathway of creatine synthesis.

Experimental Protocols

The following protocols are based on established chemical synthesis routes for guanidinoacetic acid and creatine. While this compound is the topic of interest, its practical application in published literature for direct creatine synthesis is limited. Therefore, we present a robust two-step synthesis that proceeds through guanidinoacetic acid, a closely related and well-documented precursor.

Protocol 1: Synthesis of Guanidinoacetic Acid from Glycine and Cyanamide

This protocol describes the synthesis of guanidinoacetic acid, the direct precursor to creatine, from glycine and cyanamide.[6]

Materials:

  • Glycine

  • Cyanamide (50% aqueous solution)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol

Equipment:

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Heating mantle

  • pH meter

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve glycine in deionized water to create a concentrated solution.

  • pH Adjustment: Adjust the pH of the glycine solution to approximately 10-11 using a solution of sodium hydroxide.

  • Addition of Cyanamide: While stirring vigorously, slowly add a 50% aqueous solution of cyanamide to the glycine solution. The reaction is exothermic, so control the addition rate to maintain the temperature below 40°C.

  • Reaction: After the addition is complete, heat the reaction mixture to 50-60°C and maintain it for 4-6 hours with continuous stirring.

  • Crystallization: After the reaction period, cool the mixture to room temperature and then further cool in an ice bath to induce crystallization of the sodium salt of guanidinoacetic acid.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Acidification: Redissolve the crystals in a minimal amount of hot deionized water and acidify the solution with concentrated hydrochloric acid to a pH of approximately 4-5. Guanidinoacetic acid will precipitate.

  • Purification: Cool the mixture in an ice bath to complete the precipitation. Collect the purified guanidinoacetic acid crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Synthesis of Creatine Monohydrate from Sarcosine and Cyanamide

This protocol details the synthesis of creatine monohydrate from N-methylglycine (sarcosine) and cyanamide, a widely cited method.[5][7]

Materials:

  • Sarcosine (N-methylglycine)

  • Cyanamide (50% aqueous solution)

  • Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH)

  • Hydrochloric Acid (HCl)

  • Deionized Water

Equipment:

  • Jacketed reaction vessel with overhead stirrer, temperature probe, and addition funnel

  • pH meter

  • Crystallization vessel

  • Filtration apparatus (e.g., Nutsche filter-dryer)

  • Vacuum oven

Procedure:

  • Preparation of Sarcosinate Solution: In the reaction vessel, dissolve sarcosine in deionized water.

  • pH Adjustment: Adjust the pH of the sarcosine solution to between 9 and 12 with a solution of sodium hydroxide or ammonium hydroxide.

  • Reaction with Cyanamide: Heat the sarcosinate solution to an internal temperature of 75-80°C. Uniformly add a 50% aqueous cyanamide solution over a period of 90 minutes with vigorous stirring.[7]

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 75°C for an additional 2 hours.[7]

  • Crystallization: Cool the reaction mixture to 5°C to crystallize the creatine monohydrate.[7]

  • Isolation and Washing: Filter the crystalline product and wash it three times with deionized water to remove any unreacted starting materials and salts.[7]

  • Drying: Dry the purified creatine monohydrate in a vacuum oven at 40°C and 20 mbar.[7]

Experimental Workflow: Chemical Synthesis of Creatine

This diagram illustrates the general workflow for the chemical synthesis of creatine monohydrate.

Creatine_Synthesis_Workflow Start Starting Materials (e.g., Sarcosine, Cyanamide) Reaction Reaction in Aqueous Solution (pH 9-12, 75-80°C) Start->Reaction Cooling Cooling and Crystallization (5°C) Reaction->Cooling Filtration Filtration and Washing Cooling->Filtration Drying Drying under Vacuum (40°C, 20 mbar) Filtration->Drying FinalProduct Creatine Monohydrate Drying->FinalProduct

Caption: Workflow for creatine synthesis.

Data Presentation

The following tables summarize quantitative data from literature regarding creatine synthesis and analysis.

Table 1: Reaction Conditions and Yields for Creatine Synthesis
PrecursorsGuanylating AgentSolventpHTemperature (°C)Reaction Time (h)Yield (%)Reference
SarcosineCyanamideWater9-1275-803.576.2[7]
GlycineCyanamideWater10-1150-604-6High (unspecified)[6]
Table 2: Analytical Methods for Creatine and Guanidinoacetate
Analyte(s)Analytical MethodSample MatrixDerivatization AgentDetection MethodReference
Creatine, GuanidinoacetateHPLCPlasma, UrineNinhydrinUV[2]
Creatine, GuanidinoacetateGC-MSUrineMTBSTFAMass Spectrometry[8]
Creatine, GuanidinoacetateLC-MS/MSPlasma, UrineNoneMass Spectrometry[9]

Conclusion

The synthesis of creatine, a molecule of significant biological and pharmaceutical interest, can be approached through various chemical routes. While the direct use of this compound as a precursor is not extensively documented, the synthesis via its corresponding carboxylic acid, guanidinoacetic acid, or more commonly from sarcosine and a guanylating agent, is well-established. The provided protocols and data offer a comprehensive resource for researchers and professionals in drug development to explore and optimize creatine synthesis for their specific applications. Further research into novel synthetic pathways, potentially involving this compound, could lead to more efficient and cost-effective production methods.

References

Application Note: Synthesis of Labeled Methyl 2-Guanidinoacetate for Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl 2-guanidinoacetate, a key intermediate in the biosynthesis of creatine, is of significant interest in metabolic research. The use of isotopically labeled this compound as a tracer allows for the in-vivo tracking and quantification of metabolic fluxes, providing valuable insights into creatine metabolism and related disorders. This document outlines two primary methods for the synthesis of labeled this compound, suitable for use in tracer studies. The protocols provided are based on established chemical principles for guanidinylation and esterification reactions.

Method 1: Two-Step Synthesis from Labeled Glycine Methyl Ester

This method involves the guanidinylation of a commercially available labeled glycine methyl ester hydrochloride. This approach is advantageous as the isotopic label is introduced early in the synthesis via a readily available starting material.

Experimental Protocol

Materials:

  • [¹³C₂-¹⁵N]-Glycine methyl ester hydrochloride

  • 1H-Pyrazole-1-carboxamidine hydrochloride

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve [¹³C₂-¹⁵N]-Glycine methyl ester hydrochloride (1.0 eq) and 1H-Pyrazole-1-carboxamidine hydrochloride (1.1 eq) in anhydrous DMF.

  • Base Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly add DIPEA (2.5 eq) dropwise while stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the pure labeled this compound.

  • Characterization: Confirm the identity and isotopic enrichment of the final product using nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Experimental Workflow

cluster_0 Method 1: Two-Step Synthesis start [¹³C₂-¹⁵N]-Glycine methyl ester HCl + 1H-Pyrazole-1-carboxamidine HCl in DMF reaction Add DIPEA at 0°C, Stir at RT for 12-18h start->reaction Guanidinylation workup Quench with H₂O, Extract with Ethyl Acetate reaction->workup purification Silica Gel Column Chromatography workup->purification product Labeled Methyl 2-Guanidinoacetate purification->product cluster_1 Method 2: Direct Esterification start [¹³C₂-¹⁵N]-Guanidinoacetic acid in Anhydrous Methanol reaction Add SOCl₂ at 0°C, Reflux for 4-6h start->reaction Esterification workup Concentrate, Neutralize with NaHCO₃, Extract with Ethyl Acetate reaction->workup purification Recrystallization or Silica Gel Column Chromatography workup->purification product Labeled Methyl 2-Guanidinoacetate purification->product cluster_2 Biosynthesis of Creatine arginine Arginine agat AGAT arginine->agat glycine Glycine glycine->agat guanidinoacetate Guanidinoacetate agat->guanidinoacetate methyl_guanidinoacetate This compound (Tracer) guanidinoacetate->methyl_guanidinoacetate Esterification gamt GAMT guanidinoacetate->gamt sah S-adenosyl homocysteine (SAH) gamt->sah creatine Creatine gamt->creatine sam S-adenosyl methionine (SAM) sam->gamt

Techniques for Assessing Methyl 2-Guanidinoacetate Uptake and Transport in Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-guanidinoacetate (M2GA), also known as guanidinoacetate (GAA), is a critical intermediate in the endogenous biosynthesis of creatine. The cellular uptake and transport of M2GA are of significant interest in the study of creatine metabolism and related disorders, particularly Guanidinoacetate Methyltransferase (GAMT) deficiency, a condition that leads to intellectual disability, epilepsy, and movement disorders. Accurate assessment of M2GA transport is crucial for understanding the pathophysiology of these conditions and for the development of novel therapeutic interventions.

This document provides detailed application notes and protocols for assessing M2GA uptake and transport in various cell systems. The techniques described herein are essential for researchers in academia and industry who are investigating creatine metabolism, nutrient transport, and drug development for creatine deficiency syndromes. The primary transporters involved in M2GA uptake are the creatine transporter (CRT), encoded by the SLC6A8 gene, and the GABA transporter 2 (GAT2), encoded by the SLC6A13 gene.[1][2]

Data Presentation: Kinetic Parameters of M2GA Transporters

The following table summarizes the kinetic parameters for M2GA uptake by its key transporters. This data is essential for designing and interpreting uptake experiments.

TransporterSubstrateCell SystemK_m (μM)V_max (pmol/h/oocyte)Reference
GAT2 (SLC6A13)[¹⁴C]GAARat Hepatocytes134-[3]
GAT2 (SLC6A13)[¹⁴C]GAAXenopus oocytes78.9 ± 26.4193 ± 32[3]

Experimental Protocols

Protocol 1: Radiolabeled M2GA Uptake Assay in Cultured Cells

This protocol describes a general method for measuring the uptake of radiolabeled M2GA (e.g., [¹⁴C]GAA) in adherent cell lines, such as fibroblasts or epithelial cells.

Materials:

  • Adherent cells cultured in 24- or 96-well plates

  • Radiolabeled substrate (e.g., [¹⁴C]guanidinoacetate)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • Inhibitors or competing substrates (for specificity controls)

  • Cold Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer (e.g., 0.1 M NaOH or a commercial lysis reagent)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture: Seed cells in 24- or 96-well plates and grow to near confluence.

  • Preparation: On the day of the assay, aspirate the growth medium and wash the cells once with Assay Buffer.

  • Pre-incubation: Add 150 µL of Assay Buffer to each well. For wells testing inhibition, add 50 µL of the test compound or a known inhibitor. Incubate for 30 minutes at 37°C.

  • Initiation of Uptake: Add 50 µL of radiolabeled M2GA in Assay Buffer to each well to initiate the uptake. The final concentration of the radiolabeled substrate should be carefully chosen based on the expected K_m of the transporter.

  • Incubation: Incubate the plate for a predetermined time (e.g., 1-10 minutes) with gentle agitation. The incubation time should be within the linear range of uptake for the specific cell type.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the assay solution and washing the cells three times with ice-cold PBS.

  • Cell Lysis: Add 50 µL of Cell Lysis Buffer to each well and incubate to ensure complete lysis.

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of M2GA uptake per unit of protein or per number of cells. Non-specific uptake can be determined in the presence of a high concentration of an unlabeled substrate or a specific inhibitor and subtracted from the total uptake to calculate specific uptake.

Protocol 2: Stable Isotope-Labeled M2GA Uptake Assay with LC-MS/MS

This protocol offers a non-radioactive method for measuring M2GA uptake using stable isotope-labeled M2GA and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cultured cells (adherent or suspension)

  • Stable isotope-labeled M2GA (e.g., [¹³C₂]GAA)

  • Assay Buffer (as in Protocol 1)

  • Internal Standard (e.g., d₃-creatine or another labeled analyte not present in the cells)

  • Cold PBS

  • Methanol for protein precipitation

  • LC-MS/MS system

Procedure:

  • Cell Culture and Preparation: Follow steps 1 and 2 from Protocol 1.

  • Uptake Assay:

    • Initiate the uptake by adding the stable isotope-labeled M2GA to the cells in Assay Buffer.

    • Incubate for the desired time at 37°C.

    • Terminate the uptake by washing the cells three times with ice-cold PBS.

  • Sample Preparation for LC-MS/MS:

    • After the final wash, add a specific volume of ice-cold methanol containing the internal standard to each well to precipitate proteins and extract intracellular metabolites.

    • Incubate on ice for 10-15 minutes.

    • Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 5-10 minutes at 4°C to pellet the protein precipitate.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis. The supernatant can be dried down and reconstituted in a suitable solvent for injection if necessary.[4]

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method for the quantification of the stable isotope-labeled M2GA and the internal standard.[5][6][7][8]

    • Derivatization of M2GA (e.g., to its butyl-ester) may be required to improve chromatographic retention and sensitivity.[7][8]

  • Data Analysis:

    • Generate a standard curve using known concentrations of the stable isotope-labeled M2GA.

    • Quantify the amount of M2GA taken up by the cells by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

    • Normalize the uptake to the protein concentration or cell number in each well.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involved in the regulation of M2GA transporters and a typical experimental workflow for an uptake assay.

SLC6A8_Regulation cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor PI3K PI3K Receptor->PI3K SLC6A8 SLC6A8 (Creatine Transporter) Increased_Expression Increased Membrane Expression/Activity SLC6A8->Increased_Expression Decreased_Expression Decreased Membrane Expression/Activity SLC6A8->Decreased_Expression Akt_PKB Akt/PKB PI3K->Akt_PKB SGK1_3 SGK1/3 Akt_PKB->SGK1_3 SGK1_3->SLC6A8 Upregulates AMPK AMPK AMPK->SLC6A8 Downregulates mTOR mTOR mTOR->SLC6A8 Upregulates JAK3 JAK3 JAK3->SLC6A8 Downregulates

Caption: Regulation of the SLC6A8 transporter by various kinases.[9][10][11][12]

Uptake_Assay_Workflow Start Start: Seed Cells in Multi-well Plate Grow_Cells Grow cells to near confluence Start->Grow_Cells Prepare_Assay Wash cells and add assay buffer Grow_Cells->Prepare_Assay Add_Substrate Add radiolabeled or stable isotope-labeled M2GA Prepare_Assay->Add_Substrate Incubate Incubate for a defined time period Add_Substrate->Incubate Terminate Terminate uptake by washing with cold buffer Incubate->Terminate Lyse_Cells Lyse cells to release intracellular contents Terminate->Lyse_Cells Quantify Quantify substrate uptake (Scintillation or LC-MS/MS) Lyse_Cells->Quantify Analyze Analyze data and normalize results Quantify->Analyze

Caption: General workflow for a cellular uptake assay.

Differentiating M2GA and Creatine Transport

Given that SLC6A8 transports both creatine and M2GA, it is often necessary to differentiate the transport of these two substrates. This can be achieved through competitive inhibition experiments.

Experimental Design:

  • Measure M2GA Uptake: Perform an M2GA uptake assay as described in the protocols above using a fixed concentration of labeled M2GA.

  • Competitive Inhibition: In parallel wells, perform the M2GA uptake assay in the presence of increasing concentrations of unlabeled creatine.

  • Data Analysis: Plot the uptake of labeled M2GA as a function of the creatine concentration. A decrease in M2GA uptake with increasing creatine concentration indicates competitive inhibition and confirms that both substrates share the same transporter. The IC₅₀ value for creatine inhibition of M2GA transport can be calculated.

  • Reciprocal Experiment: The same experimental design can be used to measure the uptake of labeled creatine in the presence of increasing concentrations of unlabeled M2GA.

By using specific inhibitors, the contribution of different transporters to M2GA uptake can also be dissected. For example, nipecotic acid can be used to inhibit GAT-mediated transport.[3]

Conclusion

The assessment of this compound uptake and transport is a multifaceted process that requires careful experimental design and execution. The protocols and data presented in this document provide a comprehensive guide for researchers to accurately quantify M2GA transport in various cellular models. A thorough understanding of the kinetics and regulation of the transporters involved is paramount for advancing our knowledge of creatine metabolism and for the development of effective therapies for related disorders.

References

Application Notes and Protocols for Methyl 2-Guanidinoacetate Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 2-guanidinoacetate, a derivative of guanidinoacetate (GAA), serves as a precursor in the endogenous synthesis of creatine, a vital molecule for cellular energy metabolism.[1] The administration of this compound in rodent models is a key methodology for studying creatine biosynthesis, its regulation, and the pathophysiological consequences of its dysregulation. These protocols provide detailed procedures for the preparation and administration of this compound to rodent models, along with methods for sample collection and analysis.

I. Data Presentation

The following tables summarize quantitative data from studies involving the administration of guanidinoacetate, the active form of this compound, in rodent models.

Table 1: Effects of Guanidinoacetate Supplementation on Plasma Metabolites in Rats

Animal ModelDosageDurationPlasma HomocysteinePlasma CreatineMuscle Total CreatineReference
Wistar RatsGuanidinoacetate-supplemented diet2 weeks~50% increaseSignificantly increasedSignificantly increased[2]
Wistar RatsCreatine-supplemented diet2 weeks~25% decreaseSignificantly increasedSignificantly increased[2]

Table 2: Renal Production of Guanidinoacetate (GAA) in Rats

ConditionArterial Plasma [GAA] (µM)Renal Venous Plasma [GAA] (µM)Renal Arteriovenous Difference for GAA (µM)Reference
Control Rats5.910.9-5.0[3][4]
Rats fed 0.4% creatine diet1.5--0.9[3][4]

II. Experimental Protocols

A. Preparation of this compound Solution

  • Vehicle Selection: The vehicle for administration should be sterile, biologically inert, and non-toxic.[5] Commonly used vehicles include sterile isotonic saline (0.9% NaCl) or phosphate-buffered saline (PBS). The pH of the final solution should be adjusted to a physiological range (7.2-7.4) to minimize irritation.

  • Dissolution: Weigh the desired amount of this compound powder using an analytical balance. Dissolve the powder in the chosen vehicle. Gentle heating or sonication may be used to aid dissolution, but care should be taken to avoid degradation of the compound.

  • Sterilization: For parenteral routes of administration (e.g., intraperitoneal injection), the final solution must be sterilized. This can be achieved by filtration through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the prepared solution at 4°C for short-term use. For long-term storage, aliquots can be stored at -20°C. Avoid repeated freeze-thaw cycles.

B. Administration Routes

The choice of administration route depends on the experimental design, the desired pharmacokinetic profile, and the volume to be administered.

1. Oral Gavage (PO)

Oral gavage ensures accurate dosing directly into the stomach.[6]

  • Materials:

    • Gavage needles (flexible plastic or stainless steel with a ball tip) appropriate for the size of the animal.[7][8][9]

    • Syringes.

    • Animal scale.

  • Procedure for Mice:

    • Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).[10]

    • Restrain the mouse by scruffing the neck to immobilize the head.[9]

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.[9]

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[7][9] The needle should pass with minimal resistance.[9]

    • Once the needle is in the esophagus, slowly administer the solution.[7]

    • Withdraw the needle gently and return the mouse to its cage.[7]

    • Monitor the animal for any signs of distress, such as difficulty breathing.[9][10]

  • Procedure for Rats:

    • Weigh the rat to determine the correct dosing volume (typically 10-20 mL/kg).[8]

    • Restrain the rat firmly, immobilizing the head.[6]

    • Measure the gavage needle from the tip of the rat's nose to the last rib.

    • Gently insert the gavage needle into the diastema and advance it into the esophagus. The rat should swallow as the needle is advanced.[8]

    • Administer the solution slowly.[8]

    • Withdraw the needle and return the rat to its cage.

    • Monitor the animal for any adverse effects.[8]

2. Intraperitoneal Injection (IP)

Intraperitoneal injection allows for rapid absorption of the compound into the systemic circulation.

  • Materials:

    • Sterile syringes.

    • Sterile needles (25-27G for mice, 23-25G for rats).[5][11]

    • 70% ethanol or other suitable antiseptic.

  • Procedure for Mice and Rats:

    • Weigh the animal to determine the correct injection volume (up to 2 mL for mice, 5 mL for rats).[11]

    • Restrain the animal to expose the abdomen. For rats, a two-person technique is often preferred.[12]

    • Locate the injection site in the lower right or left quadrant of the abdomen to avoid the bladder and cecum.[11][13]

    • Clean the injection site with an antiseptic.[11]

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.[12][14]

    • Aspirate gently to ensure that a blood vessel or organ has not been punctured.[11]

    • Inject the solution slowly and smoothly.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of pain or distress.[11]

C. Sample Collection and Analysis

  • Blood Collection: Blood samples can be collected via various methods, including tail vein, saphenous vein, or terminal cardiac puncture under anesthesia. The choice of method depends on the required volume and the frequency of sampling.

  • Tissue Collection: At the end of the study, animals should be euthanized according to approved protocols. Tissues of interest (e.g., liver, kidney, muscle, brain) should be rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.

  • Biochemical Analysis: Plasma and tissue levels of guanidinoacetate, creatine, and other relevant metabolites can be quantified using techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

III. Mandatory Visualizations

A. Signaling Pathway

Creatine_Biosynthesis cluster_kidney Kidney cluster_blood Bloodstream cluster_liver Liver Arginine Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT GAA_kidney Guanidinoacetate (GAA) AGAT->GAA_kidney Ornithine Ornithine AGAT->Ornithine GAA_blood GAA GAA_kidney->GAA_blood Transport GAA_liver Guanidinoacetate (GAA) GAA_blood->GAA_liver Uptake GAMT GAMT GAA_liver->GAMT SAM S-adenosylmethionine (SAM) SAM->GAMT Creatine Creatine GAMT->Creatine SAH S-adenosylhomocysteine (SAH) GAMT->SAH

Caption: Creatine biosynthesis pathway in rodents.

B. Experimental Workflow

Experimental_Workflow A Animal Acclimatization (1-2 weeks) B Baseline Measurements (e.g., body weight, blood sample) A->B C Randomization into Treatment Groups B->C E Administration (Oral Gavage or IP Injection) C->E D Preparation of Methyl 2-Guanidinoacetate Solution D->E F Monitoring (daily observation for clinical signs) E->F G Sample Collection (blood, tissues at specified time points) F->G H Biochemical Analysis (e.g., HPLC, LC-MS) G->H I Data Analysis and Interpretation H->I

Caption: Experimental workflow for rodent studies.

References

Troubleshooting & Optimization

How to improve the yield and purity of methyl 2-guanidinoacetate synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of methyl 2-guanidinoacetate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and effective methods for synthesizing this compound involve the guanidinylation of glycine methyl ester or its hydrochloride salt. The key difference between the methods lies in the choice of the guanidinylating agent. Commonly used reagents include O-methylisourea sulfate, S-methylisothiourea sulfate, and cyanamide. Each reagent has its own advantages regarding reactivity, cost, and reaction conditions.

Q2: I am experiencing low yields in my synthesis. What are the likely causes?

A2: Low yields can stem from several factors. Incomplete reaction is a primary cause, which can be addressed by optimizing reaction time, temperature, and stoichiometry of reactants. Another significant factor is the potential for side reactions. For instance, when using cyanamide, dimerization to dicyandiamide can occur. Furthermore, the stability of the methyl ester group is crucial; harsh basic or acidic conditions can lead to its hydrolysis back to the carboxylic acid, reducing the yield of the desired product. Finally, losses during workup and purification, if not optimized, can significantly impact the final yield.

Q3: My final product has low purity. What are the common impurities and how can I avoid them?

A3: Common impurities include unreacted starting materials (glycine methyl ester), byproducts from the guanidinylating agent (e.g., melamine from cyanamide), and side-reaction products like the hydrolyzed carboxylic acid (guanidinoacetic acid). To minimize these, ensure the reaction goes to completion and use the appropriate stoichiometry of reagents. Careful control of pH is critical to prevent ester hydrolysis. Purification methods such as recrystallization are effective in removing most of these impurities.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). A suitable solvent system should be developed to clearly separate the starting material (glycine methyl ester) from the product (this compound). The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progression. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) can be employed.[1]

Q5: What is the best way to purify the final product?

A5: Recrystallization is a highly effective method for purifying this compound. The crude product can be dissolved in a minimal amount of a hot solvent, such as methanol or ethanol, and then allowed to cool slowly. The pure product will crystallize out, leaving impurities in the solution. The choice of solvent and the cooling rate are critical for obtaining high-purity crystals.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Increase reaction time. - Increase reaction temperature moderately. - Ensure stoichiometric amounts or a slight excess of the guanidinylating agent are used.
Hydrolysis of the methyl ester.- Maintain the pH of the reaction mixture within a controlled range, avoiding strongly basic conditions. A pH of around 9-10.5 is often optimal for guanidinylation while minimizing hydrolysis.[2] - Use a milder base for pH adjustment, such as a tertiary amine (e.g., triethylamine).
Side reactions of the guanidinylating agent.- When using cyanamide, add it portion-wise to the reaction mixture to maintain a low concentration and minimize dimerization.[3] - Choose a more stable guanidinylating agent like O-methylisourea or S-methylisothiourea.
Low Purity Presence of unreacted starting materials.- Ensure the reaction is driven to completion by extending the reaction time or slightly increasing the temperature. - Use a slight excess of the guanidinylating agent.
Presence of hydrolyzed product (guanidinoacetic acid).- Optimize pH control during the reaction and workup. - During purification by crystallization, the carboxylic acid impurity will have different solubility characteristics that can be exploited for separation.
Contamination with byproducts from the guanidinylating agent.- Choose a guanidinylating agent that produces easily removable byproducts. For example, the reaction with O-methylisourea produces methanol, which is easily removed. - Optimize the purification step, potentially using a different recrystallization solvent.
Difficulty in Product Isolation/Crystallization Product is too soluble in the reaction solvent.- After the reaction is complete, concentrate the solution under reduced pressure to induce crystallization. - Add a co-solvent in which the product is less soluble to promote precipitation.
Formation of an oil instead of a solid.- Ensure all volatile byproducts and solvents are thoroughly removed. - Try scratching the inside of the flask with a glass rod to induce crystallization. - Use seed crystals from a previous successful batch if available.

Data Presentation

Table 1: Comparison of Common Guanidinylating Agents for this compound Synthesis

Guanidinylating Agent Typical Starting Material Common Base Typical Reaction Conditions Reported Yield Range Key Advantages Potential Disadvantages
O-Methylisourea SulfateGlycine methyl ester HClNaOH, KOH, or TriethylamineAqueous or alcoholic solution, RT to 50°C, 12-24h70-90%Good yields, relatively clean reaction.Reagent can be less stable than S-methylisothiourea.
S-Methylisothiourea SulfateGlycine methyl ester HClNaOH or Ba(OH)₂Aqueous solution, reflux, 2-4h75-85%Stable reagent, good yields.Can produce methyl mercaptan as a byproduct with an unpleasant odor.
CyanamideGlycine methyl esterAmmonia or other basesAqueous solution, controlled pH (9-10), 50-70°C, 4-6h60-80%Inexpensive reagent.Can form side products like dicyandiamide and melamine, requires careful pH control.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound using O-Methylisourea Sulfate

This protocol details the guanidinylation of glycine methyl ester hydrochloride.

Materials:

  • Glycine methyl ester hydrochloride

  • O-Methylisourea sulfate

  • Sodium hydroxide (NaOH)

  • Methanol

  • Diethyl ether

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve glycine methyl ester hydrochloride (1 equivalent) in deionized water.

  • In a separate beaker, prepare a solution of O-methylisourea sulfate (1.1 equivalents) in deionized water.

  • Cool the glycine methyl ester solution in an ice bath.

  • Slowly add the O-methylisourea sulfate solution to the glycine methyl ester solution with continuous stirring.

  • While keeping the reaction mixture in the ice bath, slowly add a solution of sodium hydroxide (2.2 equivalents) in deionized water, maintaining the temperature below 10°C. The pH should be adjusted to approximately 10.5.

  • After the addition of NaOH is complete, remove the ice bath and allow the reaction to stir at room temperature for 18 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to obtain a crude solid.

  • Recrystallize the crude product from hot methanol.

  • Filter the crystals, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.

Protocol 2: Synthesis of this compound using S-Methylisothiourea Sulfate

This protocol provides an alternative method using a more stable guanidinylating agent.

Materials:

  • Glycine methyl ester hydrochloride

  • S-Methylisothiourea sulfate

  • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

  • Sulfuric acid (dilute)

  • Methanol

  • Deionized water

Procedure:

  • Prepare a solution of S-methylisothiourea sulfate (1 equivalent) in deionized water.

  • Add a solution of barium hydroxide octahydrate (1 equivalent) in hot deionized water to the S-methylisothiourea sulfate solution. A precipitate of barium sulfate will form.

  • Filter off the barium sulfate precipitate and wash it with hot deionized water.

  • Combine the filtrate and washings, which contain the free base of S-methylisothiourea.

  • Add glycine methyl ester hydrochloride (1 equivalent) to the filtrate.

  • Reflux the reaction mixture for 3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize it with dilute sulfuric acid.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from methanol to obtain pure this compound.

Visualizations

Logical Workflow for Optimizing Synthesis

logical_workflow start Start: Low Yield or Purity check_reaction_completion Check Reaction Completion (TLC/HPLC) start->check_reaction_completion incomplete Incomplete Reaction check_reaction_completion->incomplete optimize_conditions Optimize Conditions: - Increase Time - Increase Temperature - Adjust Stoichiometry incomplete->optimize_conditions Yes check_hydrolysis Analyze for Ester Hydrolysis (HPLC/NMR) incomplete->check_hydrolysis No optimize_conditions->check_reaction_completion hydrolysis_present Hydrolysis Detected check_hydrolysis->hydrolysis_present control_ph Implement Strict pH Control (pH 9-10.5) hydrolysis_present->control_ph Yes check_impurities Identify Impurities (MS/NMR) hydrolysis_present->check_impurities No control_ph->check_reaction_completion impurity_source Trace Impurity Source check_impurities->impurity_source change_reagent Change Guanidinylating Agent impurity_source->change_reagent Reagent-derived optimize_purification Optimize Purification: - Recrystallization Solvent - Column Chromatography impurity_source->optimize_purification Process-derived change_reagent->check_reaction_completion end End: Improved Yield and Purity optimize_purification->end

Caption: A troubleshooting workflow for improving the synthesis of this compound.

Guanidinylation Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_products Products glycine_ester Glycine Methyl Ester (H2N-CH2-COOCH3) intermediate Tetrahedral Intermediate glycine_ester->intermediate Nucleophilic Attack o_methylisourea O-Methylisourea (H2N-C(=NH)-OCH3) o_methylisourea->intermediate product This compound (H2N-C(=NH)-NH-CH2-COOCH3) byproduct Methanol (CH3OH) intermediate->product Elimination of Methanol

Caption: The reaction mechanism for the synthesis of this compound.

References

Addressing the stability issues of methyl 2-guanidinoacetate in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability issues of methyl 2-guanidinoacetate in aqueous solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and experimental use of this compound solutions.

Issue Possible Cause Recommended Action
Loss of compound potency or inconsistent results over time. Degradation of this compound via hydrolysis.Prepare fresh solutions before each experiment. If solutions must be stored, keep them at low temperatures (2-8°C) and in an acidic buffer (pH < 4) for short-term storage. Avoid neutral or alkaline pH.
Unexpected peaks appearing in HPLC chromatograms. Formation of the degradation product, guanidinoacetate (GAA), and potentially other byproducts.Confirm the identity of the new peak by comparing its retention time with a guanidinoacetate standard. Adjust the mobile phase to achieve better separation if needed.
Faster than expected degradation of the compound. The pH of the aqueous solution is neutral or alkaline. The temperature of the solution is elevated. The buffer used is catalyzing the hydrolysis.Measure and adjust the pH of your solution to be in the acidic range (ideally pH 2-4) for maximal stability. Store solutions at refrigerated temperatures. Use non-nucleophilic buffers if buffer catalysis is suspected.
Precipitation in the solution. Poor solubility at certain pH values or concentrations.Ensure the concentration is within the solubility limits for the chosen solvent and pH. Sonication may aid in dissolution, but be mindful of potential temperature increases.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the methyl ester bond. This reaction yields guanidinoacetate (GAA) and methanol. The rate of this hydrolysis is highly dependent on the pH and temperature of the solution.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is significantly influenced by pH. It is most stable in acidic conditions (pH < 4). As the pH increases towards neutral and alkaline conditions, the rate of hydrolysis increases substantially. Therefore, for experimental purposes where stability is crucial, it is recommended to use acidic buffers.

Q3: What is the effect of temperature on the stability of this compound solutions?

A3: Higher temperatures accelerate the rate of hydrolysis of this compound. To minimize degradation, it is recommended to prepare and store solutions at low temperatures, such as in a refrigerator (2-8°C) or on ice during experiments.

Q4: What type of buffer should I use to prepare my this compound solution?

A4: To ensure the stability of your this compound solution, it is best to use an acidic buffer with a pH in the range of 2 to 4. Buffers such as citrate or phosphate can be used, but it is important to verify that the buffer components themselves do not catalyze the hydrolysis reaction.

Q5: How can I monitor the degradation of my this compound solution?

A5: The degradation of this compound can be monitored using High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method should be developed that can separate the parent compound from its primary degradant, guanidinoacetate.

Quantitative Stability Data

The following table summarizes the estimated stability of this compound in aqueous solutions under various conditions. This data is extrapolated from studies on similar compounds, such as creatine ethyl ester and methyl acetate, and should be used as a guideline. Actual stability should be confirmed experimentally.

Condition pH Temperature (°C) Estimated Half-life (t½) Primary Degradation Product
Highly Acidic1.025> 500 hoursGuanidinoacetate
Acidic4.025~ 200 hoursGuanidinoacetate
Neutral7.025< 1 hourGuanidinoacetate
Alkaline9.025MinutesGuanidinoacetate
Acidic4.04Significantly extended (> 400 hours)Guanidinoacetate
Neutral7.04~ 2-3 hoursGuanidinoacetate

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general procedure for developing a stability-indicating HPLC method to monitor the degradation of this compound to guanidinoacetate.

1. Materials and Reagents:

  • This compound reference standard

  • Guanidinoacetate reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • Buffers of various pH (e.g., phosphate, citrate)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the desired aqueous buffer.

  • Prepare a stock solution of guanidinoacetate (e.g., 1 mg/mL) in the same buffer.

  • Create a mixed standard solution containing both compounds to verify peak separation.

  • For the stability study, incubate the this compound solution under the desired stress conditions (e.g., different pH, temperature).

  • At specified time points, withdraw an aliquot, dilute it to an appropriate concentration with the mobile phase, and inject it into the HPLC.

5. Method Validation:

  • Specificity: Ensure the method can resolve the this compound peak from the guanidinoacetate peak and any other potential degradants. This can be confirmed by peak purity analysis using a photodiode array (PDA) detector.

  • Linearity: Establish a linear relationship between the peak area and the concentration for both compounds.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter in the results from multiple measurements.

Visualizations

MGA This compound TS Tetrahedral Intermediate MGA->TS + H2O (Hydrolysis) GAA Guanidinoacetate TS->GAA MeOH Methanol TS->MeOH

Caption: Degradation pathway of this compound via hydrolysis.

Start Inconsistent Experimental Results Check_Solution Check Solution Preparation and Storage Start->Check_Solution Fresh_Solution Was the solution freshly prepared? Check_Solution->Fresh_Solution Storage_Conditions Check Storage Conditions (pH, Temp) Fresh_Solution->Storage_Conditions Yes Prepare_Fresh Prepare a fresh solution before each experiment Fresh_Solution->Prepare_Fresh No Adjust_Storage Store at low temperature (2-8°C) and acidic pH (<4) Storage_Conditions->Adjust_Storage Monitor_Degradation Monitor degradation using HPLC Prepare_Fresh->Monitor_Degradation Adjust_Storage->Monitor_Degradation Problem_Solved Problem Resolved Monitor_Degradation->Problem_Solved

Caption: Troubleshooting workflow for stability issues.

Stability This compound Stability pH pH pH->Stability Temperature Temperature Temperature->Stability Buffer Buffer Composition Buffer->Stability Time Storage Time Time->Stability

Caption: Factors influencing the stability of this compound.

Overcoming challenges in the quantification of methyl 2-guanidinoacetate in complex biological matrices.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of methyl 2-guanidinoacetate (M2GA), also known as guanidinoacetate (GAA), in complex biological matrices. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in quantifying M2GA in biological samples?

A1: The primary challenges include managing matrix effects from components in plasma, urine, or tissue homogenates, ensuring the stability of M2GA during sample collection and processing, achieving adequate chromatographic separation from interfering substances, and obtaining sufficient sensitivity for accurate quantification, especially at low physiological concentrations.[1][2][3][4]

Q2: What are the common analytical techniques for M2GA quantification?

A2: The most prevalent methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[5][6][7] LC-MS/MS is often preferred for its high sensitivity, specificity, and amenability to high-throughput analysis.[6][7]

Q3: Is derivatization of M2GA necessary for analysis?

A3: Derivatization, such as conversion to butyl-esters, can enhance the sensitivity and chromatographic properties of M2GA for both LC-MS/MS and GC-MS analysis.[6][8] However, underivatized methods also exist and offer the advantage of reduced sample preparation time.[6]

Q4: How should samples be stored to ensure M2GA stability?

A4: Guanidinoacetate is generally stable, but freezing temperatures can lead to a decrease in detectable concentrations.[9] For urine samples, it has been noted that sonication before analysis is crucial for obtaining repetitive results.[9] Long-term stability should be assessed as part of method validation for the specific matrix and storage conditions used.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Low Signal Intensity
Possible Cause Troubleshooting Step
Analyte Instability - Ensure proper sample handling and storage conditions. Guanidinoacetate can degrade, especially after freezing.[9] - Minimize freeze-thaw cycles.
Suboptimal Derivatization - Optimize derivatization conditions (reagent concentration, temperature, and time). For instance, when preparing butyl-esters, heating at 65°C for 15 minutes with butanolic-HCl is a common practice.[8]
Ion Suppression/Enhancement (Matrix Effect) - Perform a post-extraction spike experiment to quantify the matrix effect.[2][10] - If the matrix effect is significant (typically >15-20%), consider improving sample cleanup, diluting the sample, or using a stable isotope-labeled internal standard.[2][3][4]
Incorrect MS/MS Transitions - Verify the precursor and product ion m/z values for M2GA and its derivative. For butyl-ester derivatized M2GA, a common transition is m/z 174.2 -> 101.1.[11]
Issue 2: High Variability Between Replicates
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation - Ensure precise and consistent pipetting, especially for the internal standard. - Vortex and centrifuge samples adequately to ensure complete protein precipitation and extraction.
Matrix Effects - Different lots of biological matrix can have varying compositions, leading to inconsistent matrix effects.[3] Using a stable isotope-labeled internal standard that co-elutes with the analyte can help compensate for this variability.[2]
Sample Inhomogeneity - For urine samples, sonication prior to analysis can be critical for achieving reproducible results.[9]
Issue 3: Inaccurate Quantification
Possible Cause Troubleshooting Step
Poor Linearity of Calibration Curve - Ensure calibrators are prepared correctly and cover the expected concentration range of the samples. - Check for and mitigate matrix effects, as they can impact linearity.[3]
Interference from Co-eluting Substances - Optimize the chromatographic method to improve the separation of M2GA from interfering peaks. This may involve adjusting the mobile phase composition, gradient, or using a different column chemistry like HILIC.[12]
Inappropriate Internal Standard - The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C₂-GAA), as it behaves most similarly during extraction, chromatography, and ionization.[2][5]

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of M2GA in Plasma (with Derivatization)
  • Sample Preparation:

    • To 50 µL of plasma, add 25 µL of an internal standard solution (e.g., ¹³C₂-GAA in water).

    • Add 400 µL of acetonitrile to precipitate proteins.

    • Vortex for 2 minutes, then centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.[8]

  • Derivatization:

    • Add 80 µL of butanolic-HCl to the dried extract.

    • Heat at 65°C for 15 minutes to form butyl-esters.[8]

    • Evaporate the derivatization reagent and reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Analysis:

    • Column: Supelcosil™ LC-ABZ, 4.6 mm ID (or equivalent).

    • Mobile Phase: Isocratic elution with an appropriate mobile phase (e.g., acetonitrile/water with formic acid).

    • Flow Rate: Optimized for the column dimensions.

    • Injection Volume: 5-10 µL.

    • MS/MS Detection: Positive ion mode using multiple reaction monitoring (MRM).

      • M2GA-butyl ester transition: m/z 174.2 → 101.1[11]

      • Internal Standard (¹³C₂-GAA-butyl ester) transition: Adjust m/z for the isotopic label.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various published methods for M2GA (GAA) analysis.

Table 1: Method Performance Characteristics

ParameterPlasma (LC-MS/MS, derivatized)[8]Dried Blood Spot (FIA-MS/MS, derivatized)[11]
Limit of Detection (LOD) 0.002 µmol/L0.30 µmol/L of blood
Limit of Quantification (LOQ) 0.02 µmol/LNot specified
Linear Range 0.02 - 40 µmol/L0.25 - 12.5 µmol/L of blood
Intra-assay CV < 6.01%Not specified
Inter-assay CV < 7.66%5.3%
Recovery 96.45% - 102.95%94% - 105%

FIA: Flow Injection Analysis CV: Coefficient of Variation

Visualizations

Creatine Biosynthesis Pathway

Creatine_Biosynthesis Arginine Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT M2GA This compound (GAA) AGAT->M2GA Ornithine Ornithine AGAT->Ornithine GAMT GAMT M2GA->GAMT SAM S-adenosyl methionine (SAM) SAM->GAMT Creatine Creatine GAMT->Creatine SAH S-adenosylhomocysteine (SAH) GAMT->SAH

Caption: The two-step enzymatic pathway of endogenous creatine synthesis.

Experimental Workflow for M2GA Quantification

M2GA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Dry Evaporate to Dryness Precipitate->Dry Derivatize Derivatization (e.g., Butanolic-HCl) Dry->Derivatize Reconstitute Reconstitute Derivatize->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Quant Quantification (Calibration Curve) LCMS->Quant Troubleshooting_Signal start Low M2GA Signal Detected? check_is Is Internal Standard Signal Also Low? start->check_is check_matrix Assess Matrix Effect (Post-Spike) check_is->check_matrix No solution_instrument Check Instrument Performance check_is->solution_instrument Yes check_prep Review Sample Prep & Derivatization check_matrix->check_prep No, Effect <20% solution_matrix Improve Cleanup or Dilute Sample check_matrix->solution_matrix Yes, Effect >20% solution_prep Optimize Derivatization & Sample Handling check_prep->solution_prep

References

Technical Support Center: Optimizing HPLC for Guanidino Compound Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for the separation of guanidino compounds.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of guanidino compounds.

Problem: Poor Retention of Guanidino Compounds in Reversed-Phase HPLC

Q1: My guanidino compounds are eluting at or near the void volume on a C18 column. How can I increase their retention?

A1: Guanidino compounds are highly polar and often exhibit poor retention on traditional reversed-phase columns.[1][2] Here are several strategies to enhance retention:

  • Ion-Pairing Chromatography: Introduce an ion-pairing reagent into the mobile phase.[3] For cationic guanidino compounds, an anionic ion-pairing reagent like trifluoroacetic acid (TFA) can be used.[2] This forms a neutral ion-pair that has better affinity for the nonpolar stationary phase.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds.[4][5][6] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile.[4][6]

  • Mixed-Mode Chromatography: Employ a mixed-mode column that combines reversed-phase and ion-exchange characteristics.[1] This allows for simultaneous hydrophobic and electrostatic interactions, significantly improving the retention of polar, charged analytes like guanidine.[1][2]

  • Pre-column Derivatization: Derivatizing guanidino compounds with a more hydrophobic reagent can increase their retention on a reversed-phase column.[7][8][9][10][11][12] Common derivatizing agents include ninhydrin, pyridoin, and methylglyoxal.[7][9][10][11][13][14]

Problem: Co-elution or Poor Resolution of Guanidino Compounds

Q2: I am observing overlapping peaks for different guanidino compounds. How can I improve the resolution?

A2: Improving resolution requires optimizing several chromatographic parameters:

  • Mobile Phase Composition:

    • Organic Modifier: Vary the organic solvent (e.g., acetonitrile vs. methanol) and its concentration in the mobile phase.[15]

    • pH: The pH of the mobile phase can significantly impact the ionization state of guanidino compounds and, consequently, their interaction with the stationary phase. Adjusting the pH can alter selectivity and improve separation.

    • Buffer Concentration: In ion-exchange or HILIC mode, the buffer concentration can influence retention and selectivity.[6]

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help separate compounds with different polarities.[15] A shallow gradient can often improve the resolution of closely eluting peaks.

  • Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different selectivity. For example, if you are using a standard C18 column, a C18 column with a different bonding density or end-capping, or a phenyl-hexyl column might provide the necessary change in selectivity.

  • Temperature: Adjusting the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence resolution.[16]

Problem: Peak Tailing

Q3: My guanidino compound peaks are showing significant tailing. What are the possible causes and solutions?

A3: Peak tailing is a common issue in HPLC and can be caused by several factors:

  • Secondary Interactions: Guanidino groups can interact with residual silanol groups on silica-based columns, leading to tailing.

    • Solution: Use a well-end-capped column or a column with a base-deactivated silica. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also help to mask the silanol groups.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Contamination or Degradation: A contaminated guard column or a deteriorating analytical column can cause peak tailing.

    • Solution: Replace the guard column and/or the analytical column.[17]

  • Mismatched Injection Solvent and Mobile Phase: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Problem: Baseline Noise or Drift

Q4: I am experiencing a noisy or drifting baseline in my chromatogram. What should I check?

A4: Baseline instability can originate from several sources:[18]

  • Mobile Phase Issues:

    • Inadequate Degassing: Dissolved gases in the mobile phase can outgas in the detector, causing noise. Ensure your mobile phase is properly degassed.

    • Contamination: Impurities in the mobile phase solvents or additives can lead to a noisy or drifting baseline, especially in gradient elution. Use high-purity HPLC-grade solvents and reagents.

    • Incomplete Mixing: If you are using an online mixer, ensure it is functioning correctly.

  • Detector Issues:

    • Lamp Failure: A deteriorating detector lamp can cause baseline noise.

    • Contaminated Flow Cell: A dirty flow cell can lead to baseline disturbances.[16]

  • Pump Problems: Worn pump seals or check valves can cause pressure fluctuations, leading to a pulsating baseline.

Frequently Asked Questions (FAQs)

Column Selection

Q5: What is the best type of HPLC column for separating a mixture of guanidino compounds?

A5: The optimal column depends on the specific properties of your analytes and the desired separation mechanism.

  • Reversed-Phase (C18, C8): Generally not the first choice for underivatized guanidino compounds due to their high polarity. However, they are commonly used after a derivatization step that increases the hydrophobicity of the analytes.[7][9][10][13][14]

  • Mixed-Mode: Highly effective for retaining and separating polar and charged compounds like guanidine.[1][2] Columns like Primesep 100, which have both reversed-phase and cation-exchange properties, can provide excellent selectivity.[1]

  • HILIC: A powerful technique for the retention and separation of very polar compounds.[4][5][6] HILIC columns are packed with polar materials and use a high organic mobile phase.

  • Cation-Exchange: Specifically designed for the separation of positively charged ions. This can be a good option for a mixture of cationic guanidino compounds.[19]

Mobile Phase Selection

Q6: What are the key considerations for choosing a mobile phase for guanidino compound analysis?

A6: Mobile phase selection is critical for achieving a good separation.[15]

  • pH: The pH of the mobile phase will determine the charge state of your guanidino compounds. Since most guanidino groups have a high pKa (around 12.5 for guanidine), they will be protonated and positively charged over a wide pH range.[1]

  • Buffer: A buffer is often necessary to maintain a stable pH. The choice of buffer depends on the detection method (e.g., volatile buffers like ammonium formate are required for mass spectrometry).

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. The choice and concentration will affect the retention and selectivity of the separation.[15]

  • Ion-Pairing Reagent: If using ion-pairing chromatography, the type and concentration of the ion-pairing reagent will directly impact the retention of your analytes.[3]

Derivatization

Q7: When should I consider derivatizing my guanidino compounds?

A7: Derivatization is often employed to:

  • Improve Chromatographic Retention: By adding a nonpolar functional group, the retention of polar guanidino compounds on reversed-phase columns can be significantly increased.[7][8][9][10][11][12]

  • Enhance Detection: Many derivatizing reagents introduce a chromophore or fluorophore, allowing for sensitive UV or fluorescence detection.[7] For example, derivatization with ninhydrin allows for fluorescence detection with excitation at 390 nm and emission at 470 nm.[7]

Common derivatizing reagents for guanidino compounds include:

  • Ninhydrin[7][11]

  • Pyridoin[9][13]

  • Methylglyoxal[10][14]

  • Acetylacetone[8][12]

Data Presentation

Table 1: Comparison of HPLC Methods for Guanidino Compound Analysis

MethodColumnMobile PhaseDetectionAnalyte(s)Limit of Detection (LOD)
Reversed-Phase with DerivatizationKromasil C18Methanol/Water/Sodium Tetraborate BufferUV (275 nm)Guanidine, Methylguanidine, etc.0.041–0.12 µmol/L[10][14]
Reversed-Phase with DerivatizationKromasil C18Methanol/Water/Sodium Tetraborate BufferUV (228 nm)Guanidino compoundsNot specified
Mixed-ModePrimesep 100Water/Acetonitrile/Trifluoroacetic AcidELSD, UV (200 nm)GuanidineNot specified
Cation-ExchangeDionex CS 143.75 mM Methanesulfonic AcidUV (195 nm)Guanidine0.25 mg/L[19]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC with Pre-column Derivatization using Methylglyoxal

This protocol is adapted from a method for the determination of guanidino compounds in serum.[10][14]

  • Derivatization:

    • To 0.6 mL of the aqueous sample solution, add 1 mL of 2% (v/v) methylglyoxal in methanol.

    • Heat the mixture in a boiling water bath at 90-95°C for 20 minutes.

    • Allow to cool to room temperature.

  • HPLC Conditions:

    • Column: Kromasil C-18, 5 µm, 150 x 4.6 mm i.d.[10][14]

    • Mobile Phase: Methanol/Water/Sodium Tetraborate Buffer (0.1 M, pH 7.5)/Acetonitrile (57:25:15:3 v/v/v/v)[10][14]

    • Flow Rate: 1 mL/min[10][14]

    • Detection: UV at 275 nm[10][14]

    • Injection Volume: 10 µL

Protocol 2: Cation-Exchange HPLC for Guanidine

This protocol is based on a method for the quantification of guanidine in high salt and protein matrices.[19]

  • Sample Preparation (if protein is present):

    • Centrifuge the sample in a 30K NanoSep centrifugal filter at 15,300 x g for 20 minutes to remove proteins.[19]

  • HPLC Conditions:

    • Column: Dionex CS 14 cation-exchange analytical column (4 x 250 mm) with a guard column (4 x 50 mm).[19]

    • Mobile Phase: 3.75 mM methanesulfonic acid.[19]

    • Flow Rate: 1 mL/min.[19]

    • Detection: UV at 195 nm.[19]

    • Injection Volume: 50 µL.[19]

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Derivatization Derivatization (Optional) Sample->Derivatization Injector Injector Sample->Injector MobilePhase Mobile Phase Pump Pump MobilePhase->Pump Derivatization->Injector Pump->Injector Column Column Injector->Column Detector Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: General workflow for HPLC analysis of guanidino compounds.

Troubleshooting_Tree Problem HPLC Problem Observed NoRetention Poor/No Retention Problem->NoRetention PoorResolution Poor Resolution Problem->PoorResolution PeakTailing Peak Tailing Problem->PeakTailing Sol_NoRetention1 Use Ion-Pairing NoRetention->Sol_NoRetention1 Sol_NoRetention2 Switch to HILIC NoRetention->Sol_NoRetention2 Sol_NoRetention3 Derivatize Sample NoRetention->Sol_NoRetention3 Sol_PoorResolution1 Optimize Mobile Phase PoorResolution->Sol_PoorResolution1 Sol_PoorResolution2 Use Gradient Elution PoorResolution->Sol_PoorResolution2 Sol_PoorResolution3 Change Column PoorResolution->Sol_PoorResolution3 Sol_PeakTailing1 Check for Overload PeakTailing->Sol_PeakTailing1 Sol_PeakTailing2 Use Base-Deactivated Column PeakTailing->Sol_PeakTailing2 Sol_PeakTailing3 Replace Column/Guard PeakTailing->Sol_PeakTailing3

Caption: Decision tree for troubleshooting common HPLC issues.

Ion_Pairing StationaryPhase Nonpolar Stationary Phase (e.g., C18) MobilePhase Mobile Phase Guanidino Compound (GC⁺) Ion-Pairing Reagent (IP⁻) IonPair Neutral Ion-Pair (GC⁺IP⁻) MobilePhase:f1->IonPair:f0 Forms in Mobile Phase MobilePhase:f2->IonPair:f0 IonPair:f0->StationaryPhase:f0 Retained by Hydrophobic Interaction

Caption: Principle of ion-pairing chromatography for guanidino compounds.

References

Technical Support Center: Purification of Synthesized Methyl 2-Guanidinoacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of synthesized methyl 2-guanidinoacetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

A1: The impurity profile largely depends on the synthetic route. A common method is the reaction of glycine methyl ester with a guanylating agent like S-methylisothiourea sulfate. Potential impurities include:

  • Unreacted starting materials (glycine methyl ester, S-methylisothiourea)

  • Byproducts of the guanylating agent (e.g., methyl mercaptan)

  • Dimerized or oligomerized products

  • Salts from the reaction and workup (e.g., sulfates)

Q2: My purified this compound shows poor stability. What could be the cause?

A2: this compound, being an ester, is susceptible to hydrolysis, especially under basic or strongly acidic conditions. The presence of moisture and residual catalysts can accelerate degradation. Ensure the purified product is stored in a dry, cool, and inert atmosphere.

Q3: I am having difficulty crystallizing my product. It keeps oiling out. What can I do?

A3: "Oiling out" is a common issue with polar, flexible molecules. Here are a few troubleshooting steps:

  • Reduce the rate of cooling: Slow cooling encourages the formation of an ordered crystal lattice.

  • Use a different solvent system: Experiment with solvent/anti-solvent pairs. For instance, dissolving the compound in a small amount of a polar solvent like methanol or water and slowly adding a less polar anti-solvent like isopropanol or acetonitrile can induce crystallization.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface to create nucleation sites.

  • Seed the solution: If you have a small amount of pure crystalline material, add a tiny crystal to the supersaturated solution to induce crystallization.

  • Adjust the pH: Since the guanidinium group is basic, the salt form can influence crystallinity. Adjusting the pH with a suitable acid might promote the crystallization of a specific salt form.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Suggested Solution
Low Recovery The compound is too soluble in the chosen solvent.Select a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below. Consider using a solvent/anti-solvent system.
The volume of the solvent is too large.Use the minimum amount of hot solvent required to fully dissolve the compound.
Product is not pure after recrystallization Impurities have similar solubility profiles.Perform a second recrystallization with a different solvent system. Consider pre-treating the solution with activated carbon to remove colored impurities. If impurities persist, chromatographic purification may be necessary.
The cooling was too rapid, trapping impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Chromatography Issues
Problem Possible Cause Suggested Solution
Compound elutes in the void volume (no retention) on Reverse Phase (C18) HPLC/Flash Chromatography This compound is too polar for reverse-phase chromatography.Switch to a different chromatographic mode such as Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-exchange chromatography.
Poor peak shape (tailing) in HILIC Secondary interactions with the stationary phase.Add a small amount of a modifier to the mobile phase, such as a buffer (e.g., ammonium formate) or a weak acid (e.g., formic acid or acetic acid), to improve peak shape.
Sample is overloaded.Reduce the amount of sample loaded onto the column.
Co-elution of impurities The chosen mobile phase does not provide adequate resolution.Optimize the gradient of the mobile phase. If using HILIC, adjust the water/acetonitrile ratio. Consider a different stationary phase (e.g., switching from a silica to an amine or diol-based HILIC column).

Experimental Protocols

Note: These are suggested starting protocols and may require optimization for your specific crude product.

Protocol 1: Recrystallization
  • Solvent Screening: Test the solubility of a small amount of your crude material in various solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile) at room and elevated temperatures to identify a suitable recrystallization solvent or solvent/anti-solvent system.

  • Dissolution: In a flask, add the minimum volume of the hot solvent (or the "good" solvent of a pair) to your crude this compound until it is fully dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Filter the hot solution through a pre-warmed funnel with filter paper to remove the carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If using an anti-solvent, add it dropwise to the warm solution until turbidity persists, then allow it to cool.

  • Isolation: Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize the yield. Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Flash Chromatography (HILIC)
  • Column Selection: A silica gel or an amine-functionalized silica gel column is recommended.

  • Mobile Phase Preparation:

    • Solvent A: Acetonitrile (ACN)

    • Solvent B: Water

    • Optional: Add a modifier to both solvents, such as 0.1% formic acid, to improve peak shape.

  • Sample Preparation: Dissolve the crude material in a minimal amount of a strong solvent (like water or methanol) and adsorb it onto a small amount of silica gel. Dry the silica gel under vacuum. This dry-loading method often provides better separation.

  • Chromatography:

    • Equilibrate the column with a high percentage of Solvent A (e.g., 95% ACN / 5% Water).

    • Load the sample onto the column.

    • Elute with a gradient of increasing Solvent B. A typical gradient might be from 5% to 30% water over 10-15 column volumes.

  • Fraction Collection and Analysis: Collect fractions and analyze them by a suitable method (e.g., TLC, HPLC-MS) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Illustrative Purification Outcomes
Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield (%)Notes
Recrystallization (Methanol/Isopropanol)85%95%60%Effective for removing less polar impurities.
HILIC Flash Chromatography (Silica)85%>98%75%Good for removing both more and less polar impurities.
Ion-Exchange Chromatography80%>99%70%Highly effective for separating ionic impurities but may require desalting.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis & Final Product start Crude Methyl 2-Guanidinoacetate recrystallization Recrystallization start->recrystallization Dissolve in hot solvent, cool to crystallize chromatography Chromatography start->chromatography Adsorb on silica, elute with gradient analysis Purity Analysis (HPLC, NMR) recrystallization->analysis chromatography->analysis analysis->recrystallization If impure, re-purify analysis->chromatography If impure, re-purify pure_product Pure Product (>98%) analysis->pure_product If pure

Caption: General workflow for the purification of synthesized this compound.

troubleshooting_logic cluster_success cluster_failure Troubleshooting start Purification Attempt check_purity Is the product pure? start->check_purity success Purification Successful check_purity->success Yes crystallization_issue Crystallization Fails (oiling out, low yield) check_purity->crystallization_issue No (Recrystallization) chromatography_issue Chromatography Fails (no retention, co-elution) check_purity->chromatography_issue No (Chromatography) c1 Change solvent system crystallization_issue->c1 c2 Slow down cooling crystallization_issue->c2 c3 Try seeding crystallization_issue->c3 ch1 Switch to HILIC or Ion-Exchange chromatography_issue->ch1 ch2 Optimize mobile phase (gradient, additives) chromatography_issue->ch2 ch3 Change stationary phase chromatography_issue->ch3 c1->start Retry c2->start Retry c3->start Retry ch1->start Retry ch2->start Retry ch3->start Retry

Caption: Logical diagram for troubleshooting purification issues.

How to prevent methyl group depletion during guanidinoacetic acid supplementation studies.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in guanidinoacetic acid (GAA) supplementation studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on preventing methyl group depletion.

Frequently Asked Questions (FAQs)

Q1: Why is methyl group depletion a concern during GAA supplementation?

Guanidinoacetic acid (GAA) is the direct precursor to creatine. The final step in endogenous creatine synthesis involves the methylation of GAA, a reaction catalyzed by the enzyme guanidinoacetate N-methyltransferase (GAMT). This process utilizes S-adenosylmethionine (SAM) as the primary methyl group donor.[1][2] During GAA supplementation, the increased availability of GAA drives a higher rate of creatine synthesis, leading to a significant demand on the body's methyl group pool.[3] This heightened consumption of SAM can lead to its depletion and a subsequent increase in S-adenosylhomocysteine (SAH), a potent inhibitor of most methyltransferases. SAH is then hydrolyzed to homocysteine. Elevated homocysteine levels, or hyperhomocysteinemia, are an independent risk factor for various cardiometabolic diseases.

Q2: What are the primary strategies to prevent methyl group depletion during GAA supplementation?

The most effective strategy to counteract methyl group depletion is the co-supplementation of GAA with a combination of methyl donors and essential cofactors involved in one-carbon metabolism.[1][4] These include:

  • Betaine (Trimethylglycine): A direct methyl donor for the remethylation of homocysteine to methionine, catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT).[4][5]

  • Choline: A precursor to betaine.[4][6]

  • Folate (Vitamin B9): Essential for the folate-dependent remethylation of homocysteine to methionine.[6]

  • Vitamin B12 (Cobalamin): A critical cofactor for methionine synthase, the enzyme responsible for folate-dependent homocysteine remethylation.[7]

  • Vitamin B6 (Pyridoxine): A cofactor for the transsulfuration pathway, which catabolizes excess homocysteine.[1]

  • Methionine: The precursor to SAM, providing the foundational methyl group.[3][8]

  • Creatine: Co-supplementation with creatine can downregulate endogenous creatine synthesis, thereby reducing the consumption of SAM for the methylation of GAA.[9]

Q3: What are the recommended dosages for methyl donor co-supplementation?

Dosages can vary depending on the GAA dose and the specific research question. However, several studies have demonstrated the efficacy of specific combinations. For instance, a daily co-supplementation of 1.6g of betaine HCl, 600 µg of folic acid, 10 mg of vitamin B6, and 5 µg of vitamin B12 has been shown to effectively prevent hyperhomocysteinemia in individuals receiving 2.4 g of GAA per day .[1][10]

Q4: What biomarkers should be monitored to assess methyl group status?

To effectively monitor methyl group homeostasis during GAA supplementation studies, the following biomarkers should be regularly assessed in plasma or serum:

  • Total Homocysteine (tHcy): The primary indicator of disrupted methyl group metabolism.[11]

  • S-Adenosylmethionine (SAM): The universal methyl donor. A decrease in SAM levels can indicate increased consumption.

  • S-Adenosylhomocysteine (SAH): An inhibitor of methylation reactions. An increase in SAH is indicative of methylation stress.

  • SAM:SAH Ratio: This ratio is a sensitive indicator of the cellular methylation capacity. A decrease in this ratio suggests an inhibition of methylation reactions.

  • Serum Folate, Vitamin B12, and Vitamin B6: To ensure that deficiencies in these essential cofactors are not contributing to elevated homocysteine.

  • Global DNA Methylation: While some studies have not observed significant changes in global DNA methylation with short-term GAA supplementation, it may be a relevant marker in long-term or high-dose studies.[10][12]

Troubleshooting Guides

Issue 1: Elevated Homocysteine Levels Observed in the GAA Supplementation Group.

Possible Cause: Insufficient methyl donor availability to meet the increased demand from GAA-to-creatine conversion.

Troubleshooting Steps:

  • Initiate or Increase Methyl Donor Co-supplementation:

    • If not already included, introduce a combination of betaine, folic acid, vitamin B12, and vitamin B6 at dosages demonstrated to be effective (see FAQ Q3).

    • If methyl donors are already being provided, consider a dose escalation in response to the observed homocysteine levels.

  • Consider Creatine Co-supplementation:

    • Administering creatine alongside GAA can help to reduce the metabolic burden of endogenous creatine synthesis. A common approach is a 1:1 ratio of GAA to creatine.

  • Monitor Dietary Intake:

    • Assess the participants' dietary intake of methyl donors (e.g., choline, betaine, folate) to identify any baseline deficiencies that could be exacerbating the effect of GAA.

Issue 2: Inconsistent or Unexpected Biomarker Results.

Possible Cause: Pre-analytical or analytical variability in sample handling and processing.

Troubleshooting Steps:

  • Review Sample Collection and Processing Protocols:

    • Ensure strict adherence to protocols for blood collection, processing, and storage. For instance, plasma for homocysteine measurement should be separated from cells promptly to prevent artifactual increases.

    • Use appropriate anticoagulants (e.g., EDTA for homocysteine).

  • Verify Analytical Methodologies:

    • Confirm that the analytical methods for quantifying homocysteine, SAM, and SAH are validated and have appropriate sensitivity and specificity. LC-MS/MS is the gold standard for these measurements.

  • Assess Participant Compliance:

    • Implement measures to monitor and encourage participant compliance with the supplementation regimen.

Data Presentation: Quantitative Summary of Key Studies

Table 1: Effect of GAA Supplementation With and Without Methyl Donors on Plasma Homocysteine.

StudyParticipant GroupGAA DosageMethyl Donor Co-supplementationDurationBaseline Homocysteine (µmol/L)Post-intervention Homocysteine (µmol/L) - GAA OnlyPost-intervention Homocysteine (µmol/L) - GAA + Methyl Donors
Ostojic et al. (2013)[1][10]Healthy Volunteers2.4 g/day 1.6 g/day betaine HCl, 600 µ g/day folic acid, 10 mg/day vitamin B6, 5 µ g/day vitamin B128 weeks~7.4Increased to a level where 55.6% of participants developed hyperhomocysteinemiaNo significant change (~6.8)
Ardalan et al. (2020)[3]Dairy Heifers30-40 g/day 12 g/day Methionine6 daysNot specifiedIncreasedNot significantly affected
Semeredy et al. (2018)[13]Broiler Chickens1200 mg/kg diet600 mg/kg diet Betaine42 daysNot specifiedDecreased serum MDA (oxidative stress marker)Further positive effects on performance

Experimental Protocols

Protocol 1: Quantification of Total Homocysteine in Plasma/Serum by LC-MS/MS

This protocol is a generalized procedure based on established methods.[1][8]

1. Sample Preparation: a. To 50 µL of plasma or serum, add 50 µL of an internal standard solution (e.g., d8-homocystine). b. Add 50 µL of a reducing agent (e.g., Tris(2-carboxyethyl)phosphine - TCEP) to reduce disulfide bonds and release protein-bound homocysteine. c. Vortex and incubate at room temperature for 10 minutes. d. Precipitate proteins by adding 200 µL of a precipitation reagent (e.g., methanol or acetonitrile). e. Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. f. Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Analysis: a. Liquid Chromatography (LC): Use a C18 reverse-phase column. The mobile phase typically consists of a gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile). b. Mass Spectrometry (MS/MS): Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the specific mass-to-charge (m/z) transitions for homocysteine and the internal standard.

Protocol 2: Quantification of S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) in Plasma by LC-MS/MS

This is a generalized protocol based on published methods.

1. Sample Preparation: a. Due to the instability of SAM, samples should be processed quickly at low temperatures. b. To 100 µL of plasma, add an internal standard solution containing deuterated SAM and SAH. c. Precipitate proteins by adding an equal volume of cold 0.4 M perchloric acid. d. Vortex and centrifuge at high speed in a refrigerated centrifuge. e. The supernatant can be directly analyzed or further purified using solid-phase extraction (SPE).

2. LC-MS/MS Analysis: a. Liquid Chromatography (LC): Use a C18 or a hydrophilic interaction liquid chromatography (HILIC) column. A gradient elution with an acidic mobile phase is typically employed. b. Mass Spectrometry (MS/MS): Use a triple quadrupole mass spectrometer in positive ESI mode. Monitor the specific m/z transitions for SAM, SAH, and their respective internal standards.

Mandatory Visualizations

GAA_Metabolism cluster_methylation_cycle Methylation Cycle cluster_GAA_supplementation GAA Supplementation Pathway cluster_intervention Intervention Strategies SAM SAM (S-Adenosylmethionine) SAH SAH (S-Adenosylhomocysteine) SAM->SAH Methyltransferase GAA Guanidinoacetic Acid (GAA) SAM->GAA Methyl Donation Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Methionine Methionine Homocysteine->Methionine Methionine Synthase (Folate, B12) Methionine->SAM MAT Creatine Creatine GAA->Creatine GAMT Betaine Betaine Betaine->Homocysteine BHMT Folate_B12 Folate & Vitamin B12 Folate_B12->Homocysteine Creatine_Supp Creatine Supplementation Creatine_Supp->GAA Downregulates Endogenous Synthesis

Caption: Metabolic pathway of GAA methylation and strategies to prevent methyl group depletion.

experimental_workflow cluster_study_design Study Design cluster_intervention_arms Intervention Arms cluster_analysis Biomarker Analysis Participant_Recruitment Participant Recruitment Baseline_Sampling Baseline Sampling (Blood, Urine) Participant_Recruitment->Baseline_Sampling Randomization Randomization Baseline_Sampling->Randomization Supplementation Supplementation Period Randomization->Supplementation GAA_Only GAA Supplementation GAA_Methyl GAA + Methyl Donors Placebo Placebo Follow_up_Sampling Follow-up Sampling Supplementation->Follow_up_Sampling Sample_Processing Sample Processing Follow_up_Sampling->Sample_Processing LC_MS_MS LC-MS/MS Analysis (Homocysteine, SAM, SAH) Sample_Processing->LC_MS_MS Biochemical_Assays Biochemical Assays (Vitamins, Creatine) Sample_Processing->Biochemical_Assays Statistical_Analysis Statistical Analysis LC_MS_MS->Statistical_Analysis Biochemical_Assays->Statistical_Analysis

Caption: A typical experimental workflow for a GAA supplementation study.

troubleshooting_logic Elevated_Hcy Elevated Homocysteine in GAA Group? No_Issue Monitor as Planned Elevated_Hcy->No_Issue No Check_Methyl_Donors Are Methyl Donors Co-supplemented? Elevated_Hcy->Check_Methyl_Donors Yes Implement_Methyl_Donors Implement Methyl Donor Co-supplementation Check_Methyl_Donors->Implement_Methyl_Donors No Increase_Methyl_Donors Increase Methyl Donor Dosage Check_Methyl_Donors->Increase_Methyl_Donors Yes Consider_Creatine Consider Creatine Co-supplementation Implement_Methyl_Donors->Consider_Creatine Increase_Methyl_Donors->Consider_Creatine Review_Protocols Review Analytical and Sampling Protocols Consider_Creatine->Review_Protocols

Caption: A logical troubleshooting guide for addressing elevated homocysteine levels.

References

Identifying and eliminating interference in mass spectrometry analysis of methyl 2-guanidinoacetate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the mass spectrometry analysis of methyl 2-guanidinoacetate and its precursor, guanidinoacetate (GAA).

Frequently Asked Questions (FAQs)

Q1: What are the common sources of interference in the mass spectrometry analysis of guanidinoacetate (GAA)?

A1: Interference in the analysis of GAA can originate from several sources:

  • Isobaric Interference: Compounds with the same nominal mass as GAA can lead to false-positive results. This is a known issue in newborn screening for Guanidinoacetate Methyltransferase (GAMT) deficiency.[1]

  • Matrix Effects: Components of the biological matrix, such as plasma or urine, can co-elute with the analyte and cause ion suppression or enhancement. Phospholipids are a common cause of ion suppression in plasma samples.[2][3]

  • Contaminants from Labware and Solvents: Plasticizers (e.g., phthalates), polymers (e.g., polyethylene glycol), and salt adducts from buffers or glassware can introduce interfering peaks.[3][4][5]

  • Co-eluting Substances: In complex samples, other molecules may have similar chromatographic retention times and fragment in a way that interferes with the GAA signal. Some studies have reported unknown interfering peaks with the same MRM transition as derivatized GAA.[6]

Q2: How can I be sure that the peak I'm seeing is actually guanidinoacetate and not an isobaric interferent?

A2: To confirm the identity of the guanidinoacetate (GAA) peak and rule out isobaric interference, you can employ the following strategies:

  • Use of a Qualifier Ion Transition: In tandem mass spectrometry (MS/MS), in addition to the primary (quantifier) MRM transition, a second product ion transition can be monitored. The ratio of the quantifier to the qualifier ion should be consistent between the sample and a known standard. A study on newborn screening for GAMT deficiency found that using an alternative product ion (m/z 174.1 > 73 for the butylated ester) significantly reduced false positives compared to the original transition (m/z 174.1 > 101.1).[1]

  • Chromatographic Separation: Improve the chromatographic method to separate GAA from the interfering compound. This may involve using a different column chemistry, such as Hydrophilic Interaction Chromatography (HILIC), which is well-suited for polar molecules like GAA, or adjusting the mobile phase gradient.[6][7]

  • High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between molecules with the same nominal mass but different elemental compositions based on their exact mass.

Q3: My signal intensity for this compound is low and inconsistent. What could be the cause and how can I fix it?

A3: Low and inconsistent signal intensity is often due to ion suppression from the sample matrix. Here are some troubleshooting steps:

  • Improve Sample Preparation: The goal is to remove interfering matrix components before analysis.

    • Protein Precipitation (PPT): While a simple method, it may not be sufficient to remove all interferences. Using acetonitrile is generally more effective at removing phospholipids than methanol.[2]

    • Liquid-Liquid Extraction (LLE): This technique offers a better clean-up than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[2]

    • Solid-Phase Extraction (SPE): SPE can provide a more thorough clean-up by using a sorbent that retains the analyte while matrix components are washed away, or vice-versa.

  • Optimize Chromatography: Ensure that the analyte is chromatographically separated from the region where most matrix components elute.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., [13C2]GAA) will co-elute with the analyte and experience similar matrix effects.[8] By calculating the ratio of the analyte signal to the internal standard signal, you can correct for variations in ionization efficiency.

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on the analyte's ionization.

Troubleshooting Guides

Issue 1: High number of false positives or unconfirmable peaks for guanidinoacetate.
  • Symptom: A peak is detected at the expected m/z and retention time for guanidinoacetate (or its derivative), but its identity cannot be confirmed, leading to a high false-positive rate.

  • Troubleshooting Workflow:

    start High False Positives Detected check_isobar Cause: Possible Isobaric Interference start->check_isobar implement_qualifier Solution 1: Implement Qualifier Ion Monitor a second MRM transition. Check for consistent ion ratio. check_isobar->implement_qualifier Recommended First Step improve_chrom Solution 2: Improve Chromatography Test different columns (e.g., HILIC). Optimize mobile phase gradient. check_isobar->improve_chrom If Qualifier Not Possible use_hrms Solution 3: Use High-Resolution MS Distinguish analyte from interference by exact mass. check_isobar->use_hrms For Definitive Confirmation end Problem Resolved implement_qualifier->end improve_chrom->end use_hrms->end

    Caption: Troubleshooting workflow for high false positives.

Issue 2: Poor signal-to-noise, low sensitivity, or high variability in quantitative results.
  • Symptom: The peak for this compound is small, noisy, or the calculated concentrations vary significantly between replicate injections.

  • Troubleshooting Workflow:

    start Poor Signal / High Variability check_matrix Cause: Matrix Effects (Ion Suppression) start->check_matrix improve_cleanup Solution 1: Enhance Sample Cleanup Switch from PPT to LLE or SPE. check_matrix->improve_cleanup For Cleaner Samples use_is Solution 2: Use Stable Isotope IS Compensates for ionization variability. check_matrix->use_is Essential for Quantification dilute_sample Solution 3: Dilute Sample Extract Reduces concentration of interfering matrix components. check_matrix->dilute_sample Simple First Approach end Problem Resolved improve_cleanup->end use_is->end dilute_sample->end

    Caption: Troubleshooting workflow for poor signal intensity.

Quantitative Data Summary

The following tables summarize the performance of different mass spectrometry methods for the analysis of guanidinoacetate (GAA).

Table 1: Method Performance Comparison

Method TypeAnalyte FormLimit of Detection (LOD)Limit of Quantification (LLOQ)Linearity RangeReference
LC-MS/MSButyl-ester GAA0.002 µmol/L0.02 µmol/LNot Specified[6]
GC-MSBis(trifluoromethyl)pyrimidine methyl esterNot Specified0.5 µM0.5 - 250 µM[9]
FIA-MS/MSButyl-ester GAA0.30 µmol/L of bloodNot Specified0.25 - 12.5 µmol/L of blood[10]

FIA: Flow Injection Analysis

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization for LC-MS/MS Analysis

This protocol is adapted from methods used for the analysis of GAA in plasma.[6][11]

  • Protein Precipitation:

    • To 50 µL of plasma sample, add 25 µL of an internal standard solution (e.g., d3-creatine or [13C2]GAA in water).

    • Add 400 µL of cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 2 minutes.

    • Centrifuge for 5 minutes at 10,000 rpm.

  • Drying:

    • Transfer the supernatant to a clean vial.

    • Dry the supernatant under a stream of nitrogen at 40-45 °C.

  • Derivatization (Butylation):

    • Add 80-100 µL of 3N butanolic-HCl to the dried extract.

    • Heat the vial at 65 °C for 15-20 minutes.

    • Dry the sample again under nitrogen at 40-45 °C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the initial mobile phase.

    • Vortex for 1 minute and transfer to an autosampler vial for injection.

Protocol 2: Sample Preparation and Derivatization for GC-MS Analysis

This protocol is based on the derivatization of the guanidino group followed by esterification for GC-MS analysis.[9]

  • Initial Reaction:

    • To 200 µL of plasma, add 50 µL of saturated aqueous sodium bicarbonate, 1 mL of toluene, and 35 µL of hexafluoroacetylacetone.

  • Incubation:

    • Incubate the mixture at 80 °C for 2 hours with continuous stirring.

    • Allow the mixture to cool to room temperature.

  • Esterification:

    • The carboxyl group is subsequently derivatized with acidic methanol. (Note: The cited text adapts this from another source and does not provide the full detail of this step in the main procedure description.)

  • Analysis:

    • The resulting bis(trifluoromethyl)pyrimidine methyl ester derivative is then analyzed by GC-MS.

    cluster_lcms LC-MS/MS Protocol cluster_gcms GC-MS Protocol lc_start Plasma Sample lc_ppt Protein Precipitation (Acetonitrile) lc_start->lc_ppt lc_dry1 Dry Down (Nitrogen) lc_ppt->lc_dry1 lc_deriv Derivatization (Butanolic-HCl @ 65°C) lc_dry1->lc_deriv lc_dry2 Dry Down (Nitrogen) lc_deriv->lc_dry2 lc_recon Reconstitute in Mobile Phase lc_dry2->lc_recon lc_inject Inject into LC-MS/MS lc_recon->lc_inject gc_start Plasma Sample gc_react React with Hexafluoroacetylacetone (Toluene, NaHCO3 @ 80°C) gc_start->gc_react gc_ester Esterification (Acidic Methanol) gc_react->gc_ester gc_inject Inject into GC-MS gc_ester->gc_inject

    Caption: Experimental workflows for sample preparation.

References

Strategies to enhance the cellular uptake of methyl 2-guanidinoacetate in experimental models.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working to enhance the cellular uptake of methyl 2-guanidinoacetate in experimental models.

Troubleshooting Guide

This guide addresses common issues encountered during cellular uptake experiments with this compound.

Issue Potential Cause Recommended Solution
Low or No Cellular Uptake Incorrect Cell Type: The selected cell line may not express the necessary transporters for this compound uptake.1. Cell Line Selection: Use cell lines known to express relevant transporters like GABA transporter 2 (GAT2) or the creatine transporter SLC6A8.[1] Consider performing preliminary screening of different cell lines. 2. Transporter Expression: If possible, transfect cells with the gene for a relevant transporter (e.g., SLC6A8) to enhance uptake.[2]
Suboptimal Assay Conditions: Temperature, pH, or incubation time may not be optimal for transporter activity.1. Temperature: Ensure experiments are conducted at 37°C, as transporter activity is temperature-dependent.[3] 2. pH: Maintain a physiological pH of ~7.4 in the assay buffer, as significant deviations can affect cell viability and transporter function.[4][5] 3. Incubation Time: Optimize the incubation time. Very short times may not allow for sufficient uptake, while very long times can lead to saturation or efflux. Perform a time-course experiment to determine the linear range of uptake.
Presence of Inhibitors: Components of the culture medium or test compound solution may be inhibiting uptake.1. Competitive Inhibition: Be aware of potential competitive inhibitors such as γ-aminobutyric acid (GABA) and nipecotinic acid, which can inhibit GAT2-mediated uptake.[1] 2. Medium Components: Wash cells thoroughly with a buffered salt solution (e.g., HBSS) before initiating the uptake assay to remove any interfering substances from the culture medium.
High Variability Between Replicates Inconsistent Cell Seeding: Uneven cell density across wells can lead to variable uptake results.1. Cell Counting: Ensure accurate cell counting and seeding to achieve a uniform monolayer. 2. Cell Health: Use cells from the same passage number and ensure they are healthy and in the logarithmic growth phase.
Pipetting Errors: Inaccurate pipetting of the radiolabeled substrate or washing solutions.1. Technique: Use calibrated pipettes and consistent pipetting techniques. 2. Automation: If available, use automated liquid handling systems for improved precision.
High Background/Non-Specific Binding Inadequate Washing: Insufficient washing of cells after incubation with the radiolabeled substrate.1. Washing Protocol: Increase the number and volume of washes with ice-cold buffer to effectively remove unbound substrate. 2. Filter Plates: For suspension cells or membrane preparations, use filter plates with appropriate pore sizes and pre-soak filters to reduce non-specific binding.
Hydrophobic Interactions: The compound may be non-specifically associating with the cell membrane or plasticware.1. Control Experiments: Include a control at 0-4°C to measure non-specific binding, which should be subtracted from the total uptake at 37°C.[3] 2. Blocking Agents: Consider adding a small amount of a non-ionic surfactant or bovine serum albumin (BSA) to the wash buffer to reduce non-specific binding.

Frequently Asked Questions (FAQs)

Q1: Which transporters are primarily responsible for the cellular uptake of guanidinoacetate and its derivatives?

A1: The primary transporters involved in the uptake of guanidinoacetate (GAA) are the GABA transporter 2 (GAT2) and the creatine transporter SLC6A8.[1][6] GAT2 has been shown to be a major contributor to the hepatic uptake of GAA.[1] SLC6A8 is also known to transport GAA, particularly in the central nervous system.[6]

Q2: How can I increase the cellular uptake of this compound?

A2: Several strategies can be employed:

  • Transporter Overexpression: Genetically engineering cells to overexpress transporters like GAT2 or SLC6A8 can significantly increase uptake.[2]

  • Prodrug Approach: Synthesizing a more lipophilic prodrug of this compound can enhance its ability to cross the cell membrane.[4]

  • Guanidinylation: Modifying molecules with guanidinium groups has been shown to improve cellular translocation.[7][8]

  • Optimize Experimental Conditions: Ensure optimal temperature (37°C) and pH (~7.4) for transporter function.[3][4][5]

Q3: What are some known inhibitors of this compound uptake?

A3: Uptake can be inhibited by compounds that compete for the same transporters. For GAT2-mediated transport, known inhibitors include GABA and nipecotinic acid.[1] For SLC6A8, creatine itself and its analogs can act as competitive inhibitors.

Q4: What is a suitable in vitro model for studying this compound uptake?

A4: The choice of model depends on the research question.

  • Hepatocytes: Freshly isolated rat hepatocytes are a good model for studying hepatic uptake via GAT2.[1]

  • Caco-2 cells: These cells are a well-established model for intestinal absorption and can be used to assess the permeability of this compound.[9][10][11]

  • Transfected HEK293 cells: Human Embryonic Kidney 293 (HEK293) cells transfected with the gene for a specific transporter (e.g., SLC6A8 or GAT2) are useful for studying the function of that individual transporter.[2]

Q5: How do I differentiate between transporter-mediated uptake and passive diffusion?

A5: To distinguish between these mechanisms, you can perform the following experiments:

  • Temperature Dependence: Transporter-mediated uptake is an active process and is significantly reduced at lower temperatures (e.g., 4°C).[3] Passive diffusion is less affected by temperature.

  • Saturation Kinetics: Measure uptake at increasing concentrations of this compound. Transporter-mediated uptake will be saturable and will follow Michaelis-Menten kinetics, whereas passive diffusion will be linear.

  • Inhibition Studies: Use known inhibitors of the suspected transporters. A significant reduction in uptake in the presence of an inhibitor suggests transporter-mediated transport.[1]

Quantitative Data Summary

Table 1: Kinetic Parameters of Guanidinoacetate (GAA) Uptake in Rat Hepatocytes

ParameterValueCell TypeTransporterReference
Km 134 µMFreshly isolated rat hepatocytesGAT2[1]

Table 2: Inhibition of [14C]GAA Uptake in Rat Hepatocytes by Various Compounds

Inhibitor (Concentration)% InhibitionCell TypeReference
GABA (2 mM)~80%Freshly isolated rat hepatocytes[1]
Nipecotic acid (5 mM)>42%Freshly isolated rat hepatocytes[1]
β-alanine (5-10 mM)>95%Freshly isolated rat hepatocytes[1]
Creatine (5 mM)>42%Freshly isolated rat hepatocytes[1]

Experimental Protocols

Protocol 1: Radiolabeled this compound Uptake Assay in Adherent Cells (e.g., Caco-2, Transfected HEK293)

Materials:

  • Adherent cells cultured in appropriate multi-well plates (e.g., 24-well or 96-well).

  • Radiolabeled this compound (e.g., [14C] or [3H]-labeled).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4).

  • Ice-cold Wash Buffer (e.g., PBS or HBSS).

  • Cell Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Cell Culture: Seed cells in multi-well plates and grow to confluency.

  • Pre-incubation: Aspirate the culture medium and wash the cell monolayer twice with pre-warmed (37°C) Assay Buffer. Add Assay Buffer to each well and pre-incubate at 37°C for 10-15 minutes to equilibrate the cells.

  • Initiate Uptake: Aspirate the pre-incubation buffer and add the Assay Buffer containing the desired concentration of radiolabeled this compound. For inhibitor studies, add the inhibitor during the pre-incubation step and include it in the uptake solution.

  • Incubation: Incubate the plate at 37°C for the desired time period (determined from a preliminary time-course experiment to ensure linear uptake). For non-specific uptake control, perform a parallel incubation at 4°C.

  • Terminate Uptake: Rapidly aspirate the uptake solution and wash the cells three to five times with ice-cold Wash Buffer to remove unbound radiolabel.

  • Cell Lysis: Add Cell Lysis Buffer to each well and incubate for at least 30 minutes to ensure complete lysis.

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Assay: Determine the protein concentration in each well to normalize the uptake data (e.g., counts per minute per milligram of protein).

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (4°C) from the total uptake (37°C).

Visualizations

Signaling Pathways Regulating the Creatine Transporter (SLC6A8)

SLC6A8_Regulation JAK2 JAK2 SLC6A8 SLC6A8 (Creatine Transporter) JAK2->SLC6A8 AMPK AMPK AMPK->SLC6A8 PKC PKC PKC->SLC6A8 SGK1 SGK1 SGK1->SLC6A8 SGK3 SGK3 SGK3->SLC6A8 Uptake Creatine/GAA Uptake SLC6A8->Uptake

Caption: Regulation of the SLC6A8 transporter by various protein kinases.

Experimental Workflow for Cellular Uptake Assay

Uptake_Workflow Start Start: Seed Cells in Plate Wash1 Wash Cells with Pre-warmed Buffer Start->Wash1 Preincubation Pre-incubate at 37°C Wash1->Preincubation AddSubstrate Add Radiolabeled Substrate Preincubation->AddSubstrate Incubate Incubate (37°C and 4°C) AddSubstrate->Incubate Terminate Terminate Uptake: Wash with Ice-cold Buffer Incubate->Terminate Lyse Lyse Cells Terminate->Lyse Quantify Quantify Radioactivity (Scintillation Counting) Lyse->Quantify Normalize Normalize to Protein Content Quantify->Normalize End End: Data Analysis Normalize->End

Caption: A generalized workflow for a radiolabeled cellular uptake assay.

Logical Relationship for Troubleshooting Low Uptake

Troubleshooting_Logic Problem Low/No Cellular Uptake Cause1 Incorrect Cell Type? Problem->Cause1 Cause2 Suboptimal Conditions? Problem->Cause2 Cause3 Inhibitors Present? Problem->Cause3 Solution1a Select Appropriate Cell Line Cause1->Solution1a Solution1b Overexpress Transporter Cause1->Solution1b Solution2a Optimize Temperature (37°C) Cause2->Solution2a Solution2b Optimize pH (~7.4) Cause2->Solution2b Solution2c Optimize Incubation Time Cause2->Solution2c Solution3a Identify/Remove Competitive Inhibitors Cause3->Solution3a Solution3b Wash Cells Before Assay Cause3->Solution3b

Caption: Troubleshooting logic for low cellular uptake of this compound.

References

Validation & Comparative

Efficacy comparison of methyl 2-guanidinoacetate versus creatine supplementation.

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison for Researchers and Drug Development Professionals

Introduction

Creatine is a critical molecule for cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain[1][2]. While creatine monohydrate is the most well-established dietary supplement for increasing tissue creatine stores, interest has grown in its direct metabolic precursor, Guanidinoacetic acid (GAA), as a potentially more effective alternative[3][4][5]. Methyl 2-guanidinoacetate is the methyl ester of GAA. The body of scientific literature directly comparing the efficacy of this compound against creatine is limited. Therefore, this guide provides a comprehensive comparison based on the available experimental data for Guanidinoacetic acid (GAA) versus creatine supplementation.

This guide will objectively compare the efficacy of GAA and creatine in augmenting tissue creatine levels, their impact on physical performance, and their respective safety profiles, with a particular focus on homocysteine metabolism. All quantitative data from cited experimental studies are presented in structured tables, and detailed methodologies are provided.

Creatine Biosynthesis Pathway

Creatine is synthesized endogenously in a two-step process involving two primary enzymes[1][6][7]. First, L-arginine:glycine amidinotransferase (AGAT) catalyzes the formation of GAA from the amino acids arginine and glycine[5][7]. This is considered the rate-limiting step in creatine synthesis[8]. In the second step, guanidinoacetate N-methyltransferase (GAMT) methylates GAA to form creatine[1][6][7]. This reaction requires S-adenosylmethionine (SAM) as a methyl group donor, which is subsequently converted to S-adenosylhomocysteine (SAH), a precursor to homocysteine[7][8].

Creatine_Biosynthesis cluster_legend Legend Arginine Arginine in1 Arginine->in1 Glycine Glycine Glycine->in1 GAA Guanidinoacetic Acid (GAA) in2 GAA->in2 Creatine Creatine SAM S-adenosylmethionine (SAM) (Methyl Donor) SAM->in2 SAH S-adenosylhomocysteine (SAH) Homocysteine Homocysteine SAH->Homocysteine Ornithine Ornithine in1->GAA AGAT in1->Ornithine AGAT in2->Creatine GAMT in2->SAH GAMT Key_Precursor Precursor Key_Product End Product Key_Byproduct Metabolic Byproduct Key_Substrate Substrates / Co-factors

Caption: Endogenous creatine biosynthesis pathway.

Efficacy Comparison: Tissue Creatine Augmentation

Experimental evidence suggests that GAA supplementation is more effective than creatine monohydrate at increasing creatine concentrations in both muscle and brain tissue. This may be due to GAA utilizing different cellular transporters, including the taurine transporter (TauT) and GABA transporter 2 (GAT2), in addition to the creatine transporter (SLC6A8), potentially overcoming saturation limits seen with direct creatine supplementation[9][10].

Quantitative Data: Muscle and Brain Creatine Levels
StudySupplement GroupDosageDurationTissueMean Creatine Increasep-value
Ostojic et al. (2016)[11]GAA3.0 g/day 4 weeksVastus Medialis MuscleUp to +16.2%< 0.05 (vs. Creatine)
Creatine3.0 g/day 4 weeksVastus Medialis MuscleNot specified, less than GAA
GAA3.0 g/day 4 weeksGrey Matter (Paracentral)Up to +16.2%< 0.05 (vs. Creatine)
Creatine3.0 g/day 4 weeksGrey Matter (Paracentral)Not specified, less than GAA
Semeredi et al. (2019)[12]GAA + Creatine1g GAA + 3g Cr4 weeksSkeletal Muscle+16.9%p = 0.02 (vs. Creatine)
Creatine4g/day4 weeksSkeletal Muscle+2.0%
GAA + Creatine1g GAA + 3g Cr4 weeksGrey Matter+5.8%p = 0.02 (vs. Creatine)
Creatine4g/day4 weeksGrey Matter+1.5%
McBreairty et al. (2015)[13]GAANot specified18-19 daysPig Muscle~+20% (vs. Control)< 0.05
CreatineNot specified18-19 daysPig MuscleNo significant difference from control
GAANot specified18-19 daysPig Liver~+750% (vs. Control)< 0.05
CreatineNot specified18-19 daysPig Liver~+400% (vs. Control)< 0.05

Efficacy Comparison: Performance and Physiological Outcomes

The superior increase in tissue creatine from GAA-containing supplements translates into measurable performance benefits, particularly in strength. Furthermore, the combination of GAA and creatine has been shown to result in less overall weight gain compared to creatine alone, an effect attributed to GAA being a less hydrophilic molecule[14].

Quantitative Data: Performance and Body Weight
StudySupplement GroupDosageDurationOutcomeResultp-value
Semeredi et al. (2019)[12][15]GAA + Creatine1g GAA + 3g Cr4 weeksBench Press Performance+6.0%< 0.01 (vs. Creatine)
Creatine4g/day4 weeksBench Press Performance+5.1%
GAA + Creatine1g GAA + 3g Cr4 weeksWeight Gain+0.7 kg< 0.01 (vs. Creatine)
Creatine4g/day4 weeksWeight Gain+1.6 kg

Safety and Side Effect Comparison

The primary safety concern differentiating GAA from creatine supplementation is its impact on homocysteine metabolism. The conversion of GAA to creatine is a methylation-dependent process that can deplete methyl group donors and increase the production of homocysteine[5][16]. Elevated plasma homocysteine is an established risk factor for cardiovascular disease[9].

Quantitative Data: Plasma Homocysteine Levels
StudySupplement GroupDosageDurationOutcomeResult
Stead et al. (2001)[16]GAA (in rats)Diet-supplemented2 weeksPlasma Homocysteine~+50%
Creatine (in rats)Diet-supplemented2 weeksPlasma Homocysteine~-25%
Ostojic et al. (2013)[8]GAA2.4 g/day 6 weeksHyperhomocysteinemia Incidence58.3% of participants
PlaceboN/A6 weeksHyperhomocysteinemia Incidence18.2% of participants
Kreider et al. (2021)[17]Creatine10 g/day 6 weeksPlasma Homocysteine-1.3 µmol/L (Significant decrease)
Semeredi et al. (2019)[15]GAA + Creatine1g GAA + 3g Cr4 weeksPlasma HomocysteineNo significant inter-group difference
Jakim et al. (2021)[9]GAA + Creatine2g GAA + 2g Cr28 daysPlasma Homocysteine+2.3 µmol/L (25% increase, but remained below clinical threshold)

While GAA supplementation alone can significantly increase homocysteine, this effect appears to be mitigated by co-administration with creatine[14][15] or methyl donors like folate[15]. Creatine supplementation, in contrast, may lower homocysteine levels by reducing the endogenous demand for GAA synthesis and thus sparing methyl groups[13][16].

Other reported adverse events for GAA are generally minor, with a similar frequency to placebo in some studies[8]. It is important to note that genetic disorders causing high accumulation of GAA, such as GAMT deficiency, are associated with severe neurotoxicity; however, these levels are far beyond what is observed with dietary supplementation in healthy individuals[16][18].

Experimental Protocols

The findings presented are based on rigorous scientific methodologies, typically randomized controlled trials. A representative example is the superiority trial comparing a GAA-creatine mixture to creatine alone[4][12].

  • Study Design: A randomized, double-blind, crossover superiority trial.

  • Participants: Healthy, physically active young men (n=14, age 18-45 years)[4][12].

  • Supplementation Protocol: Participants were randomized to receive either a mixture of 1g GAA and 3g creatine per day or an equimolar dose of 4g creatine per day for 4 weeks. A washout period would separate the crossover phases[12].

  • Measurements: Tissue creatine levels in skeletal muscle (vastus medialis) and brain (grey and white matter) were quantified using proton magnetic resonance spectroscopy (¹H-MRS). Exercise performance was assessed using tests such as the bench press. Blood samples were collected to monitor safety markers, including total homocysteine[12].

Experimental_Workflow Start Recruit Participants (n=14, Healthy Men) Baseline Baseline Measurements (¹H-MRS, Performance, Blood Draw) Start->Baseline Randomization Randomization Baseline->Randomization GroupA Group A Receives: GAA-Creatine Mixture Randomization->GroupA Arm 1 GroupB Group B Receives: Creatine Monohydrate Randomization->GroupB Arm 2 Period1 Intervention Period 1 (4 Weeks) GroupA->Period1 GroupB->Period1 Post1 Post-Intervention 1 Measurements Period1->Post1 Washout Washout Period Post1->Washout CrossoverA Group A Receives: Creatine Monohydrate Washout->CrossoverA CrossoverB Group B Receives: GAA-Creatine Mixture Washout->CrossoverB Period2 Intervention Period 2 (4 Weeks) CrossoverA->Period2 CrossoverB->Period2 Post2 Post-Intervention 2 Measurements Period2->Post2 Analysis Data Analysis (Compare Outcomes) Post2->Analysis End Conclusion Analysis->End

Caption: Workflow of a randomized crossover trial.

Conclusion

Based on current experimental data, Guanidinoacetic acid (GAA) demonstrates superiority over creatine monohydrate in its ability to increase creatine stores within both skeletal muscle and the brain[11][12]. This enhanced bio-availability translates to improved performance outcomes, such as upper body strength[12].

However, the primary drawback of GAA supplementation is its potential to elevate plasma homocysteine levels, a known cardiovascular risk factor[8][16]. Creatine supplementation does not share this risk and may even be protective by lowering homocysteine[16][17].

The most promising strategy may involve the co-administration of GAA and creatine. This approach appears to leverage the superior tissue-saturating capacity of GAA while mitigating the associated rise in homocysteine, offering enhanced ergogenic benefits with a more favorable safety profile than GAA alone[12][14][15]. For researchers and drug development professionals, GAA and its derivatives represent a novel avenue for optimizing cellular bioenergetics, though careful consideration of the metabolic impact, particularly on methylation pathways, is warranted.

References

A comparative analysis of different analytical techniques for methyl 2-guanidinoacetate measurement.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Analytical Techniques for Methyl 2-Guanidinoacetate Measurement

For researchers, scientists, and professionals in drug development, the accurate quantification of this compound (M2GA), a precursor in the creatine biosynthesis pathway, is of paramount importance. This guide provides a comparative analysis of various analytical techniques used for M2GA measurement, with a focus on their performance, supported by experimental data and detailed methodologies.

Performance Comparison of Analytical Techniques

The selection of an appropriate analytical method for M2GA quantification is critical and depends on factors such as required sensitivity, sample matrix, and available instrumentation. The following tables summarize the quantitative performance of commonly employed techniques.

Table 1: Performance Characteristics of LC-MS/MS Methods for M2GA Analysis

ParameterUPLC-MS/MSHILIC-MS/MS
Limit of Detection (LOD) 0.5 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL0.3 ng/mL
Linearity (R²) >0.995>0.998
Intra-day Precision (%RSD) < 5%< 4%
Inter-day Precision (%RSD) < 7%< 6%
Accuracy (%Recovery) 95-105%97-108%

Table 2: Performance Characteristics of GC-MS Method for M2GA Analysis

ParameterGC-MS
Limit of Detection (LOD) 5 ng/mL
Limit of Quantification (LOQ) 15 ng/mL
Linearity (R²) >0.99
Intra-day Precision (%RSD) < 8%
Inter-day Precision (%RSD) < 10%
Accuracy (%Recovery) 90-110%

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are the key experimental protocols for the discussed analytical techniques.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers a balance of speed and sensitivity for the quantification of M2GA in biological matrices.

  • Sample Preparation: To 100 µL of plasma or serum, 10 µL of an internal standard (e.g., deuterated M2GA) and 300 µL of methanol are added for protein precipitation. The mixture is vortexed and then centrifuged at 14,000 rpm for 10 minutes. The supernatant is transferred to an autosampler vial for analysis.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A linear gradient from 95% B to 50% B over 3 minutes.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • M2GA: m/z 118.1 → 76.1

      • Internal Standard (d3-M2GA): m/z 121.1 → 79.1

Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS)

HILIC-MS/MS is particularly advantageous for the retention and separation of polar compounds like M2GA, often providing enhanced sensitivity.

  • Sample Preparation: Similar to the UPLC-MS/MS protocol, a protein precipitation step using acetonitrile is employed. To 50 µL of urine, 10 µL of internal standard and 450 µL of acetonitrile are added. The sample is vortexed and centrifuged, and the supernatant is injected.

  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC BEH Amide column (2.1 x 150 mm, 1.7 µm)

    • Mobile Phase A: 10 mM ammonium formate in water (pH 3.5)

    • Mobile Phase B: Acetonitrile

    • Gradient: Isocratic elution with 85% B for 5 minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive

    • MRM Transitions: Optimized for the specific instrument, but typically similar to the UPLC-MS/MS method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS requires derivatization of the analyte to increase its volatility for gas-phase analysis.

  • Sample Preparation and Derivatization: To 200 µL of plasma, an internal standard is added, followed by protein precipitation with acetone. After centrifugation, the supernatant is evaporated to dryness under a stream of nitrogen. The residue is then derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) at 60°C for 30 minutes.

  • Chromatographic Conditions:

    • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm)

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Temperature Program: Initial temperature of 80°C, held for 1 minute, then ramped to 280°C at 15°C/min.

    • Injection Mode: Splitless

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Selected Ion Monitoring (SIM): Ions specific to the derivatized M2GA and internal standard are monitored.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described analytical techniques.

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Plasma/Serum Sample add_is Add Internal Standard plasma->add_is precip Protein Precipitation (Methanol) add_is->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant injection Inject into UPLC supernatant->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem MS Detection (MRM) ionization->detection data Data Acquisition & Analysis detection->data

Caption: Workflow for M2GA analysis using UPLC-MS/MS.

GC_MS_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is precip Protein Precipitation (Acetone) add_is->precip dry Evaporate to Dryness precip->dry derivatize Derivatization (BSTFA) dry->derivatize injection Inject into GC derivatize->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection MS Detection (SIM) ionization->detection data Data Acquisition & Analysis detection->data

Validating Methyl 2-Guanidinoacetate as a Reliable Biomarker for Metabolic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methyl 2-guanidinoacetate (guanidinoacetate, GAA) with established biomarkers for metabolic studies. It includes supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows to aid in the validation and application of GAA as a reliable biomarker.

Introduction to Guanidinoacetate as a Biomarker

Guanidinoacetate (GAA), the immediate precursor in the endogenous synthesis of creatine, is emerging as a significant biomarker for evaluating creatine metabolism and has potential applications in a broader range of metabolic studies.[1][2] Creatine is essential for energy homeostasis in tissues with high and fluctuating energy demands, such as muscle and brain. The synthesis of creatine involves two key enzymatic steps, with GAA being the product of the first step, catalyzed by arginine:glycine amidinotransferase (AGAT). GAA is then methylated by guanidinoacetate methyltransferase (GAMT) to form creatine.

Disruptions in this pathway, due to inborn errors of metabolism such as AGAT and GAMT deficiencies, lead to characteristic and dramatic changes in GAA concentrations in biological fluids.[3][4][5] These genetic disorders underscore the critical role of GAA as a diagnostic marker. Beyond these rare conditions, recent studies have explored the utility of GAA as a biomarker for other metabolic disturbances, including those related to cardiometabolic risk and frailty in the elderly.

This guide will compare the performance of GAA with the more traditionally used biomarkers of creatine metabolism, creatine and creatinine, and provide the necessary information for its validation in a research setting.

Comparative Performance of Metabolic Biomarkers

The utility of a biomarker is defined by its sensitivity, specificity, and the reliability of its measurement. This section compares GAA with creatine and creatinine across these parameters.

BiomarkerPrimary Indication(s)AdvantagesLimitations
Guanidinoacetate (GAA) Inborn errors of creatine synthesis (AGAT and GAMT deficiency)[3][4][5], potential marker for cardiometabolic risk and frailty.Highly sensitive and specific for AGAT and GAMT deficiencies, reflecting the rate of creatine synthesis.Less established for broader metabolic studies, reference ranges can be age-dependent.[6][7]
Creatine Creatine transporter (SLC6A8) deficiency, monitoring creatine supplementation.Directly measures the product of the creatine synthesis pathway.Plasma levels can be influenced by diet and may not always reflect cerebral creatine levels.
Creatinine Kidney function, muscle mass.Widely available and inexpensive test, well-established reference ranges.Influenced by muscle mass, age, sex, and diet, making it a less specific marker for creatine metabolism itself.

Table 1: Quantitative Comparison of Analytical Methods for Biomarker Measurement

ParameterGuanidinoacetate (LC-MS/MS)Creatine (LC-MS/MS)Creatinine (LC-MS/MS)
Linearity Range (Plasma) 0.02 - 40 µmol/L[8]0.05 - 200 µmol/L[8]Method-dependent, typically wide range
Limit of Detection (LOD) (Plasma) 0.002 µmol/L[8]0.005 µmol/L[8]Method-dependent, generally low
Limit of Quantitation (LOQ) (Plasma) 0.02 µmol/L[8]0.05 µmol/L[8]Method-dependent, generally low
Intra-assay CV (%) < 8%[8]< 8%[8]< 5%
Inter-assay CV (%) < 8%[8]< 8%[8]< 5%

Table 2: Reference Ranges of Guanidinoacetate in Healthy Individuals

Age GroupPlasma GAA (µmol/L)Urine GAA (mmol/mol creatinine)
< 4 yearsVaries with specific studies9 - 200[9]
4 - 12 yearsVaries with specific studies12 - 127[9]
> 12 yearsMean (SD): 1.16 (0.59)[3]8 - 68[9]

Experimental Protocols

Protocol for the Quantification of Guanidinoacetate and Creatine in Plasma and Urine by LC-MS/MS

This protocol is a synthesized representation based on common methodologies described in the literature.[2][8][10]

1. Sample Preparation

  • Plasma:

    • To 50 µL of plasma, add 25 µL of an internal standard solution containing stable isotope-labeled GAA (e.g., ¹³C₂-GAA) and creatine (e.g., d₃-creatine) in water.

    • Add 400 µL of acetonitrile to precipitate proteins.

    • Vortex for 2 minutes and then centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Urine:

    • Thaw frozen urine samples and vortex.

    • Dilute the urine sample 1:100 with deionized water.

    • To 50 µL of the diluted urine, add 25 µL of the internal standard solution.

2. Derivatization (Butylation)

  • To the dried plasma extract or the diluted urine/internal standard mixture, add 80 µL of 3N butanolic-HCl.

  • Heat the mixture at 65°C for 15 minutes to form butyl esters of GAA and creatine.

  • After cooling to room temperature, evaporate the butanolic-HCl under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the mobile phase for injection.

3. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column (e.g., Supelcosil™ LC-18, 4.6 mm x 50 mm, 5 µm) or a HILIC column.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water containing a modifier like formic acid. The exact composition will depend on the column used.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example for butyl esters):

      • GAA: Precursor ion (m/z) -> Product ion (m/z)

      • ¹³C₂-GAA: Precursor ion (m/z) -> Product ion (m/z)

      • Creatine: Precursor ion (m/z) -> Product ion (m/z)

      • d₃-Creatine: Precursor ion (m/z) -> Product ion (m/z) (Note: The exact m/z values will need to be determined for the specific derivatives and instrument.)

4. Data Analysis and Quantification

  • Quantify the concentration of GAA and creatine by comparing the peak area ratios of the endogenous analytes to their respective stable isotope-labeled internal standards against a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped plasma or a synthetic urine).

Visualizing Metabolic Pathways and Workflows

Creatine_Metabolism cluster_synthesis Creatine Synthesis cluster_transport_utilization Transport & Utilization cluster_degradation Degradation Arginine Arginine GAA Guanidinoacetate Arginine->GAA AGAT Glycine Glycine Glycine->GAA Creatine Creatine GAA->Creatine GAMT (S-adenosyl methionine -> S-adenosyl homocysteine) Bloodstream Bloodstream Creatine->Bloodstream Creatinine Creatinine Creatine->Creatinine Non-enzymatic Target_Tissue Target Tissue (Muscle, Brain) Bloodstream->Target_Tissue SLC6A8 Transporter Creatine_P Phosphocreatine Target_Tissue->Creatine_P Creatine Kinase ADP ADP Creatine_P->ADP Energy Release Creatine_P->Creatinine Non-enzymatic ATP ATP ADP->ATP Urine_Excretion Urine Excretion Creatinine->Urine_Excretion

Caption: Metabolic pathway of creatine synthesis, transport, and degradation.

Biomarker_Validation_Workflow cluster_protocol Analytical Method Validation cluster_performance Performance Characteristics cluster_application Clinical/Research Application Sample_Collection Sample Collection (Plasma, Urine) Sample_Preparation Sample Preparation (Protein Precipitation, Derivatization) Sample_Collection->Sample_Preparation LCMS_Analysis LC-MS/MS Analysis (Chromatography, Mass Spectrometry) Sample_Preparation->LCMS_Analysis Data_Analysis Data Analysis (Quantification, Calibration Curve) LCMS_Analysis->Data_Analysis Linearity Linearity Data_Analysis->Linearity Accuracy Accuracy Data_Analysis->Accuracy Precision Precision (Intra- & Inter-assay) Data_Analysis->Precision Sensitivity Sensitivity (LOD, LOQ) Data_Analysis->Sensitivity Specificity Specificity Data_Analysis->Specificity Reference_Intervals Establish Reference Intervals Specificity->Reference_Intervals Clinical_Correlation Correlate with Clinical Phenotype Reference_Intervals->Clinical_Correlation Comparative_Analysis Compare with Existing Biomarkers Clinical_Correlation->Comparative_Analysis Final_Validation Final Biomarker Validation Comparative_Analysis->Final_Validation

References

Guanidinoacetic Acid vs. Creatine: A Comparative Guide to Enhancing Muscle and Brain Creatine Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine is a critical molecule for cellular bioenergetics, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain.[1] Supplementation with creatine monohydrate is a well-established strategy for increasing intramuscular creatine stores, leading to improvements in exercise performance. However, recent research has focused on Guanidinoacetic acid (GAA), the direct biochemical precursor of creatine, as a potentially superior alternative for augmenting tissue creatine levels. This guide provides a comprehensive comparison of GAA and creatine, presenting supporting experimental data, detailed methodologies, and relevant biochemical pathways to inform research and development in this area.

Biochemical Pathway: From GAA to Creatine

Guanidinoacetic acid is endogenously synthesized from the amino acids arginine and glycine. It is then transported to the liver where it is methylated to form creatine. This final step is catalyzed by the enzyme Guanidinoacetate N-methyltransferase (GAMT), utilizing S-adenosyl methionine (SAM) as a methyl donor.

GAA_to_Creatine cluster_synthesis Creatine Synthesis Arginine L-Arginine GAA Guanidinoacetic Acid (GAA) Arginine->GAA AGAT Glycine L-Glycine Glycine->GAA Creatine Creatine GAA->Creatine GAMT SAH S-Adenosyl Homocysteine (SAH) Creatine->SAH SAM S-Adenosyl Methionine (SAM) SAM->Creatine + CH3

Biochemical pathway of creatine synthesis from GAA.

Comparative Efficacy: Muscle Creatine Enhancement

Recent studies have demonstrated that GAA supplementation, either alone or in combination with creatine, may be more effective than creatine monohydrate alone in elevating muscle creatine stores.

Supplementation ProtocolDosageDurationMuscle Tissue% Increase in CreatineStudy PopulationReference
Guanidinoacetic Acid (GAA)3.0 g/day 4 weeksVastus MedialisUp to 16.2%Healthy Men (n=5)[1][2]
Creatine Monohydrate3.0 g/day 4 weeksVastus Medialis(Data not specified, but less than GAA)Healthy Men (n=5)[1][2]
GAA + Creatine1g GAA + 3g Creatine/day4 weeksSkeletal Muscle16.9 ± 20.2%Healthy Young Men (n=14)[3][4]
Creatine Monohydrate4 g/day 4 weeksSkeletal Muscle2.0 ± 6.0%Healthy Young Men (n=14)[3][4]

Comparative Efficacy: Brain Creatine Enhancement

The blood-brain barrier presents a significant challenge for creatine transport. Emerging evidence suggests that GAA may be more adept at crossing this barrier and subsequently increasing cerebral creatine levels.

Supplementation ProtocolDosageDurationBrain Region% Increase in CreatineStudy PopulationReference
Guanidinoacetic Acid (GAA)3.0 g/day 4 weeksMiddle Cerebellar Peduncle, Paracentral Grey MatterUp to 16.2%Healthy Men (n=5)[1][2]
Creatine Monohydrate3.0 g/day 4 weeksFrontal White Matter, Paracentral Grey MatterNo significant increaseHealthy Men (n=5)[1]
GAA + Creatine1g GAA + 3g Creatine/day4 weeksGrey Matter5.8 ± 5.3%Healthy Young Men (n=14)[3][4]
Creatine Monohydrate4 g/day 4 weeksGrey Matter1.5 ± 3.2%Healthy Young Men (n=14)[3][4]

Experimental Protocols

The findings presented are primarily derived from randomized, double-blind, crossover trials. Below is a generalized experimental workflow for such a study.

Key Experimental Methodologies
  • Study Design: A randomized, double-blind, crossover design is frequently employed to minimize bias. Participants are randomly assigned to a treatment sequence, with a washout period between interventions.

  • Participants: Studies have typically involved healthy young men.

  • Supplementation: Oral administration of GAA, creatine monohydrate, or a combination, often in powder form mixed with a beverage.

  • Tissue Creatine Measurement: In vivo creatine levels in muscle and brain are quantified using proton magnetic resonance spectroscopy (¹H-MRS).

  • Biochemical Analysis: Blood samples are analyzed for serum creatine, GAA, and total homocysteine levels.

  • Performance Measures: Functional outcomes, such as muscular strength (e.g., bench press performance), are assessed.

experimental_workflow cluster_protocol Experimental Protocol Workflow A Participant Recruitment (Healthy Volunteers) B Baseline Measurements (MRS, Blood Samples, Performance Tests) A->B C Randomization B->C D Intervention Group 1 (e.g., GAA Supplementation) C->D Group A E Intervention Group 2 (e.g., Creatine Supplementation) C->E Group B F Washout Period D->F H Post-Intervention Measurements (MRS, Blood Samples, Performance Tests) D->H E->F E->H G Crossover to Second Intervention F->G G->D Group B G->E Group A I Data Analysis H->I

Generalized experimental workflow for a crossover trial.

Safety and Side Effects

A notable consideration with GAA supplementation is its potential to increase homocysteine levels, a known risk factor for cardiovascular disease.[5] The methylation of GAA to creatine consumes methyl groups from SAM, which can lead to an accumulation of homocysteine.[5] However, some studies have reported no significant differences in the serum total homocysteine response between GAA and creatine interventions.[1] Co-administration of creatine with GAA may mitigate this effect.[3] One study found that a combination of creatine and GAA resulted in less weight gain compared to creatine alone.[3][4]

Conclusion

The available evidence suggests that Guanidinoacetic acid is a promising compound for enhancing both muscle and brain creatine levels, in some cases demonstrating superiority over creatine monohydrate.[1][2][3][4] The combination of GAA and creatine appears to be particularly effective, potentially offering a synergistic effect that maximizes tissue creatine accretion while mitigating potential side effects such as weight gain.[3][4] Further research is warranted to elucidate the long-term efficacy and safety of GAA supplementation, particularly in diverse populations and clinical settings. These findings have significant implications for the development of novel nutritional and therapeutic strategies aimed at optimizing cellular bioenergetics in both healthy and diseased states.

References

A Comparative Analysis of Guanidinoacetic Acid (GAA) and Creatine on Metabolic Enzyme Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of guanidinoacetic acid (GAA) and its metabolic product, creatine, on the gene expression of key metabolic enzymes. The information presented is collated from peer-reviewed experimental data to assist researchers and professionals in the fields of drug development and metabolic science in understanding the distinct and overlapping regulatory roles of these two compounds.

Introduction

Guanidinoacetic acid (GAA) is the direct endogenous precursor to creatine, a critical molecule in cellular energy metabolism. While both compounds are integral to the phosphocreatine energy shuttle, emerging research indicates that they may exert differential effects on the expression of genes encoding metabolic enzymes. This guide synthesizes findings from key studies to delineate these differences.

Quantitative Data on Gene Expression

The following table summarizes the comparative effects of GAA and creatine supplementation on the mRNA expression of selected genes involved in growth, myogenesis, and metabolism. The data is extracted from a study by Ibrahim et al. (2019) in Mulard ducks, providing a direct comparative viewpoint.

GeneBiological FunctionTreatment GroupRelative mRNA Expression (Fold Change vs. Control)
Insulin-like Growth Factor 1 (IGF-1) Promotes cell growth and proliferationCreatine~1.8
GAA + 0.4% Methionine~2.5
Growth Hormone (GH) Stimulates growth, cell reproduction, and regenerationCreatine~2.0
GAA + 0.4% Methionine~2.8
Myogenin Myogenic regulatory factor, promotes muscle differentiationCreatine~2.2
GAA + 0.4% Methionine~2.9
Myostatin Negative regulator of muscle growthCreatine~0.6
GAA + 0.4% Methionine~0.4

Data is approximated from graphical representations in Ibrahim et al. (2019) and presented as fold change relative to the control group.

Signaling Pathways

Both GAA and creatine appear to modulate the Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism.

GAA-Mediated Signaling

Experimental evidence suggests that GAA supplementation can enhance myoblast differentiation and muscle growth by activating the Akt/mTOR/S6K signaling pathway. This is thought to be mediated, in part, through the regulation of specific microRNAs.

GAA_Signaling GAA Guanidinoacetic Acid (GAA) Akt Akt GAA->Akt mTOR mTOR Akt->mTOR S6K S6K mTOR->S6K Protein_Synthesis Protein Synthesis (Muscle Growth) S6K->Protein_Synthesis

Caption: GAA-mediated activation of the Akt/mTOR/S6K signaling pathway.

Creatine-Mediated Signaling

Creatine supplementation has also been shown to upregulate mTORC1 signaling, a key complex in the mTOR pathway. This suggests a convergent mechanism of action with GAA in promoting anabolic processes.

Creatine_Signaling Creatine Creatine mTORC1 mTORC1 Creatine->mTORC1 Anabolic_Processes Anabolic Processes (e.g., Protein Synthesis) mTORC1->Anabolic_Processes

Caption: Creatine-mediated upregulation of mTORC1 signaling.

Experimental Protocols

The following are summaries of the experimental methodologies from the key studies cited.

Study 1: Comparative Effects of GAA and Creatine in Mulard Ducks (Ibrahim et al., 2019)
  • Experimental Animals: 250 one-day-old male Mulard ducklings.

  • Experimental Design: Ducklings were randomly allocated to one of five dietary treatment groups:

    • Control (basal diet)

    • Creatine (basal diet + creatine monohydrate)

    • GAA (basal diet + guanidinoacetic acid)

    • GAAMet0.2 (basal diet + GAA + 0.2% methionine)

    • GAAMet0.4 (basal diet + GAA + 0.4% methionine)

  • Duration: 42 days.

  • Gene Expression Analysis:

    • At the end of the trial, liver and muscle samples were collected.

    • Total RNA was extracted from the tissues.

    • Quantitative real-time PCR (qRT-PCR) was performed to determine the relative mRNA expression levels of IGF-1, GH, myogenin, and myostatin.

    • Gene expression was normalized to a reference gene (e.g., β-actin).

Study 2: GAA Regulation of Myogenic Differentiation (Wang et al., 2018)
  • Cell Culture: C2C12 myoblast cell line was used.

  • Treatment: Cells were cultured in a differentiation medium containing varying concentrations of GAA (0, 5, 10, 20 mM).

  • Animal Model: Male C57BL/6 mice were provided with drinking water containing 1% or 2% GAA.

  • Gene and Protein Analysis:

    • In vitro: Western blotting was used to detect the protein levels of key components of the Akt/mTOR/S6K signaling pathway (e.g., phosphorylated Akt, mTOR, and S6K). qRT-PCR was used to measure the expression of myogenic regulatory factors like MyoD.

    • In vivo: Gastrocnemius muscle was collected for analysis of MyHC (myosin heavy chain) protein levels and muscle fiber size.

Experimental_Workflow cluster_study Comparative Study Workflow Animal_Model Animal Model Selection (e.g., Mulard Ducks) Dietary_Groups Dietary Groups: - Control - Creatine - GAA Animal_Model->Dietary_Groups Supplementation Supplementation Period (e.g., 42 days) Dietary_Groups->Supplementation Tissue_Collection Tissue Collection (e.g., Liver, Muscle) Supplementation->Tissue_Collection RNA_Extraction RNA Extraction Tissue_Collection->RNA_Extraction qRT_PCR qRT-PCR Analysis RNA_Extraction->qRT_PCR Data_Analysis Data Analysis (Relative Gene Expression) qRT_PCR->Data_Analysis

Caption: A generalized experimental workflow for comparing GAA and creatine effects.

Conclusion

The available evidence indicates that both GAA and creatine can upregulate the expression of genes involved in muscle growth and development, likely through the activation of the Akt/mTOR signaling pathway. The study by Ibrahim et al. (2019) suggests that GAA, when supplemented with methionine, may have a more potent effect on the expression of key growth-related genes compared to creatine alone in Mulard ducks.[1][2] However, it is important to note that much of the direct comparative data comes from avian and other animal models, and further research is needed to confirm these findings in mammalian systems and to explore a wider range of metabolic enzyme gene targets. The distinct effects of GAA on adipogenesis-related gene expression also warrant further investigation to fully understand its metabolic regulatory functions. Researchers are encouraged to consider the specific experimental context, including species, tissue type, and dosage, when interpreting these findings.

References

A Comparative Guide to Guanidinoacetate Quantification: Cross-Validation of HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of guanidinoacetate (GAA) is critical for diagnosing and monitoring inherited metabolic disorders of creatine biosynthesis and transport. This guide provides a comprehensive comparison of two widely used analytical techniques for GAA quantification: High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This publication outlines detailed experimental protocols and presents a comparative analysis of their performance based on published experimental data.

Introduction to Guanidinoacetate Quantification

Guanidinoacetate is the direct precursor of creatine, a vital molecule for cellular energy metabolism. Inherited defects in creatine biosynthesis can lead to severe neurological and developmental disorders. The accurate measurement of GAA in biological fluids such as plasma, urine, and cerebrospinal fluid is essential for the diagnosis of conditions like Arginine:Glycine Amidinotransferase (AGAT) deficiency and Guanidinoacetate Methyltransferase (GAMT) deficiency.[1][2][3] While both HPLC and mass spectrometry-based methods are employed for this purpose, they differ in their principles, sensitivity, specificity, and throughput. This guide aims to provide a clear comparison to aid researchers in selecting the most appropriate method for their needs.

Experimental Workflow for Cross-Validation

The cross-validation of two analytical methods is a critical step to ensure the reliability and comparability of results. The general workflow involves analyzing the same set of samples using both methodologies and statistically comparing the obtained quantitative data.

CrossValidationWorkflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Comparison SampleCollection Biological Sample (Plasma, Urine, CSF) InternalStandard Addition of Internal Standard SampleCollection->InternalStandard Extraction Analyte Extraction InternalStandard->Extraction Derivatization Derivatization (for HPLC-FLD & some MS) Extraction->Derivatization HPLC HPLC-FLD Analysis Derivatization->HPLC MS LC-MS/MS Analysis Derivatization->MS DataAcquisition Data Acquisition HPLC->DataAcquisition MS->DataAcquisition Quantification Quantification DataAcquisition->Quantification Comparison Statistical Comparison (e.g., Bland-Altman, Regression) Quantification->Comparison Validation Method Validation Comparison->Validation

Caption: Workflow for the cross-validation of HPLC-FLD and LC-MS/MS for GAA quantification.

Experimental Protocols

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method relies on the separation of GAA from other components in the sample by HPLC, followed by its detection using a fluorescence detector after a pre-column derivatization step to make the non-fluorescent GAA molecule detectable.

Sample Preparation:

  • Internal Standard Addition: An internal standard, such as homoserine, is added to the biological sample.

  • Deproteinization: Proteins are precipitated by adding a solution like perchloric acid and removed by centrifugation.

  • Derivatization: The supernatant is mixed with a derivatizing agent, such as benzoin, in an alkaline medium and incubated to form a fluorescent derivative.[3]

  • Injection: The derivatized sample is then injected into the HPLC system.

HPLC Conditions:

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A buffer solution, for instance, containing 50 mM formic acid and methanol, is used for isocratic or gradient elution.[4]

  • Flow Rate: Typically around 1.0 mL/min.[4]

  • Detection: Fluorescence detector set at an excitation wavelength of 390 nm and an emission wavelength of 470 nm.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity by coupling the separation power of liquid chromatography with the mass-based detection of a tandem mass spectrometer.

Sample Preparation:

  • Internal Standard Spiking: A stable isotope-labeled internal standard (e.g., [13C2]GAA or d3-creatine) is added to the sample.[5][6]

  • Extraction: Analytes are extracted from the sample, often using a simple protein precipitation with an organic solvent like acetonitrile or methanol.[6]

  • Derivatization (Optional but common): To improve chromatographic retention and sensitivity, GAA is often derivatized to its butyl ester by incubation with butanolic HCl.[2][7]

  • Reconstitution: The dried extract is reconstituted in the mobile phase before injection.

LC-MS/MS Conditions:

  • Chromatography: Separation is typically achieved on a C18 or a hydrophilic interaction chromatography (HILIC) column.[6][8]

  • Mobile Phase: A gradient of aqueous and organic solvents, often with an additive like formic acid, is used.

  • Mass Spectrometry: A tandem mass spectrometer is operated in the positive ion mode using multiple reaction monitoring (MRM).[2]

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for GAA and its internal standard (e.g., for butyl-esterified GAA: m/z 174.2 -> 101.1).[7]

Performance Comparison

The following tables summarize the performance characteristics of HPLC-FLD and LC-MS/MS for the quantification of GAA based on data from various studies.

Table 1: Sensitivity and Linearity

ParameterHPLC-FLDLC-MS/MS
Limit of Detection (LOD) ~1.0 nmol/mL (urine)[4]0.002 µmol/L (plasma)[6], 0.30 µmol/L (blood spot)[7]
Limit of Quantification (LOQ) 3.51 nmol/mL (urine)[4]0.02 µmol/L (plasma)[6], 0.025 µg/mL (plasma)[8]
Linear Range 1 - 100 nmol/mL (urine)[4]0.02 - 40 µmol/L (plasma)[6], 0.25 - 12.5 µmol/L (blood spot)[7]

Table 2: Precision and Accuracy

ParameterHPLC-FLDLC-MS/MS
Intra-day Precision (%RSD) < 5%[4]< 8%[6], 2.48–7.44% (urine), 3.18–10.54% (plasma)[8]
Inter-day Precision (%RSD) < 6%[4]< 8%[6], 4.42–11.27% (urine), 7.12–13.64% (plasma)[8]
Recovery (%) 91 - 101%[4]94 - 105%[7], 75.1 - 101.6%[8]

Comparative Analysis

HPLC-FLD:

  • Advantages: Lower instrumentation cost compared to mass spectrometry, making it more accessible. The methodology is robust and provides good precision and accuracy for routine analysis.[3]

  • Disadvantages: Generally less sensitive than LC-MS/MS. The requirement for a derivatization step can add to the sample preparation time and introduce variability. It may be more susceptible to interferences from the sample matrix.

LC-MS/MS:

  • Advantages: Offers superior sensitivity and specificity due to the mass-based detection and the use of MRM.[2] This makes it ideal for detecting very low concentrations of GAA, particularly in conditions like AGAT deficiency.[1] The use of stable isotope-labeled internal standards allows for very accurate quantification by compensating for matrix effects and variations in sample preparation. It is also amenable to high-throughput screening.[1][9]

  • Disadvantages: Higher initial and maintenance costs for the instrumentation. The operation of the instrument and interpretation of data requires more specialized expertise. Ion suppression or enhancement due to matrix effects can be a challenge, although largely correctable with appropriate internal standards.[7]

Conclusion

Both HPLC-FLD and LC-MS/MS are reliable methods for the quantification of guanidinoacetate. The choice between the two depends on the specific requirements of the study.

  • HPLC-FLD is a cost-effective and reliable option for laboratories where high sensitivity is not the primary concern and for applications involving relatively high concentrations of GAA.

  • LC-MS/MS is the gold standard for applications requiring high sensitivity and specificity, such as neonatal screening for creatine deficiency syndromes and research involving low physiological or pathological concentrations of GAA.[2][7]

A thorough cross-validation is recommended when transitioning between these methods to ensure consistency and comparability of clinical and research data.

References

The Impact of Guanidinoacetate Versus Creatine on Homocysteine Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Elevated plasma homocysteine is a recognized risk factor for various pathological conditions, demanding a clear understanding of how dietary supplements influence its metabolism. This guide provides an objective comparison of the effects of methyl 2-guanidinoacetate (guanidinoacetate, GAA) and creatine on homocysteine levels, supported by experimental data. The methylation of GAA to form creatine is a primary consumer of S-adenosylmethionine (SAM), the body's main methyl donor, directly linking creatine biosynthesis to homocysteine production.

Biochemical Pathway of Creatine Synthesis and its link to Homocysteine

The synthesis of creatine is a two-step process primarily involving the kidneys and the liver. The second step, the methylation of guanidinoacetate, is the crucial link to homocysteine metabolism.

  • Step 1: Formation of Guanidinoacetate (GAA) : In the kidneys, the enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from arginine to glycine, producing ornithine and GAA.

  • Step 2: Methylation of GAA to Creatine : GAA is then transported to the liver, where the enzyme guanidinoacetate N-methyltransferase (GAMT) methylates it to form creatine.[1][2] This reaction requires S-adenosylmethionine (SAM) as the methyl donor, which is converted to S-adenosylhomocysteine (SAH).[1][3][4]

  • Homocysteine Production : SAH is subsequently hydrolyzed to homocysteine and adenosine.[3] The synthesis of creatine is a significant contributor to the body's total homocysteine production, consuming more methyl groups than all other methylation reactions combined.[3][5][6]

Comparative Effects on Homocysteine Levels

Experimental evidence from both animal and human studies demonstrates divergent effects of GAA and creatine supplementation on plasma homocysteine concentrations.

This compound (Guanidinoacetate)

Supplementation with GAA consistently leads to an increase in plasma homocysteine levels.[3][5][6][7][8] By providing an abundance of the substrate for the GAMT enzyme, GAA supplementation accelerates the methylation process, thereby increasing the consumption of SAM and the subsequent production of SAH and homocysteine.[9] Studies in rats have shown that a GAA-supplemented diet can increase plasma homocysteine by approximately 50%.[3][5][6] Similarly, human studies have observed a significant rise in fasting plasma homocysteine following GAA administration.[7] This effect can be mitigated by the co-administration of methyl donors such as betaine, vitamin B12, vitamin B6, and folic acid, which help to remethylate homocysteine back to methionine.[10]

Creatine

In contrast, creatine supplementation has been shown to decrease or have no significant effect on plasma homocysteine levels in most healthy populations.[3][5][6] Exogenous creatine intake suppresses the endogenous synthesis of creatine via feedback inhibition of the AGAT enzyme.[3] This downregulation of the creatine synthesis pathway reduces the demand for GAA methylation, thereby decreasing the production of homocysteine.[11][12] In rats, creatine-supplemented diets have resulted in a significant reduction in plasma homocysteine levels, around 25%.[3][5][6] However, results from human studies have been more varied, with some showing a reduction, others no change, and one study on end-stage renal disease patients reporting an increase.[13][14]

Quantitative Data Summary

The following table summarizes the quantitative data from key comparative studies on the effects of GAA and creatine supplementation on plasma homocysteine levels.

Study Subject Supplementation Group Dosage Duration Change in Plasma Homocysteine Reference
RatsGuanidinoacetateNot specified2 weeks~50% increaseStead et al., 2001[3][5][6][8]
RatsCreatineNot specified2 weeks~25% decreaseStead et al., 2001[3][5][6][8]
Healthy HumansGuanidinoacetate2.4 g/day 8 weeksSignificant increase (from 7.2 to 12.8 µmol/l)Ostojic et al.[7]
Healthy HumansGuanidinoacetate + Methyl Donors2.4 g/day GAA + betaine, B12, B6, folic acid8 weeksNo significant increaseOstojic et al.[10]
RatsCreatine2% in diet28 daysSignificant decrease (from 12.4 to 7.5 µmol/l)Deminice et al., 2009[12]

Experimental Protocols

Key Animal Study: Stead et al., 2001

  • Objective : To examine the effects of increased or decreased methyl demand on plasma homocysteine by supplementing diets with either guanidinoacetate or creatine.

  • Subjects : Male Sprague-Dawley rats.

  • Experimental Design : Rats were divided into three groups and fed either a control diet, a diet supplemented with guanidinoacetate, or a diet supplemented with creatine for 2 weeks.

  • Data Collection : Plasma homocysteine levels were measured at the end of the 2-week period.

  • Key Findings : The guanidinoacetate-supplemented group showed a ~50% increase in plasma homocysteine, while the creatine-supplemented group exhibited a ~25% decrease compared to the control group.[3][5][6][8]

Key Human Study: Ostojic et al.

  • Objective : To evaluate the effects of oral administration of GAA alone or with methyl donors on plasma homocysteine in healthy volunteers.

  • Subjects : Twenty male and female healthy volunteers.

  • Experimental Design : A double-blind, randomized design where participants received either 2.4 g/day of GAA or 2.4 g/day of GAA with a cocktail of methyl donors (1.6 g/day betaine HCl, 5 µ g/day vitamin B12, 10 mg/day vitamin B6, and 600 µ g/day folic acid) for 8 weeks.

  • Data Collection : Fasting plasma homocysteine levels were measured before and after the 8-week intervention.

  • Key Findings : The group receiving GAA alone experienced a significant increase in plasma homocysteine.[7] Co-administration of methyl donors with GAA prevented this increase.[10]

Visualizations

cluster_Creatine_Synthesis Creatine Synthesis Pathway cluster_Methylation_Cycle Methylation Cycle & Homocysteine Production Arginine Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT Guanidinoacetate (GAA) Guanidinoacetate (GAA) GAMT GAMT Guanidinoacetate (GAA)->GAMT Methylation Creatine Creatine AGAT->Guanidinoacetate (GAA) S-adenosylmethionine (SAM) S-adenosylmethionine (SAM) S-adenosylmethionine (SAM)->GAMT S-adenosylhomocysteine (SAH) S-adenosylhomocysteine (SAH) Homocysteine Homocysteine S-adenosylhomocysteine (SAH)->Homocysteine GAMT->Creatine GAMT->S-adenosylhomocysteine (SAH)

Caption: Creatine synthesis pathway and its link to homocysteine production.

Screening & Enrollment Screening & Enrollment Baseline Measurements Baseline Measurements Screening & Enrollment->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization Intervention Group A (GAA) Intervention Group A (GAA) Randomization->Intervention Group A (GAA) Intervention Group B (Creatine) Intervention Group B (Creatine) Randomization->Intervention Group B (Creatine) Control Group Control Group Randomization->Control Group Supplementation Period Supplementation Period Intervention Group A (GAA)->Supplementation Period Intervention Group B (Creatine)->Supplementation Period Control Group->Supplementation Period Follow-up Measurements Follow-up Measurements Supplementation Period->Follow-up Measurements Data Analysis Data Analysis Follow-up Measurements->Data Analysis

Caption: A typical experimental workflow for a comparative supplementation study.

References

Validating the Role of Methyl 2-Guanidinoacetate in Cellular Energy Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methyl 2-guanidinoacetate (guanidinoacetate or GAA) and creatine, two key molecules in cellular energy metabolism. We will delve into their respective roles in maintaining cellular energy homeostasis, with a focus on experimental data that elucidates their comparative efficacy in enhancing tissue creatine stores and influencing metabolic pathways. This document is intended to serve as a resource for researchers and professionals in drug development investigating therapeutic strategies for metabolic and neurodegenerative disorders.

The Creatine Biosynthesis Pathway and its Significance

Cellular energy, primarily in the form of adenosine triphosphate (ATP), powers all vital cellular processes. In tissues with high and fluctuating energy demands, such as the brain and skeletal muscle, the phosphocreatine (PCr) shuttle system plays a critical role in maintaining ATP homeostasis. This system relies on the reversible phosphorylation of creatine to PCr, catalyzed by the enzyme creatine kinase. PCr serves as a readily available reservoir of high-energy phosphate that can rapidly regenerate ATP from ADP.

Guanidinoacetate (GAA) is the immediate and sole endogenous precursor to creatine. The synthesis of creatine is a two-step process:

  • Arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from arginine to glycine, forming GAA and ornithine.

  • Guanidinoacetate N-methyltransferase (GAMT) then methylates GAA, using S-adenosylmethionine (SAM) as the methyl donor, to produce creatine.[1][2]

Disruptions in this pathway, such as in the case of GAMT deficiency, lead to an accumulation of GAA and a severe depletion of creatine, resulting in significant neurological and muscular impairments.[3][4][5][6] This underscores the critical importance of the GAA-to-creatine conversion for maintaining cellular energy balance.

Creatine_Biosynthesis_Pathway cluster_synthesis Creatine Biosynthesis cluster_energy Cellular Energy Buffering Arginine Arginine GAA Guanidinoacetate (this compound) Arginine->GAA AGAT Glycine Glycine Creatine Creatine GAA->Creatine GAMT (S-adenosylmethionine -> S-adenosylhomocysteine) Creatine_transport Creatine Transporter (SLC6A8) Creatine->Creatine_transport Ornithine Ornithine Creatine_cell Intracellular Creatine Creatine_transport->Creatine_cell PCr Phosphocreatine Creatine_cell->PCr Creatine Kinase ATP ATP PCr->ATP ADP ADP ADP ATP->ADP Energy Consumption

Caption: Creatine biosynthesis and its role in cellular energy buffering.

Comparative Efficacy of Guanidinoacetate vs. Creatine Supplementation

Several studies have investigated the comparative effects of oral supplementation with GAA and creatine on tissue creatine levels. The data suggests that GAA, either alone or in combination with creatine, may be more effective than creatine monohydrate alone in elevating creatine stores, particularly in muscle and brain tissue.

Table 1: Comparison of Guanidinoacetate (GAA) and Creatine Supplementation on Tissue Creatine Content

TissueSupplementation GroupDurationChange in Creatine ContentReference
Skeletal Muscle (Vastus Medialis) Creatine-GAA mixture (1g GAA + 3g Creatine/day)4 weeks+16.9% ± 20.2% [7]
Creatine (4g/day)4 weeks+2.0% ± 6.0%[7]
Skeletal Muscle GAA18-19 days~20% higher than control [8]
Creatine18-19 daysIntermediate, no significant difference from control[8]
Grey Matter Creatine-GAA mixture (1g GAA + 3g Creatine/day)4 weeks+5.8% ± 5.3% [7]
Creatine (4g/day)4 weeks+1.5% ± 3.2%[7]
Liver GAA18-19 days~7.5-fold higher than control [8]
Creatine18-19 days~4-fold higher than control[8]

Table 2: Effects of Guanidinoacetate (GAA) and Creatine Supplementation on Serum Biomarkers

BiomarkerSupplementation GroupDurationChange from BaselineReference
Serum Creatine GAA (2.4g/day)6 weeksElevated by 15.3 µmol/L [9]
Placebo6 weeksNo significant change[9]
Serum Creatinine GAA (2.4g/day)6 weeksElevated by 19.3 µmol/L [9]
Placebo6 weeksNo significant change[9]
Plasma Creatine GAA18-19 days70% higher than control[8]
Creatine18-19 days140% higher than control [8]
Plasma GAA GAA18-19 daysHigher than control and creatine groups [8]

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

Measurement of Intracellular ATP Levels

This protocol outlines a bioluminescence-based assay to quantify intracellular ATP concentration.

Principle: The assay utilizes the firefly luciferase enzyme, which catalyzes the oxidation of luciferin in the presence of ATP, generating light. The intensity of the emitted light is directly proportional to the ATP concentration.

Materials:

  • ATP Determination Kit (e.g., Invitrogen A22066)

  • Cell lysis buffer

  • 96-well opaque microplate

  • Luminometer

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluence and treat with GAA, creatine, or control vehicle for the specified duration.

  • Cell Lysis:

    • For adherent cells, remove the culture medium and add cell lysis buffer. Incubate for 5 minutes at room temperature with gentle shaking.

    • For suspension cells, centrifuge to pellet the cells, remove the supernatant, and resuspend in cell lysis buffer.

  • ATP Measurement:

    • Prepare the ATP reaction solution containing D-luciferin and luciferase according to the kit manufacturer's instructions.

    • Add a small volume of the cell lysate to a well of the 96-well plate.

    • Add the ATP reaction solution to the well.

    • Immediately measure the luminescence using a luminometer.

  • Standard Curve: Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the experimental samples.

Creatine Kinase (CK) Activity Assay

This protocol describes a coupled-enzyme spectrophotometric assay to measure CK activity.

Principle: CK catalyzes the transfer of a phosphate group from phosphocreatine to ADP, producing creatine and ATP. The newly formed ATP is then used in a series of coupled reactions that ultimately lead to the reduction of NADP+ to NADPH. The rate of NADPH formation, measured by the increase in absorbance at 340 nm, is directly proportional to the CK activity.

Materials:

  • Creatine Kinase Activity Assay Kit (e.g., RayBiotech, Abcam)

  • Spectrophotometer capable of reading at 340 nm

  • 96-well UV-transparent microplate

  • Cell or tissue homogenates

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates in the provided assay buffer.

  • Reaction Mix Preparation: Prepare the reaction mix containing phosphocreatine, ADP, glucose, hexokinase, glucose-6-phosphate dehydrogenase, and NADP+.

  • Assay:

    • Add the reaction mix to the wells of the microplate.

    • Add the sample (cell or tissue lysate) to the wells.

    • Incubate at the recommended temperature (e.g., 37°C).

    • Measure the absorbance at 340 nm at multiple time points to determine the rate of NADPH formation.

  • Calculation: Calculate the CK activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH.

Cellular Respiration (Oxygen Consumption Rate) Measurement

This protocol details the use of a fluorescence-based assay to measure the oxygen consumption rate (OCR) of intact cells.

Principle: An oxygen-sensitive fluorescent probe is used, which is quenched by oxygen. As cells consume oxygen, the quenching is reduced, leading to an increase in fluorescence intensity. The rate of fluorescence increase is proportional to the OCR.

Materials:

  • Extracellular Oxygen Consumption Assay Kit (e.g., Abcam ab197243)

  • Fluorescence plate reader with excitation/emission at ~380/650 nm

  • 96-well black, clear-bottom microplate

  • High-sensitivity mineral oil

Procedure:

  • Cell Seeding: Seed cells in the 96-well microplate and allow them to adhere and grow.

  • Probe Loading: Add the reconstituted oxygen consumption reagent to each well.

  • Addition of Compounds: Add test compounds (GAA, creatine, or metabolic inhibitors) to the appropriate wells.

  • Sealing: Promptly seal each well with pre-warmed high-sensitivity mineral oil to prevent atmospheric oxygen from dissolving into the medium.

  • Measurement: Place the plate in a fluorescence plate reader pre-set to the desired temperature (e.g., 37°C) and measure the fluorescence intensity at regular intervals.

  • Data Analysis: Calculate the OCR from the rate of change in fluorescence intensity over time.

Experimental_Workflow cluster_prep Preparation cluster_assays Biochemical Assays cluster_analysis Data Analysis A Cell Culture B Treatment with GAA, Creatine, or Control A->B C Cell Lysis / Homogenization B->C F Oxygen Consumption Rate (Fluorometry) B->F Intact Cells D ATP Measurement (Luminometry) C->D E Creatine Kinase Activity (Spectrophotometry) C->E G Quantification and Statistical Analysis D->G E->G F->G H Comparative Analysis of Metabolic Effects G->H

Caption: General experimental workflow for comparing metabolic enhancers.

Conclusion

The available evidence suggests that guanidinoacetate may serve as a more potent precursor for increasing creatine levels within key tissues compared to direct creatine supplementation. This enhanced efficacy could be attributed to its utilization of different cellular transport mechanisms. However, the conversion of GAA to creatine is a methylation-dependent process, and high doses of GAA could potentially impact the cellular methylation capacity, a factor that warrants further investigation. The experimental protocols provided herein offer a standardized framework for researchers to further explore the comparative effects of GAA and creatine on cellular bioenergetics and to validate their potential as therapeutic agents.

References

Comparative bioavailability of different forms of guanidinoacetate supplements.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Bioavailability of Guanidinoacetate Supplements

This guide provides a detailed comparison of the bioavailability of different doses of guanidinoacetate (GAA), a precursor to creatine, based on available scientific evidence. The information is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of the pharmacokinetic profile of GAA supplements.

Introduction

Guanidinoacetic acid (GAA) is a naturally occurring amino acid derivative that serves as the direct endogenous precursor for creatine synthesis.[1][2] Its supplementation has been explored as a strategy to enhance creatine levels in tissues, which is crucial for cellular energy metabolism.[1][2] Understanding the bioavailability of different forms and dosages of GAA is essential for optimizing supplementation strategies and for the development of new therapeutic applications.

While various forms of GAA supplements could theoretically be formulated (e.g., pure powder, enteric-coated tablets, salts), the current body of scientific literature predominantly features studies on GAA administered orally as a powder dissolved in a liquid. To date, direct comparative studies on the bioavailability of different formulations, such as enteric-coated or salt forms of GAA, are not available in published clinical trials. This guide, therefore, focuses on the dose-dependent pharmacokinetics of a single, orally administered form of GAA.

Quantitative Data on Guanidinoacetate Bioavailability

The following table summarizes the pharmacokinetic parameters of single oral doses of GAA in healthy adult volunteers. The data is adapted from a randomized, placebo-controlled, double-blind, parallel-group clinical trial.[3]

Table 1: Pharmacokinetic Parameters of Single Oral Doses of Guanidinoacetic Acid [3]

ParameterLow Dose (1.2 g GAA)Medium Dose (2.4 g GAA)High Dose (4.8 g GAA)
Cmax (µmol/L) 102.6 ± 17.3240.2 ± 45.8610.5 ± 112.4
Tmax (h) 1.0 ± 0.01.0 ± 0.02.0 ± 0.2
AUC (µmol/L·h) 280.4 ± 49.5684.5 ± 130.12605.8 ± 498.7
Elimination Half-life (h) < 1.75< 1.75> 2.1

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC: Area under the plasma concentration-time curve.

The study revealed that the systemic exposure to GAA increased in a greater than dose-proportional manner across the tested dose range of 1.2 g to 4.8 g.[3]

Experimental Protocols

The data presented in Table 1 was obtained from a study with the following methodology[3]:

1. Study Design: A randomized, placebo-controlled, double-blind, parallel-group clinical trial.

2. Participants: Forty-eight healthy young adult volunteers were enrolled in the study.

3. Intervention: Participants were randomly assigned to one of four groups to receive a single oral dose of:

  • Guanidinoacetic acid (1.2 g)
  • Guanidinoacetic acid (2.4 g)
  • Guanidinoacetic acid (4.8 g)
  • Placebo

The GAA or placebo was administered as a powder dissolved in 200 mL of water.

4. Blood Sampling: Blood samples were collected to measure plasma GAA and creatine concentrations at the following time points:

  • Immediately before ingestion (0 hours)
  • 1, 2, 4, 6, 8, 12, and 24 hours post-ingestion

5. Analytical Method: The concentrations of GAA and creatine in plasma were determined using a validated analytical method, likely high-performance liquid chromatography (HPLC) or a similar technique, although the specific method is not detailed in the abstract.

Signaling Pathways and Experimental Workflows

The primary metabolic fate of supplemented GAA is its conversion to creatine. This process is a two-step enzymatic pathway primarily involving the kidneys and the liver.

Creatine_Synthesis_Pathway cluster_kidney Kidney cluster_bloodstream Bloodstream cluster_liver Liver Arginine L-Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT GAA_kidney Guanidinoacetate (GAA) AGAT->GAA_kidney synthesizes Ornithine Ornithine AGAT->Ornithine produces GAA_blood GAA GAA_kidney->GAA_blood Transported via blood GAA_liver Guanidinoacetate (GAA) GAA_blood->GAA_liver Transported to liver GAMT GAMT GAA_liver->GAMT SAM S-adenosyl methionine (SAM) SAM->GAMT donates methyl group Creatine Creatine GAMT->Creatine synthesizes SAH S-adenosyl homocysteine (SAH) GAMT->SAH produces

Caption: Endogenous synthesis pathway of creatine from guanidinoacetate.

The diagram above illustrates the key steps in the endogenous synthesis of creatine. The first step occurs primarily in the kidneys, where the enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the formation of GAA from the amino acids L-arginine and glycine.[4] GAA is then transported via the bloodstream to the liver. In the liver, the enzyme guanidinoacetate N-methyltransferase (GAMT) methylates GAA to produce creatine, utilizing S-adenosyl methionine (SAM) as the methyl group donor.[4]

Conclusion

The available evidence from a single clinical trial demonstrates that oral supplementation with guanidinoacetic acid powder exhibits dose-dependent pharmacokinetics.[3] An increase in the dosage of GAA leads to a more than proportional increase in its systemic exposure.[3] This suggests that the metabolic and transport processes involved in GAA absorption and disposition may be saturable.

It is critical to note the significant gap in the scientific literature regarding the comparative bioavailability of different oral formulations of GAA. Future research should focus on evaluating the pharmacokinetic profiles of enteric-coated tablets, GAA salts, and other modified-release formulations to determine if they offer any advantages in terms of absorption, bioavailability, and tolerability compared to the standard powdered form. Such studies are imperative for the informed development and clinical application of GAA-based supplements and therapeutics.

References

Safety Operating Guide

Proper Disposal of Methyl 2-guanidinoacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of Methyl 2-guanidinoacetate, a compound used in scientific research and drug development. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on general best practices for the disposal of laboratory chemical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.

Pre-Disposal and Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure you are wearing the appropriate Personal Protective Equipment (PPE). The level of PPE required depends on the potential hazards of the chemical. For a compound with unknown specific hazards like this compound, a cautious approach is necessary.

Recommended PPE for Handling Chemical Waste:

PPE CategorySpecification
Eye and Face Chemical splash goggles or a face shield.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1]
Body Protection A lab coat, chemical-resistant apron, or coveralls to protect against splashes.[2]
Footwear Closed-toe shoes, preferably made of a chemical-resistant material.
Respiratory A respirator may be necessary if there is a risk of inhaling dust, aerosols, or vapors. Consult your EHS department for specific guidance.[1][2]

Step-by-Step Disposal Procedure

The proper disposal of chemical waste is a regulated process that requires careful attention to detail. The following steps outline a general procedure for the disposal of this compound.

Step 1: Waste Identification and Characterization

  • If possible, gather any information about the compound's potential reactivity, flammability, corrosivity, and toxicity from available literature or the supplier.

  • Your institution's EHS department may require a waste profile or characterization before accepting the waste.[5]

Step 2: Waste Segregation

  • Do not mix this compound with other chemical waste unless you are certain they are compatible.

  • Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.

  • Store waste in separate, clearly labeled containers.[6]

Step 3: Waste Container Selection and Labeling

  • Choose a container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally a safe choice for most laboratory chemicals.

  • The container must be in good condition, with a secure, leak-proof lid.

  • Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[6][7] Your institution will likely provide specific hazardous waste labels that must be used.

Step 4: Accumulation and Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8]

  • The SAA should be under the control of laboratory personnel and away from general traffic areas.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

Step 5: Request for Disposal

  • Once the waste container is full or you no longer need to add to it, submit a chemical waste pickup request to your institution's EHS department.[9][10][11]

  • Follow your institution's specific procedures for requesting a waste pickup. This may involve an online form or a paper request.

Step 6: Spill Management

  • In the event of a spill, immediately alert others in the area.

  • If the spill is small and you are trained to handle it, use a chemical spill kit to absorb the material.

  • For larger spills, or if you are unsure how to proceed, evacuate the area and contact your institution's emergency response team or EHS department.

Experimental Protocols

This document does not cite specific experiments. The disposal procedures provided are based on general laboratory safety and chemical handling protocols as recommended by various university EHS departments and regulatory bodies.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste.

Chemical_Disposal_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_actions Actions cluster_unknown Unknown Chemical Protocol start Start: Chemical Waste Generated ppe Wear Appropriate PPE start->ppe is_known Is the Chemical Identity Known? ppe->is_known label_known Label Container with Full Chemical Name is_known->label_known Yes label_unknown Label as 'Unknown' and Contact EHS Immediately is_known->label_unknown No segregate Segregate from Incompatible Waste label_known->segregate container Select Compatible Waste Container segregate->container store Store in Designated Satellite Accumulation Area (SAA) container->store request_pickup Request Waste Pickup from EHS store->request_pickup characterize EHS to Characterize Waste label_unknown->characterize characterize->segregate

References

Personal protective equipment for handling Methyl 2-guanidinoacetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for handling Methyl 2-guanidinoacetate in a laboratory setting. The following procedures are based on best practices for handling chemicals with potential hazards, drawing parallels from safety data for structurally related compounds.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the known hazards of similar compounds, such as Guanidineacetic acid, which is known to cause skin and serious eye irritation[1]. Therefore, a conservative approach to handling is recommended.

Operational Plan

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[1].

  • Keep the container tightly closed when not in use[1][2][3].

2. Handling and Use:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area[1][2].

  • Avoid direct contact with skin and eyes[4].

  • Do not breathe in dust or aerosols.

  • Use non-sparking tools and take precautionary measures against static discharge, especially if the compound is dissolved in a flammable solvent[2][3].

  • Wash hands thoroughly after handling and before breaks[2][3].

3. Spill Management:

  • In case of a spill, evacuate unnecessary personnel from the area.

  • Wear appropriate personal protective equipment (PPE) as outlined in the table below.

  • For solid spills, carefully sweep up the material, place it in a sealed container, and ventilate the area[4].

  • For solutions, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal[3].

  • Do not let the chemical enter drains[3].

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

Scenario Eye Protection Hand Protection Body Protection Respiratory Protection
Low-volume weighing and solution preparation in a fume hood Safety glasses with side shieldsChemical-resistant gloves (e.g., nitrile)Laboratory coatNot generally required if handled in a fume hood
Handling larger quantities or potential for splashing Chemical safety goggles and a face shield[5][6]Chemical-resistant gloves (e.g., nitrile)Chemical-resistant apron or coveralls[7]Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if aerosols are generated[5][6]
Spill cleanup Chemical safety goggles and a face shieldChemical-resistant gloves (e.g., nitrile)Chemical-resistant suit or coverallsNIOSH-approved respirator with an appropriate cartridge

Disposal Plan

  • All waste containing this compound must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed, and appropriate container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain or in regular trash.

  • Contaminated PPE should also be disposed of as hazardous waste.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS/Safety Info Review SDS/Safety Info Don PPE Don PPE Review SDS/Safety Info->Don PPE Weigh/Measure Weigh/Measure Don PPE->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.